molecular formula C7H5Cl2FN2O2 B1449345 Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate CAS No. 1266238-63-4

Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

Cat. No.: B1449345
CAS No.: 1266238-63-4
M. Wt: 239.03 g/mol
InChI Key: ODLKLHFBCYZMKF-UHFFFAOYSA-N
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Description

Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C7H5Cl2FN2O2 and its molecular weight is 239.03 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FN2O2/c1-2-14-6(13)4-3(10)5(8)12-7(9)11-4/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLKLHFBCYZMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC(=N1)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Preparation of Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the laboratory-scale synthesis of this compound. The procedure outlined is synthesized from established principles in heterocyclic chemistry and analogies to published methods for structurally related compounds. This document is intended for researchers, scientists, and professionals in drug development who possess a foundational understanding of synthetic organic chemistry.

Introduction and Significance

This compound is a key intermediate in the synthesis of various biologically active molecules. The pyrimidine core, particularly when substituted with halogens, is a prevalent scaffold in medicinal chemistry. The presence of chlorine atoms at the 2 and 6 positions provides reactive sites for nucleophilic substitution, allowing for the introduction of diverse functionalities. The fluorine atom at the 5-position can significantly modulate the electronic properties and metabolic stability of the final compounds, a common strategy in modern drug design. This guide offers a plausible and detailed synthetic route to this valuable building block.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step sequence starting from more readily available precursors. The proposed pathway involves the construction of the pyrimidine ring, followed by halogenation and esterification.

Diagram of the Proposed Synthetic Pathway:

Synthetic Pathway Proposed Synthesis of this compound A Diethyl 2-fluoro-3-oxobutanedioate C Ethyl 5-fluoro-2,6-dihydroxypyrimidine-4-carboxylate A->C Condensation B Urea B->C E This compound C->E Chlorination D Phosphorus oxychloride (POCl3) D->E Experimental Workflow Workflow for the Synthesis of this compound cluster_part1 Part 1: Ring Formation cluster_part2 Part 2: Chlorination P1_Start Prepare Sodium Ethoxide P1_Reactants Add Urea and Diethyl 2-fluoro-3-oxobutanedioate P1_Start->P1_Reactants P1_Reflux Reflux for 4-6 hours P1_Reactants->P1_Reflux P1_Quench Quench with Ice Water P1_Reflux->P1_Quench P1_Acidify Acidify with HCl P1_Quench->P1_Acidify P1_Isolate Isolate and Dry Intermediate P1_Acidify->P1_Isolate P2_Start Combine Intermediate with POCl3 P1_Isolate->P2_Start To Chlorination P2_Reflux Reflux for 3-5 hours P2_Start->P2_Reflux P2_Distill Remove Excess POCl3 P2_Reflux->P2_Distill P2_Workup Work-up with Ice Water P2_Distill->P2_Workup P2_Extract Extract with Organic Solvent P2_Workup->P2_Extract P2_Purify Purify by Column Chromatography P2_Extract->P2_Purify P2_Final Final Product P2_Purify->P2_Final

An In-depth Technical Guide to the Starting Materials for Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Core Moiety

Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate is a highly functionalized heterocyclic compound of significant interest in contemporary drug discovery and medicinal chemistry. Its strategic importance lies in its role as a versatile synthetic intermediate for the construction of a wide array of pharmacologically active molecules. The pyrimidine scaffold is a cornerstone in the architecture of numerous therapeutic agents, and the specific substitution pattern of this molecule—featuring two reactive chlorine atoms, a fluorine atom, and an ester group—offers multiple handles for synthetic manipulation. This guide provides an in-depth analysis of the primary synthetic routes to this key intermediate, focusing on the selection of starting materials and the underlying chemical logic that governs these transformations. The content is tailored for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to access this valuable building block.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to understanding the synthesis of any complex molecule is to deconstruct it into simpler, more readily available precursors. This retrosynthetic analysis reveals the key bond disconnections and strategic considerations for a forward synthesis.

G target This compound intermediate1 2,6-Dihydroxy-5-fluoropyrimidine-4-carboxylic Acid Derivative target->intermediate1 Chlorination (POCl₃) intermediate2 Fluorinated β-Ketoester intermediate1->intermediate2 Cyclocondensation intermediate3 Amidine Source (e.g., Urea) intermediate1->intermediate3 Cyclocondensation

Caption: Retrosynthetic analysis of the target compound.

This analysis suggests a primary strategy centered on the construction of the pyrimidine ring through a cyclocondensation reaction, followed by chlorination. The critical choice of starting materials revolves around introducing the fluorine atom and the carboxylate group at the correct positions on the acyclic precursors.

Primary Synthetic Pathway: From Fluorinated Acyclic Precursors

The most prevalent and logical approach to synthesizing this compound involves building the core pyrimidine ring from acyclic starting materials. This method offers flexibility and control over the substitution pattern. The general strategy involves the condensation of a fluorinated β-ketoester with an amidine, followed by a robust chlorination step.

Core Starting Materials

The success of this pathway hinges on the selection and preparation of two key types of starting materials:

  • A Fluorinated 1,3-Dicarbonyl Synthon: This component provides the C4, C5, and C6 atoms of the pyrimidine ring, along with the fluorine and ester functionalities. The most common precursor is diethyl 2-fluoro-3-oxosuccinate or a similar derivative.

  • An Amidine or Amidine Equivalent: This provides the N1, C2, and N3 atoms of the pyrimidine ring. Urea is a widely used, cost-effective choice.

Synthetic Workflow

The transformation from these basic starting materials to the final product can be visualized as a two-stage process: cyclocondensation to form the pyrimidine ring, followed by chlorination to install the reactive chloro groups.

G cluster_0 Stage 1: Cyclocondensation cluster_1 Stage 2: Chlorination start1 Diethyl 2-fluoro-3-oxosuccinate product1 Ethyl 5-fluoro-2,6-dihydroxy -pyrimidine-4-carboxylate start1->product1 NaOEt, EtOH start2 Urea start2->product1 product2 Ethyl 2,6-dichloro-5-fluoro -pyrimidine-4-carboxylate product1->product2 POCl₃, Amine Base

Caption: Two-stage synthesis from acyclic precursors.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-fluoro-2,6-dihydroxy-pyrimidine-4-carboxylate

This protocol describes the foundational cyclocondensation reaction. The mechanism involves the initial reaction of urea with one of the carbonyl groups of the β-ketoester, followed by intramolecular cyclization and dehydration to form the stable pyrimidine ring.

Materials:

  • Diethyl 2-fluoro-3-oxosuccinate

  • Urea

  • Sodium metal

  • Absolute Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the freshly prepared sodium ethoxide solution, add urea and stir until it is fully dissolved.

  • Cool the mixture in an ice bath and add diethyl 2-fluoro-3-oxosuccinate dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cool the reaction mixture and carefully acidify with a concentrated acid (e.g., HCl) to a pH of approximately 3-4.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield Ethyl 5-fluoro-2,6-dihydroxy-pyrimidine-4-carboxylate.

Protocol 2: Synthesis of this compound

This step converts the stable dihydroxy pyrimidine intermediate into the highly reactive dichloro derivative. Phosphorus oxychloride (POCl₃) is the standard reagent for this type of transformation.[1][2] The reaction is often facilitated by the addition of a tertiary amine base which can assist in the formation of a more reactive intermediate.

Materials:

  • Ethyl 5-fluoro-2,6-dihydroxy-pyrimidine-4-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • A tertiary amine base (e.g., N,N-dimethylaniline or triethylamine)

Procedure:

  • In a flask equipped with a reflux condenser and under an inert atmosphere, create a slurry of Ethyl 5-fluoro-2,6-dihydroxy-pyrimidine-4-carboxylate in an excess of phosphorus oxychloride.

  • Slowly add the tertiary amine base to the mixture. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 8-12 hours.

  • The reaction progress can be monitored by HPLC or TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it slowly onto crushed ice. Caution: This step is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the final product.

Data Summary and Comparison
ParameterStage 1: CyclocondensationStage 2: Chlorination
Key Reagents Sodium Ethoxide, UreaPOCl₃, N,N-Dimethylaniline
Typical Yield 75-85%80-90%
Reaction Time 4-6 hours8-12 hours
Key Challenge Ensuring anhydrous conditionsHandling of corrosive POCl₃ and exothermic quench

Alternative Synthetic Considerations

While the de novo synthesis from acyclic precursors is the most common, other routes exist, often starting from more complex, pre-functionalized pyrimidines.

Route B: Functionalization of a Pre-existing Pyrimidine Ring

This strategy would involve starting with a compound like 2,4,6-trichloro-5-fluoropyrimidine and selectively introducing the carboxylate group. This approach is often less favored due to challenges in regioselectivity and the harsh conditions required for C-C bond formation on an electron-deficient ring.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through standard analytical techniques.

  • Reaction Monitoring: TLC and HPLC are essential for tracking the consumption of starting materials and the formation of products at each stage. This ensures that reactions are driven to completion and minimizes the formation of impurities.

  • Product Characterization: The identity and purity of the intermediate and final products must be confirmed by:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and substitution pattern.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • Melting Point: As a preliminary indicator of purity.

By adhering to these analytical checkpoints, a researcher can proceed with confidence at each step of the synthesis.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental principles of heterocyclic chemistry. The most reliable and scalable approach begins with readily available acyclic precursors, namely a fluorinated β-ketoester and urea. This method, while involving a powerful chlorination step that requires careful handling, provides a robust and efficient pathway to a key building block for modern drug discovery. By understanding the causality behind the experimental choices and implementing rigorous in-process controls, researchers can confidently and safely produce this valuable intermediate for their synthetic campaigns.

References

  • Radi, M., Schenone, S., & Botta, M. (2009). Recent highlights in the synthesis of highly functionalized pyrimidines. Organic & Biomolecular Chemistry, 7(14), 2841-2847. [Link]

  • Tolba, M. S., Kamal, A. M., & El-Nassan, H. B. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(2), 121-142. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]

  • Gonçalves, V., et al. (2014). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. ResearchGate. [Link]

  • Zhang, J., et al. (2013). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Advanced Materials Research, 634-638, 1145-1148. [Link]

Sources

An In-depth Technical Guide to Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of a vast array of therapeutic agents. Its inherent electronic properties and versatile substitution patterns make it a privileged structure in drug design. This guide focuses on a specific, highly functionalized derivative: Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate. As a senior application scientist, my objective is to provide not just a compilation of data, but a cohesive narrative that elucidates the chemical personality of this molecule. We will explore its synthesis, reactivity, and spectral characteristics, not as isolated facts, but as interconnected properties that inform its potential as a valuable building block in the synthesis of novel chemical entities. This document is designed to empower researchers to leverage the unique chemical attributes of this compound in their drug discovery and development endeavors.

Introduction to a Versatile Pyrimidine Building Block

This compound (CAS No. 1266238-63-4) is a polysubstituted pyrimidine derivative that holds significant potential as an intermediate in pharmaceutical synthesis.[1] The pyrimidine core is a fundamental component of nucleobases and is prevalent in a wide range of biologically active compounds, including antiviral and anticancer agents.[2] The specific combination of substituents on this particular molecule—two chloro groups, a fluoro group, and an ethyl carboxylate moiety—renders it a highly versatile precursor for further chemical modifications.

The chloro substituents at the 2 and 6 positions are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a variety of functional groups. The fluorine atom at the 5-position can modulate the electronic properties of the ring and influence biological activity, while the ethyl carboxylate at the 4-position provides a handle for further derivatization, such as amidation or reduction. This multifaceted reactivity makes it a valuable tool for constructing complex molecular architectures in the pursuit of new drug candidates.[3]

Physicochemical and Spectral Properties

While extensive experimental data for this specific compound is not widely published, we can infer its key properties based on its structure and data from closely related analogs.

PropertyPredicted Value/InformationSource/Basis
CAS Number 1266238-63-4[1]
Molecular Formula C₇H₅Cl₂FN₂O₂[1]
Molecular Weight 239.03 g/mol Calculated
Exact Mass 237.971 u[1]
Appearance Likely a solid at room temperatureBased on similar chlorinated pyrimidines[3]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.General properties of similar organic esters
Polar Surface Area (PSA) 52.08 Ų[1]
XLogP3 2.0992[1]
Predicted Spectral Characteristics

A thorough understanding of a molecule's spectral fingerprint is crucial for reaction monitoring and structural confirmation. Below are the predicted key features for this compound.

2.1.1. 1H NMR Spectroscopy

The 1H NMR spectrum is expected to be relatively simple, showing signals corresponding to the ethyl group.

  • Ethyl Ester Protons:

    • A quartet at approximately δ 4.2-4.5 ppm (2H, -OCH₂ CH₃). The downfield shift is due to the deshielding effect of the adjacent oxygen atom.

    • A triplet at approximately δ 1.2-1.5 ppm (3H, -OCH₂CH₃ ).

2.1.2. 13C NMR Spectroscopy

The 13C NMR spectrum will provide information about the carbon skeleton.

  • Carbonyl Carbon: δ 160-165 ppm (C=O of the ester).

  • Pyrimidine Ring Carbons: The chemical shifts of the pyrimidine ring carbons will be significantly influenced by the halogen substituents. The carbon bearing the fluorine atom will show a large C-F coupling constant.

    • C2 & C6 (bearing Cl): ~160-170 ppm

    • C4 (bearing the ester): ~110-120 ppm

    • C5 (bearing F): ~140-150 ppm (doublet, ¹JCF)

  • Ethyl Ester Carbons:

    • -O CH₂CH₃: ~δ 60-65 ppm

    • -OCH₂CH₃ : ~δ 13-15 ppm

2.1.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.[4]

  • C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

  • C-F Stretch: A strong band in the 1000-1400 cm⁻¹ region.

  • C=N and C=C Stretch (Pyrimidine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-H Stretch (Ethyl Group): Bands in the 2850-3000 cm⁻¹ region.

2.1.4. Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A prominent cluster of peaks corresponding to the isotopic distribution of the two chlorine atoms (M, M+2, M+4).

  • Fragmentation: Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OEt, M-45) and the loss of ethylene via McLafferty rearrangement.[5] Fragmentation of the pyrimidine ring may also be observed.[6]

Synthesis and Reactivity

A plausible synthetic route to this compound can be conceptualized based on established pyrimidine chemistry.

Proposed Synthesis Pathway

A likely synthetic approach involves the construction of the pyrimidine ring followed by functional group manipulations. A common method for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound with an amidine.[7]

G A Diethyl 2-fluoro-3-oxosuccinate C Ethyl 5-fluoro-2,6-dihydroxypyrimidine-4-carboxylate A->C Condensation B Formamidine B->C E This compound C->E Chlorination D POCl₃ or similar chlorinating agent D->E

Figure 1: Proposed synthetic pathway for this compound.

Causality behind the experimental choices:

  • Condensation: The reaction between diethyl 2-fluoro-3-oxosuccinate and formamidine is a classic approach to form the pyrimidine ring. The 1,3-dicarbonyl moiety of the succinate provides the C4, C5, and C6 atoms of the pyrimidine, while formamidine provides the N1, C2, and N3 atoms. This cyclization is typically base-catalyzed.

  • Chlorination: The resulting dihydroxypyrimidine is then subjected to chlorination. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for converting hydroxypyrimidines to their corresponding chloropyrimidines.[8] This step is crucial for activating the 2 and 6 positions for subsequent nucleophilic substitution reactions.

Reactivity Profile: A Hub for Nucleophilic Aromatic Substitution

The key to the utility of this compound lies in its reactivity, which is dominated by nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, a fluoro group, and an ethyl carboxylate group makes the ring electron-deficient and thus highly susceptible to attack by nucleophiles.

G Start This compound Product1 Monosubstituted Product (at C2 or C6) Start->Product1 S_NAr Nu1 Nucleophile 1 (e.g., R-NH₂) Nu1->Product1 Nu2 Nucleophile 2 (e.g., R'-SH) Product2 Disubstituted Product Nu2->Product2 Product1->Product2 S_NAr

Figure 2: General reactivity of this compound in SNAr reactions.

Key considerations for reactivity:

  • Regioselectivity: The two chlorine atoms at the 2 and 6 positions are both potential sites for substitution. The regioselectivity of the first substitution will depend on the nature of the nucleophile and the reaction conditions. Generally, the C6 position is slightly more activated due to the para-relationship with the N1 nitrogen, but the electronic effect of the C4-ester and C5-fluoro group will also play a significant role.

  • Sequential Substitution: It is often possible to perform sequential substitutions with different nucleophiles by carefully controlling the stoichiometry and reaction conditions. This allows for the synthesis of a diverse range of derivatives from a single starting material.

  • Nucleophile Scope: A wide variety of nucleophiles can be employed, including amines, thiols, and alkoxides, leading to the corresponding amino-, thio-, and alkoxy-substituted pyrimidines.

Applications in Drug Discovery and Development

Substituted pyrimidines are integral to a multitude of approved drugs and clinical candidates. The structural features of this compound make it an attractive starting material for the synthesis of compounds targeting various biological pathways.

  • Kinase Inhibitors: The pyrimidine core is a common scaffold in kinase inhibitors, where it can mimic the adenine of ATP and form key hydrogen bonds in the kinase active site. The dichlorinated nature of the title compound allows for the introduction of different substituents at the 2 and 6 positions to optimize binding affinity and selectivity.[3]

  • Antiviral and Anticancer Agents: Many antiviral and anticancer drugs are nucleoside analogs, where a modified pyrimidine base is attached to a sugar moiety. This compound could serve as a precursor for novel nucleoside analogs.[9]

  • Other Therapeutic Areas: The versatility of pyrimidine chemistry allows for its application in a broad range of therapeutic areas, including CNS disorders, cardiovascular diseases, and inflammatory conditions.[2]

Safety and Handling

Based on the safety data for structurally related compounds like 2,4-dichloro-5-fluoropyrimidine, this compound should be handled with care.

  • Hazards: It is likely to be harmful if swallowed and may cause skin and eye irritation or burns.[10]

  • Handling Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a highly functionalized and reactive building block with significant potential in medicinal chemistry and drug discovery. Its polysubstituted nature provides multiple handles for chemical modification, enabling the synthesis of diverse libraries of compounds for biological screening. While detailed experimental data for this specific molecule is not yet abundant in the public domain, its chemical properties can be reliably predicted based on the well-established chemistry of pyrimidines. This guide provides a foundational understanding of its synthesis, reactivity, and potential applications, empowering researchers to unlock its full potential in the development of next-generation therapeutics.

References

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  • (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

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  • US20060014952A1 - Method for producing 4,6-dichloro-5-fluoropyrimidine - Google Patents. (n.d.).
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  • Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - NIH. (2022, July 22). Retrieved January 20, 2026, from [Link]

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  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 20, 2026, from [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. (n.d.). Retrieved January 20, 2026, from [Link]

  • Pyrimidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

  • FTIR for Lot QC of Polymers Case Study | Jordi Labs. (n.d.). Retrieved January 20, 2026, from [Link]

  • Chemical shifts. (n.d.). Retrieved January 20, 2026, from [Link]

  • US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents. (n.d.).
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  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

  • Recent Progress in Fourier Transform Infrared (FTIR) Spectroscopy Study of Compositional, Structural and Physical Attributes of Developmental Cotton Fibers - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • process for the preparation of voriconazole - Justia Patents. (2011, December 22). Retrieved January 20, 2026, from [Link]

  • How to Read and Interpret FTIR Results: A Beginner's Guide. (2025, March 21). Retrieved January 20, 2026, from [Link]

  • The Chemistry Behind 2,6-Dichloropurine: Synthesis and Applications. (2026, January 6). Retrieved January 20, 2026, from [Link]

  • The prediction of 1H NMR chemical shifts in organic compounds - Spectroscopy Europe. (n.d.). Retrieved January 20, 2026, from [Link]

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  • 1HNMR δ values for - The Royal Society of Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - http:/ /ejournal.upi. edu. (2019, April 1). Retrieved January 20, 2026, from [Link]

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Sources

A Comprehensive Technical Guide to Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate (CAS 1266238-63-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. Its unique arrangement of reactive sites—two chlorine atoms, a fluorine atom, and an ethyl ester group on a pyrimidine core—makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its synthesis, chemical properties, and applications, with a particular focus on its role as a key intermediate in the development of targeted therapeutics. The strategic placement of its functional groups allows for selective modifications, offering a gateway to a diverse range of novel compounds with potential pharmacological activities.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in a laboratory setting. These properties influence its reactivity, solubility, and handling requirements.

PropertyValueSource
CAS Number 1266238-63-4[1]
Molecular Formula C₇H₅Cl₂FN₂O₂[1]
Molecular Weight 239.03 g/mol [2]
Appearance Expected to be a solidGeneral chemical knowledge
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and THFInferred from synthesis protocols[1]

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. A key synthetic route has been disclosed in the patent literature, highlighting its preparation from a dihydroxy pyrimidine precursor.[1]

Synthetic Protocol

A detailed, step-by-step methodology for the synthesis is outlined below, based on procedures described in patent documents.[1]

Step 1: Chlorination of Ethyl 5-fluoro-2,6-dihydroxypyrimidine-4-carboxylate

  • Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a reflux condenser and a magnetic stirrer is charged with ethyl 5-fluoro-2,6-dihydroxypyrimidine-4-carboxylate (1.0 eq).

  • Reagent Addition: An excess of phosphorus oxychloride (POCl₃) is added to the starting material, acting as both the chlorinating agent and the solvent. N,N-Diethylaniline is then added as a catalyst.[1]

  • Reaction Conditions: The reaction mixture is heated to 100°C and maintained at this temperature for approximately 4 hours with continuous stirring.[1]

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and cautiously poured into ice water to quench the excess POCl₃. The aqueous layer is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography to afford this compound as a yellow oil.[2]

Causality in Experimental Choices

The choice of phosphorus oxychloride is critical as it is a powerful chlorinating agent capable of converting the hydroxyl groups of the pyrimidine ring into chlorine atoms. The use of N,N-diethylaniline as a catalyst facilitates the reaction, likely by activating the hydroxyl groups and neutralizing the HCl generated during the reaction. The elevated temperature is necessary to overcome the activation energy of the chlorination reaction. A careful aqueous work-up is essential to safely decompose the highly reactive POCl₃ and to separate the product from inorganic byproducts.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the presence of two electrophilic carbon atoms at the 2- and 6-positions of the pyrimidine ring, which are activated by the electron-withdrawing nature of the nitrogen atoms and the halogen substituents. The chlorine atoms are excellent leaving groups, making them susceptible to nucleophilic aromatic substitution (SNAr) reactions.

The differential reactivity of the two chlorine atoms can potentially be exploited for selective functionalization. The C2 and C6 positions are electronically distinct, and their reactivity can be influenced by the nature of the attacking nucleophile and the reaction conditions. This selective reactivity is a cornerstone of its utility in building complex molecules.

Furthermore, the ethyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, adding another layer of synthetic versatility. The fluorine atom at the 5-position is generally less reactive towards nucleophilic substitution but significantly influences the electronic properties of the pyrimidine ring.

A key application of this compound's reactivity is in metal-mediated cross-coupling reactions. It can be arylated using boronic esters in the presence of a suitable palladium catalyst, demonstrating its utility in forming carbon-carbon bonds.[3]

Applications in Drug Discovery

The primary application of this compound is as a pivotal intermediate in the synthesis of Janus kinase (JAK) inhibitors.[1][2] JAK inhibitors are a class of targeted therapies used in the treatment of various autoimmune diseases and certain cancers.[4][5][6]

The pyrimidine core of this molecule serves as a scaffold onto which various substituents can be introduced to modulate the pharmacological properties of the final compound. The synthesis of these inhibitors often involves the sequential displacement of the chlorine atoms with different nucleophiles, allowing for the construction of a diverse library of potential drug candidates.

Workflow for the Synthesis of a JAK Inhibitor Intermediate

The following workflow illustrates the use of this compound in the synthesis of a key intermediate for a JAK inhibitor.[7]

G A Ethyl 2,6-dichloro-5- fluoropyrimidine-4-carboxylate D Nucleophilic Aromatic Substitution (SNAr) at C6 A->D B 5-methyl-1H-pyrazol-3-amine (Nucleophile) B->D C DIPEA (Base) in EtOH C->D Reaction Conditions E Ethyl 2-chloro-5-fluoro-6-((5-methyl- 1H-pyrazol-3-yl)amino)pyrimidine- 4-carboxylate (Product) D->E Forms

Caption: Synthetic workflow for a key JAK inhibitor intermediate.

In this reaction, the more reactive chlorine at the 6-position is displaced by the amino group of 5-methyl-1H-pyrazol-3-amine. This selective substitution is a crucial step in building the complex structure of the final active pharmaceutical ingredient.

Analytical Characterization

While specific, publicly available spectra for this compound are limited, its structure allows for the prediction of its spectral characteristics.

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm). A singlet for the pyrimidine proton is not expected due to full substitution.
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbons of the pyrimidine ring (with C-F and C-Cl couplings), and the carbons of the ethyl group.
Mass Spec. A molecular ion peak corresponding to the molecular weight (239.03 g/mol ), with a characteristic isotopic pattern due to the two chlorine atoms.
Infrared (IR) Characteristic absorption bands for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C=N and C=C stretching of the pyrimidine ring, and C-Cl and C-F bonds.

Characterization of reaction products involving this intermediate is routinely performed using mass spectrometry and ¹H-NMR spectroscopy.[1][7]

Safety and Handling

As a chlorinated and fluorinated organic compound, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific safety data sheet (SDS) for this compound is not widely available, data from analogous compounds suggest that it should be treated as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in modern synthetic and medicinal chemistry. Its well-defined reactivity and strategic placement of functional groups make it an ideal starting material for the construction of complex, biologically active molecules, most notably as a key intermediate in the synthesis of JAK inhibitors. This guide has provided a comprehensive overview of its synthesis, properties, and applications, underscoring its importance for researchers and professionals in the field of drug discovery and development.

References

  • Functionalized pyrimidine compounds with their pharmacological potential. (n.d.).
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central.
  • CA3074034A1 - Pyrimidine compound as jak kinase inhibitor - Google Patents. (n.d.).
  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.).
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). International Journal of Pharmaceutical Sciences and Research, 15(7), 1000-1010.
  • US11155549B2 - Ester and carbonate pyrimidine compounds as JAK kinase inhibitors - Google Patents. (n.d.).
  • EP4526293A1 - Heteroarenes, pharmaceutical compositions containing the same, and methods of using the same - Google Patents. (n.d.).
  • Organic Chemistry - 3ASenrise. (n.d.). 3ASenrise.
  • CN111247142A - 作为jak激酶抑制剂的嘧啶化合物 - Google Patents. (n.d.).
  • 1246632-82-5|Ethyl 5-fluoropyrimidine-4-carboxyl
  • (12) STANDARD PATENT (11) Application No. AU 2018354370 B2 (19) AUSTRALIAN PATENT OFFICE - Googleapis.com. (2019, May 2). Googleapis.com.

Sources

Spectroscopic data of Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of this compound, a key heterocyclic building block in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive yet robust characterization. It is designed for researchers, scientists, and drug development professionals, offering detailed methodologies for data acquisition, in-depth interpretation of predicted spectra (¹H NMR, ¹³C NMR, IR, and MS), and an integrated approach to structural verification. The causality behind experimental choices and spectral interpretation is emphasized to provide field-proven insights.

Introduction and Molecular Overview

This compound (C₇H₅Cl₂FN₂O₂) is a highly functionalized pyrimidine derivative. The pyrimidine core is a cornerstone of numerous biologically active molecules, including nucleobases. The strategic placement of two chloro substituents, a fluoro group, and an ethyl carboxylate moiety makes this compound a versatile precursor for introducing diverse functionalities through nucleophilic substitution reactions. Accurate structural confirmation is paramount for its use in complex synthetic pathways. Spectroscopic analysis provides the definitive fingerprint for verifying its identity, purity, and stability. This guide outlines the expected spectroscopic characteristics and the workflow for their empirical validation.

Caption: Molecular structure of this compound.

Spectroscopic Data Acquisition: A Methodological Workflow

The reliable characterization of a novel or synthesized compound requires a multi-technique approach. Each method provides complementary information, culminating in a self-validating system for structural elucidation.

Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is standard for many organic molecules, while DMSO-d₆ is used for less soluble compounds.[1]

    • ¹H NMR Acquisition : Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans to ensure a good signal-to-noise ratio.

    • ¹³C NMR Acquisition : On the same instrument, acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans are typically required. A wider spectral window (0-200 ppm) is used.

  • Infrared (IR) Spectroscopy :

    • Sample Preparation : For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press it into a transparent pellet.[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

    • Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.[2]

  • Mass Spectrometry (MS) :

    • Sample Introduction and Ionization : Introduce a dilute solution of the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique suitable for identifying the molecular ion.

    • Data Acquisition : Acquire the spectrum using a quadrupole or time-of-flight (TOF) analyzer to obtain high-resolution mass data.

Caption: Integrated workflow for spectroscopic structural validation.

Predicted Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing only two signals corresponding to the ethyl ester group. The pyrimidine ring itself contains no protons.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
~ 4.5Quartet (q)~ 7.12H-OCH₂CH₃The methylene protons are adjacent to an oxygen atom, causing a significant downfield shift.[3][4] They are split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).
~ 1.4Triplet (t)~ 7.13H-OCH₂CH₃The terminal methyl protons are in a standard aliphatic environment. They are split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3).[3][5]

Expert Insight: The exact chemical shift of the methylene quartet can be influenced by the electronic nature of the pyrimidine ring. The electron-withdrawing character of the ring and its substituents will deshield these protons, pushing them further downfield compared to a simple aliphatic ester.[6]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show all 7 unique carbon environments. The chemical shifts are heavily influenced by the electronegative N, Cl, and F atoms.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 162C=OThe ester carbonyl carbon is characteristically found in this downfield region.[7]
~ 160 (d)C2 or C6Carbons bonded to both nitrogen and chlorine are significantly deshielded. A doublet may be observed due to coupling with fluorine.
~ 158 (d)C4This carbon is attached to two ring nitrogens and the carboxyl group, leading to a strong downfield shift. Coupling to the adjacent fluorine atom is expected.
~ 155 (d)C6 or C2Similar environment to the other C-Cl carbon.
~ 140 (d, J~250 Hz)C5The carbon directly bonded to fluorine will show a very large one-bond coupling constant (¹JCF) and a significant downfield shift.
~ 63-OCH₂CH₃The methylene carbon is deshielded by the adjacent oxygen atom.[3]
~ 14-OCH₂CH₃The terminal methyl carbon appears in the typical upfield aliphatic region.[7]

Expert Insight: Assigning the specific C2 and C6 peaks, as well as C4, would require advanced 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation), which would show correlations between the ethyl protons and the C4 and C=O carbons. The chemical shifts of pyrimidine carbons are highly sensitive to substituent effects.[8]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorptions from the carbonyl group and various vibrations within the heterocyclic ring.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
~ 1740StrongC=O stretch (ester)
~ 1550-1600Medium-StrongC=N and C=C ring stretching
~ 1250StrongC-O stretch (ester)
~ 1100-1200StrongC-F stretch
~ 700-800Medium-StrongC-Cl stretch

Rationale: The C=O stretch of an ester is one of the most characteristic and intense bands in an IR spectrum.[3][9] The aromatic C=N and C=C stretching vibrations of the pyrimidine ring typically appear in the 1600-1450 cm⁻¹ region.[10][11] The C-F and C-Cl stretching vibrations are also strong and appear in the fingerprint region.[9]

Mass Spectrometry (MS)

The mass spectrum under Electron Ionization (EI) will provide the molecular weight and key structural information through its fragmentation pattern.

  • Molecular Formula : C₇H₅Cl₂FN₂O₂

  • Molecular Weight : 253.98 g/mol (for ³⁵Cl isotopes)

Predicted m/zRelative IntensityFragment IdentityFragmentation Pathway
254 / 256 / 258High[M]⁺Molecular Ion
209 / 211 / 213High[M - OCH₂CH₃]⁺α-cleavage, loss of the ethoxy radical, a very common pathway for esters.
181 / 183 / 185Medium[M - OCH₂CH₃ - CO]⁺Subsequent loss of carbon monoxide from the acylium ion.
219 / 221Medium[M - Cl]⁺Loss of a chlorine radical.

Expert Insight: The most telling feature will be the isotopic pattern of the molecular ion ([M]⁺). Due to the presence of two chlorine atoms, a characteristic cluster of peaks will be observed. The ratio of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 9:6:1, arising from the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%). This pattern is definitive proof of the presence of two chlorine atoms in the molecule.[12]

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Integrated Spectroscopic Analysis and Conclusion

The structural confirmation of this compound is achieved by the convergence of all spectroscopic data.

  • Mass Spectrometry establishes the correct molecular formula and weight, with the isotopic pattern confirming the presence of two chlorine atoms.

  • IR Spectroscopy confirms the presence of key functional groups: the ester (C=O and C-O) and the halogenated pyrimidine ring (C=N, C-Cl, C-F).

  • ¹³C NMR Spectroscopy verifies the carbon skeleton, showing 7 distinct carbon environments, including the carbonyl and the highly deshielded ring carbons.

  • ¹H NMR Spectroscopy confirms the presence and structure of the ethyl group and, crucially, the absence of any protons on the pyrimidine ring.

Together, these techniques provide a self-validating and unambiguous dataset to confirm the identity and purity of the target molecule, which is essential for its application in rigorous scientific research and development.

References

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.). Preprints.org. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(5), 15-20. Retrieved from [Link]

  • Ghasemi, F., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 284. Retrieved from [Link]

  • Singh, P., & Garg, S. (2024). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available at SSRN 4782012. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, January 6). 108 Problem Solving Predicting NMR Spectra of Molecule. YouTube. Retrieved from [Link]

  • Stroganov, O. V., et al. (2022). Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics. Journal of Chemical Theory and Computation, 18(1), 351-360. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Vibrational Spectroscopy, 41(1), 99-111. Retrieved from [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701-708. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Krygowski, T. M., & Anulewicz, R. (1999). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 4(1), 1-13. Retrieved from [Link]

  • 1 H NMR spectrum of 100% ethyl acetate, neat. (n.d.). ResearchGate. Retrieved from [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR: Novice Level, Spectrum 17. Retrieved from [Link]

  • 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. (n.d.). ResearchGate. Retrieved from [Link]

  • Allery Chemistry. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. YouTube. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4930. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Dinica, R. M., et al. (2010). Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. Revue Roumaine de Chimie, 55(11-12), 923-926. Retrieved from [Link]

  • Isac, A., et al. (2021). Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal. Polycyclic Aromatic Compounds, 1-19. Retrieved from [Link]

  • Liu, X. G., et al. (2004). Ethyl 5-(2,6-dichlorophenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 60(3), o464-o465. Retrieved from [Link]

Sources

Introduction: The Significance of Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

This guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental NMR principles with insights derived from analogous chemical structures to offer a comprehensive interpretation of the expected ¹H, ¹³C, and ¹⁹F NMR spectra.

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrimidine core is a prevalent scaffold in numerous biologically active molecules, and the specific substitution pattern of this compound—featuring two chloro groups, a fluorine atom, and an ethyl carboxylate moiety—offers multiple points for synthetic modification. Accurate structural elucidation is paramount for its application, and NMR spectroscopy stands as the most powerful tool for unambiguous characterization in solution. This guide will provide a detailed, predicted analysis of its NMR data, offering a foundational understanding for researchers working with this or structurally related molecules.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, showing signals corresponding solely to the ethyl ester group. The pyrimidine ring itself bears no protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-OCH₂CH₃~ 4.4 - 4.6Quartet (q)~ 7.1
-OCH₂CH₃~ 1.3 - 1.5Triplet (t)~ 7.1
Rationale for ¹H NMR Predictions
  • Ethyl Ester Protons: The methylene (-OCH₂-) and methyl (-CH₃) protons of the ethyl group will exhibit characteristic splitting patterns. The methylene protons are adjacent to the three methyl protons and will thus appear as a quartet (n+1 = 3+1 = 4).[1] Conversely, the methyl protons are adjacent to the two methylene protons and will appear as a triplet (n+1 = 2+1 = 3).[1]

  • Chemical Shift of -OCH₂CH₃: The methylene protons are directly attached to an oxygen atom, which is electron-withdrawing, causing a significant downfield shift. In typical ethyl esters, this quartet appears in the range of 3.7-4.1 ppm.[2] However, the highly electron-deficient nature of the dichlorofluoropyrimidine ring is expected to further deshield these protons, pushing their chemical shift further downfield, likely into the 4.4 - 4.6 ppm range.

  • Chemical Shift of -OCH₂CH₃: The methyl protons are further from the electronegative influences and will appear more upfield. A typical range for the methyl triplet of an ethyl ester is 0.7-1.2 ppm.[1] The electron-withdrawing effect of the pyrimidine ring will have a minor, but present, deshielding effect, hence the prediction of a slightly more downfield range of 1.3 - 1.5 ppm.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (JCF, Hz)
C=O~ 160 - 165Small (⁴JCF ~ 1-3 Hz)
C2~ 158 - 162Present (²JCF)
C6~ 158 - 162Present (²JCF)
C5~ 145 - 155Large (¹JCF ~ 240-260 Hz)
C4~ 120 - 125Present (³JCF)
-OCH₂CH₃~ 62 - 64Absent
-OCH₂CH₃~ 13 - 15Absent
Rationale for ¹³C NMR Predictions
  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to be significantly downfield, typically in the 165-180 ppm range for esters.[3] However, conjugation and the electronic effects of the pyrimidine ring will influence this. A slightly more shielded position around 160-165 ppm is predicted. A small four-bond coupling to fluorine (⁴JCF) may be observable.

  • Pyrimidine Ring Carbons (C2, C4, C5, C6):

    • C2 and C6: These carbons are attached to chlorine atoms and nitrogen atoms, leading to a downfield shift. Their chemical shifts are predicted to be in a similar range, around 158-162 ppm. They will exhibit two-bond coupling to the fluorine atom (²JCF).

    • C5: This carbon is directly bonded to the highly electronegative fluorine atom, which will cause it to be significantly deshielded and exhibit a large one-bond C-F coupling constant (¹JCF), typically in the range of 240-260 Hz. Its chemical shift is predicted to be in the 145-155 ppm range.

    • C4: This carbon, attached to the ester group, will also be in the aromatic/heteroaromatic region, predicted around 120-125 ppm. It will show a smaller three-bond coupling to fluorine (³JCF).

  • Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbon, being attached to oxygen, will be more deshielded (~62-64 ppm) than the terminal methyl carbon (~13-15 ppm), consistent with typical values for ethyl esters.[4][5]

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to be the simplest, showing a single signal for the fluorine atom at C5.

Table 3: Predicted ¹⁹F NMR Chemical Shift

FluorinePredicted Chemical Shift (δ, ppm)Multiplicity
C5-F~ -110 to -130Singlet (or very fine multiplet)
Rationale for ¹⁹F NMR Predictions
  • Chemical Shift: The chemical shift of fluorine is highly sensitive to its electronic environment.[6][7] For fluorinated pyrimidines and other aromatic systems, the chemical shifts can vary widely. Based on data for similar fluorinated heterocycles, a chemical shift in the range of -110 to -130 ppm (relative to CFCl₃) is a reasonable prediction.

  • Multiplicity: In a proton-decoupled ¹⁹F NMR spectrum, the fluorine signal would be a singlet. In a coupled spectrum, long-range couplings to the protons of the ethyl group are unlikely to be resolved. There will be coupling to the adjacent ¹³C nuclei, but these will appear as low-intensity satellites. Therefore, the primary signal is expected to be a singlet or a very finely split multiplet.

Visualizing the Molecular Structure and NMR Correlations

Diagrams are essential for visualizing the relationships between the molecular structure and the NMR data.

Caption: Numbering scheme for this compound.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for this compound, the following experimental protocol is recommended.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. CDCl₃ is a good choice for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the ¹H, ¹³C, and ¹⁹F probes to the sample.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Use a 30° pulse angle to allow for a shorter relaxation delay.

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a standard pulse program with proton decoupling (e.g., zgpg30).

    • Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).

    • Process the data similarly to the ¹H spectrum and reference the CDCl₃ signal to 77.16 ppm.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F spectrum. Proton decoupling is recommended to simplify the spectrum.

    • Set the spectral width to an appropriate range for fluorinated aromatic compounds (e.g., -80 to -180 ppm).

    • Use a sufficient number of scans for a good signal-to-noise ratio (e.g., 64-128).

    • Process the data and reference the spectrum using an appropriate standard (e.g., external CFCl₃ at 0.00 ppm).

Conclusion

References

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

  • Cosimi, E., Trapp, N., Ebert, M.-O., & Wennemers, H. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Chemical Communications, 55(10), 1339-1342. [Link]

  • Coupling of Protons with Fluorine Page. (2007). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Esters. (n.d.). UCLA. Retrieved January 20, 2026, from [Link]

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  • FLOURINE COUPLING CONSTANTS. (1976). Progress in NMR Spectroscopy, 10, 83-756.
  • Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobi. (1965).
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An In-depth Technical Guide to the Infrared Spectroscopic Analysis of Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the principles and methodologies for obtaining and interpreting the infrared (IR) spectrum of Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize Fourier-Transform Infrared (FTIR) spectroscopy for the structural elucidation and quality control of complex organic molecules.

Part 1: Introduction to this compound and the Role of IR Spectroscopy

This compound is a halogenated pyrimidine derivative with the chemical formula C₇H₅Cl₂FN₂O₂ and a molecular weight of 239.03 g/mol [1][2]. Its structure, featuring a pyrimidine ring substituted with two chlorine atoms, a fluorine atom, and an ethyl carboxylate group, makes it a valuable intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals[3]. The precise arrangement of these functional groups is critical to its reactivity and the properties of the resulting products.

Infrared spectroscopy is a powerful analytical technique for the characterization of such molecules. It is based on the principle that molecules vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations[2][4]. This absorption results in a unique spectral "fingerprint" that provides detailed information about the functional groups present in the molecule and its overall structure. For a complex molecule like this compound, IR spectroscopy serves as a rapid and non-destructive method to confirm its identity, assess its purity, and investigate intermolecular interactions.

Part 2: The Principles of FTIR Spectroscopy and Predicted Vibrational Modes

Modern infrared spectroscopy is predominantly performed using Fourier-Transform Infrared (FTIR) spectrometers. An FTIR instrument utilizes a Michelson interferometer to modulate the infrared radiation from a broadband source[5][6][7]. The modulated beam passes through the sample, and the resulting interferogram (a plot of intensity versus optical path difference) is detected. A mathematical operation known as a Fourier transform is then applied to the interferogram to generate the final infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹)[4][5].

The vibrational modes of this compound can be predicted by considering its constituent functional groups: the pyrimidine ring, the ethyl ester, and the halogen substituents.

  • Pyrimidine Ring Vibrations: The pyrimidine ring will exhibit a series of characteristic stretching and bending vibrations. These include C-N and C=C stretching modes within the heterocyclic ring. The substitution pattern and the electronic effects of the halogens will influence the precise frequencies of these vibrations[8][9][10].

  • Ethyl Ester Group Vibrations: The ethyl ester group will give rise to some of the most prominent peaks in the spectrum. The C=O (carbonyl) stretching vibration is expected to be a very strong and sharp band. Aromatic esters typically show this absorption in the range of 1730-1715 cm⁻¹[11]. Additionally, two distinct C-O stretching vibrations are anticipated: one for the C-O bond between the carbonyl carbon and the ester oxygen, and another for the O-C bond of the ethyl group.

  • Halogen Vibrations: The C-Cl and C-F bonds will also have characteristic stretching vibrations. C-Cl stretching absorptions are typically found in the 800-600 cm⁻¹ region and can be strong[12]. C-F stretching vibrations are known to be strong and usually appear in the 1400-1000 cm⁻¹ range[12].

  • C-H Vibrations: The ethyl group will exhibit characteristic sp³ C-H stretching and bending vibrations. The aromatic C-H bond on the pyrimidine ring, if present, would show stretching at higher wavenumbers than the aliphatic C-H bonds.

Part 3: Experimental Protocol for Acquiring the IR Spectrum

The acquisition of a high-quality IR spectrum of this compound, which is a solid at room temperature, requires careful sample preparation. The choice of method depends on the available equipment and the desired spectral quality.

Method 1: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a widely used technique that requires minimal sample preparation[13][14][15][16][17].

Protocol:

  • Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is meticulously cleaned with a suitable solvent (e.g., isopropanol or acetone) and allowed to dry completely.

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

  • Spectrum Acquisition: Collect the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, carefully remove the sample and clean the ATR crystal as described in step 1.

Method 2: Potassium Bromide (KBr) Pellet Method

This traditional transmission method can yield high-quality spectra if performed correctly.

Protocol:

  • Grinding: Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and thoroughly mix with the sample.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Method 3: Thin Solid Film Method

This method is suitable if the compound is soluble in a volatile solvent[18].

Protocol:

  • Dissolution: Dissolve a small amount of the sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in which it is soluble.

  • Film Casting: Place a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin film of the solid sample.

  • Analysis: Mount the salt plate in the spectrometer's sample holder and acquire the spectrum.

Part 4: Detailed Interpretation of the IR Spectrum

The following table summarizes the predicted characteristic IR absorption bands for this compound based on its structure and data from spectroscopic correlation tables[12][19][20][21][22].

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100 - 3000C-H StretchPyrimidine RingWeak to Medium
2980 - 2850C-H StretchEthyl Group (-CH₂, -CH₃)Medium
1730 - 1715C=O StretchAromatic EsterStrong, Sharp
1600 - 1450C=C and C=N StretchPyrimidine RingMedium to Strong
1470 - 1450C-H Bend (Scissoring)-CH₂-Medium
1390 - 1370C-H Bend (Rocking)-CH₃Medium
1400 - 1000C-F StretchAryl FluorideStrong
1300 - 1200C-O StretchEster (C-O-C)Strong
1150 - 1050C-O StretchEster (O-C-C)Strong
800 - 600C-Cl StretchAryl ChlorideStrong

Key Spectral Features to Note:

  • The Carbonyl (C=O) Peak: This will likely be the most intense and easily identifiable peak in the spectrum, appearing in the 1730-1715 cm⁻¹ region, characteristic of an aromatic ester[11]. Its sharp nature is indicative of a well-defined vibrational mode.

  • The "Fingerprint" Region (below 1500 cm⁻¹): This region will be complex due to the multitude of bending vibrations and skeletal vibrations of the entire molecule. The strong absorptions from the C-F and C-Cl bonds will be prominent here. The unique pattern in this region is highly specific to the molecule and can be used for definitive identification by comparison with a reference spectrum.

  • Pyrimidine Ring Vibrations: A series of sharp to medium intensity bands between 1600 cm⁻¹ and 1450 cm⁻¹ will be indicative of the pyrimidine ring's C=C and C=N stretching modes. The exact positions will be influenced by the electron-withdrawing effects of the halogen and carboxylate substituents.

Part 5: Challenges and Troubleshooting

  • Moisture Contamination: KBr is hygroscopic and can absorb water from the atmosphere, leading to broad O-H stretching bands around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹. It is crucial to use dry KBr and prepare pellets quickly. ATR is less susceptible to this issue.

  • Poor Sample-Crystal Contact (ATR): Insufficient pressure can lead to a weak and distorted spectrum. Ensure the pressure clamp is applied firmly and evenly.

  • Scattering Effects (KBr Pellets): If the sample is not ground finely enough, it can scatter the infrared beam, resulting in a sloping baseline and distorted peak shapes (Christiansen effect).

  • Solvent Peaks (Thin Film): If the solvent is not fully evaporated in the thin film method, its characteristic peaks will appear in the spectrum, potentially obscuring sample peaks.

Part 6: Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Experimental Workflow for ATR-FTIR Analysis

A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Solid Sample B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Data Processing (Baseline Correction, etc.) E->F G Final IR Spectrum F->G

Caption: Workflow for ATR-FTIR analysis.

References

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
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  • Wikipedia. (2023, October 29). Infrared spectroscopy correlation table.
  • Moye, A. L., & Cochran Jr., T. A. (1971). Simplified infrared functional group correlation chart.
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  • RSC Publishing. (n.d.). How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. Retrieved from Physical Chemistry Chemical Physics.
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  • ACS Publications. (2021, September 2). Breaking the Symmetry of Pyrimidine: Solvent Effects and Core-Excited State Dynamics. Retrieved from The Journal of Physical Chemistry Letters.
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  • Sharma, V. K., Kumar, P., & Sharma, S. D. (2000). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 12(2), 527-530.
  • Kennesaw State University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
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An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Analytical Landscape of a Key Pharmaceutical Intermediate

Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate stands as a crucial building block in the synthesis of numerous pharmaceutical compounds. Its intricate structure, featuring a pyrimidine core adorned with chloro, fluoro, and ethyl carboxylate functional groups, presents a unique analytical challenge. A thorough understanding of its behavior under mass spectrometric conditions is paramount for researchers, scientists, and drug development professionals engaged in process monitoring, impurity profiling, and metabolite identification. This guide provides a comprehensive exploration of the mass spectrometric analysis of this key intermediate, offering both theoretical insights and practical, field-proven protocols. By delving into the causality behind experimental choices and grounding our discussion in established scientific principles, we aim to equip the reader with the expertise to confidently navigate the analytical intricacies of this molecule.

Foundational Chemistry and Analytical Significance

This compound possesses the molecular formula C₇H₅Cl₂FN₂O₂ and an exact mass of approximately 237.971 u.[1] The presence of two chlorine atoms is a key feature that will manifest as a characteristic isotopic pattern in the mass spectrum, providing a clear diagnostic marker for its identification.[2] The combination of the halogenated pyrimidine ring and the ethyl ester functionality dictates its fragmentation behavior, offering a rich tapestry of structural information upon ionization.

The analytical importance of this compound lies in its role as a precursor in drug synthesis. Ensuring its purity and accurately identifying any process-related impurities or degradation products is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). Mass spectrometry, with its high sensitivity and specificity, is the analytical technique of choice for this purpose.[3][4]

Strategic Approaches to Mass Spectrometric Analysis: GC-MS vs. LC-MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical decision in the analytical workflow. The volatility and thermal stability of this compound make it amenable to GC-MS analysis.[5] GC-MS often provides excellent chromatographic resolution and classic, library-searchable electron ionization (EI) spectra. Conversely, LC-MS is a powerful alternative, particularly for less volatile impurities or when analyzing complex matrices without derivatization.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Approach

GC-MS is a robust technique for the analysis of volatile and semi-volatile halogenated compounds.[8] Electron Ionization (EI) at 70 eV is the most common ionization technique in GC-MS, leading to extensive and reproducible fragmentation patterns that are invaluable for structural elucidation.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for Complex Samples

LC-MS is a highly versatile technique that combines the separation power of HPLC with the detection capabilities of mass spectrometry.[10] For this compound and its potential impurities, reverse-phase HPLC would be a suitable separation strategy.[2] Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that typically yields the protonated molecule [M+H]⁺, providing clear molecular weight information.[11] Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation and obtain structural details.

Decoding the Fragmentation Pattern: A Predictive Analysis

In the absence of a publicly available reference mass spectrum for this compound, we can predict its fragmentation pathways under electron ionization based on the known behavior of structurally similar compounds, such as halogenated pyrimidines and ethyl esters.[12][13][14]

The Molecular Ion and Isotopic Signature

The molecular ion peak ([M]⁺˙) will be observed at m/z 238 (for the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O). Due to the presence of two chlorine atoms, a characteristic isotopic cluster will be observed. The M+2 peak (containing one ³⁷Cl) will be approximately 65% of the intensity of the M peak, and the M+4 peak (containing two ³⁷Cl atoms) will be about 10% of the M peak intensity. This isotopic signature is a definitive indicator of a dichloro-substituted compound.[2]

Primary Fragmentation Pathways

The fragmentation of the molecular ion is expected to proceed through several key pathways, driven by the relative stabilities of the resulting fragment ions and neutral losses.

Table 1: Predicted Key Fragment Ions in the Electron Ionization Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Neutral Loss Postulated Structure
238/240/242[M]⁺˙-C₇H₅Cl₂FN₂O₂⁺˙
210/212/214[M - C₂H₄]⁺˙EthyleneC₅H₁Cl₂FN₂O₂⁺˙
193/195/197[M - OCH₂CH₃]⁺Ethoxy radicalC₅HCl₂FN₂O⁺
165/167[M - CO₂C₂H₅]⁺Ethyl carboxyl radicalC₅HCl₂FN₂⁺
130/132[C₄Cl₂FN₂]⁺CO, C₂H₅C₄Cl₂FN₂⁺
Visualization of the Fragmentation Pathway

The predicted fragmentation cascade can be visualized to better understand the relationships between the precursor and product ions.

Fragmentation_Pathway M [M]⁺˙ m/z 238/240/242 F1 [M - C₂H₄]⁺˙ m/z 210/212/214 M->F1 - C₂H₄ (McLafferty) F2 [M - •OCH₂CH₃]⁺ m/z 193/195/197 M->F2 - •OCH₂CH₃ F3 [M - •CO₂C₂H₅]⁺ m/z 165/167 M->F3 - •CO₂C₂H₅ F4 [C₄Cl₂FN₂]⁺ m/z 130/132 F2->F4 - CO

Caption: Predicted EI fragmentation of this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and analytical goals.

Protocol 1: GC-MS Analysis

This protocol is suitable for the identification and quantification of the target compound and other volatile or semi-volatile impurities.

4.1.1. Sample Preparation

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve the sample in 10 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

  • Prepare a working solution of approximately 10 µg/mL by diluting the stock solution.[5]

  • If necessary, prepare a series of calibration standards for quantitative analysis.

  • Transfer the final solution to a 2 mL autosampler vial.

4.1.2. Instrumental Parameters

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector 250 °C, Splitless Column Column (e.g., HP-5MS) Injector->Column Oven Oven Program (e.g., 100-280 °C) Column->Oven IonSource Ion Source EI, 70 eV, 230 °C Oven->IonSource Analyzer Mass Analyzer (Quadrupole or TOF) IonSource->Analyzer Detector Detector Scan m/z 50-400 Analyzer->Detector

Caption: Workflow for GC-MS analysis.

  • Gas Chromatograph (GC):

    • Inlet: Split/splitless injector at 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness) is a good starting point.

    • Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 50-400.

Protocol 2: LC-MS/MS Analysis

This protocol is ideal for analyzing the target compound in complex matrices or for screening a wider range of impurities with varying polarities.

4.2.1. Sample Preparation

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Prepare a working solution of approximately 10 µg/mL by diluting with the mobile phase.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

4.2.2. Instrumental Parameters

LCMS_Workflow cluster_LC Liquid Chromatograph cluster_MS Mass Spectrometer MobilePhase Mobile Phase (A: H₂O + 0.1% FA, B: ACN + 0.1% FA) Pump Pump Gradient Elution MobilePhase->Pump Column Column (e.g., C18) Pump->Column IonSource Ion Source ESI (Positive Mode) Column->IonSource MS1 MS1 Scan for [M+H]⁺ IonSource->MS1 CollisionCell Collision Cell (CID) MS1->CollisionCell MS2 MS2 Scan for Product Ions CollisionCell->MS2

Caption: Workflow for LC-MS/MS analysis.

  • Liquid Chromatograph (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer (MS):

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • MS1: Scan for the protonated molecule [M+H]⁺ at m/z 239.

    • MS/MS: Perform product ion scans on the precursor ion at m/z 239 to generate fragmentation data.

Derivatization Strategies: Enhancing Analytical Performance

For certain applications, such as the analysis of potential acidic metabolites or to improve chromatographic retention and ionization efficiency, derivatization can be a valuable tool.[15][16] While not typically necessary for the parent ester, related carboxylic acid impurities could be derivatized. Amidation reactions are commonly employed for this purpose, converting the carboxylic acid to an amide, which often exhibits better chromatographic behavior and ionization in LC-MS.

Conclusion: A Framework for Confident Analysis

This in-depth technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the interplay of its chemical structure with different ionization and separation techniques, and by leveraging predictive fragmentation analysis, researchers can confidently identify and quantify this important pharmaceutical intermediate. The detailed experimental protocols offer a solid foundation for method development, ensuring the generation of high-quality, reliable data essential for advancing drug discovery and development programs.

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An In-Depth Technical Guide to the Purity Analysis of Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the purity analysis of Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of purity in drug development, this document moves beyond a simple listing of procedures to offer a scientifically grounded rationale for methodological choices. We delve into the core analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, providing not just protocols but also the underlying principles that ensure robust and reliable results. Furthermore, this guide addresses the crucial aspects of impurity profiling, forced degradation studies in line with International Council for Harmonisation (ICH) guidelines, and the structural elucidation of potential impurities. Our objective is to equip researchers and drug development professionals with the expertise to design, execute, and validate a comprehensive purity analysis program for this and similar halogenated heterocyclic compounds, thereby ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Introduction: The Imperative of Purity for a Key Pharmaceutical Intermediate

This compound is a highly functionalized heterocyclic compound, serving as a critical building block in the synthesis of numerous pharmacologically active molecules. The presence of reactive chloro and fluoro substituents, along with the ester moiety, makes it a versatile synthon. However, these same reactive sites also present a challenge in terms of chemical stability and the potential for impurity formation during synthesis and storage.

The stringent requirements of regulatory bodies worldwide necessitate a thorough understanding and control of impurities in any new drug substance. As outlined in the ICH Q3A(R2) guideline, impurities in new drug substances must be identified, qualified, and controlled to ensure patient safety.[1][2][3][4] This guide, therefore, is designed to provide a robust framework for the purity analysis of this compound, with a focus on scientifically sound methodology and regulatory compliance.

Characterization of the Analyte: Physicochemical Properties

A foundational understanding of the analyte's properties is paramount for developing effective analytical methods.

PropertyValueSource
Chemical Name This compound-
CAS Number 1266238-63-4-
Molecular Formula C₇H₅Cl₂FN₂O₂-
Molecular Weight 239.03 g/mol -
Appearance White to off-white solid-
Solubility Soluble in organic solvents such as acetonitrile, methanol, dichloromethane; sparingly soluble in water.General knowledge

Strategic Approach to Purity Analysis: A Multi-Modal Framework

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment necessitates a multi-modal approach, where each technique offers complementary information. The logical flow of this analysis is to first separate the main component from its impurities, then to quantify them, and finally to identify and characterize any significant unknown impurities.

Caption: Workflow for the comprehensive purity analysis of this compound.

Potential Impurities: A Mechanistic Perspective

A critical aspect of purity analysis is the anticipation of potential impurities based on the synthetic route and the inherent chemical stability of the molecule.

Process-Related Impurities

The synthesis of pyrimidine derivatives often involves the condensation of a β-dicarbonyl compound with an amidine or urea derivative, followed by functional group modifications such as chlorination. Common side reactions can lead to various impurities.[1][4]

  • Starting Materials and Intermediates: Incomplete reaction can lead to the presence of starting materials or key intermediates in the final product.

  • Isomeric Impurities: Depending on the synthetic strategy, the formation of positional isomers is a possibility. For instance, if the starting materials are not appropriately substituted, isomers with different arrangements of the chloro, fluoro, and carboxylate groups could be formed.

  • By-products of Chlorination: The chlorination step, often employing reagents like phosphorus oxychloride, can lead to incompletely chlorinated or over-chlorinated by-products.

  • Hydrolysis Products: The ethyl ester moiety is susceptible to hydrolysis, particularly under acidic or basic conditions, which could be present during work-up or storage. This would result in the corresponding carboxylic acid.

Degradation Products

Forced degradation studies are essential to identify potential degradation products that may form under storage or upon exposure to various stress conditions. The pyrimidine ring and its substituents are susceptible to several degradation pathways.[5][6][7][8][9]

  • Hydrolysis: As mentioned, the ester can hydrolyze. The chlorine atoms on the pyrimidine ring can also be susceptible to hydrolysis, leading to hydroxylated impurities.

  • Oxidation: The pyrimidine ring can be susceptible to oxidation, potentially leading to N-oxides or ring-opened products.

  • Photodegradation: Halogenated aromatic compounds can be sensitive to light, potentially leading to dehalogenation or other rearrangements.

Experimental Protocols: A Step-by-Step Guide

The following protocols are proposed based on established analytical principles for similar compounds and must be validated according to ICH Q2(R1) guidelines.[10][11][12][13][14]

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Quantification

Reverse-phase HPLC is the workhorse for purity analysis of moderately polar organic compounds. The choice of a C18 stationary phase provides good retention for the aromatic pyrimidine ring, while a buffered mobile phase is crucial for consistent chromatography of any potential acidic or basic impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis detector.

Chromatographic Conditions (Proposed):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 30% B

    • 31-40 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Rationale for Method Parameters:

  • C18 Column: Provides hydrophobic interactions necessary for retaining the analyte and its likely less polar impurities.

  • Formic Acid in Mobile Phase: Suppresses the ionization of any potential acidic or basic impurities, leading to better peak shape and reproducible retention times.

  • Gradient Elution: Necessary to elute both the main component and any more strongly retained (more hydrophobic) or weakly retained (more polar) impurities within a reasonable timeframe.

  • UV Detection at 254 nm: Aromatic and heterocyclic compounds typically exhibit strong absorbance at this wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is an orthogonal technique to HPLC and is particularly well-suited for the analysis of volatile and semi-volatile impurities that may not be amenable to HPLC. The mass spectrometer provides crucial structural information.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC-MS Conditions (Proposed):

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Rationale for Method Parameters:

  • 5% Phenyl-methylpolysiloxane Column: A versatile, mid-polarity column suitable for a wide range of aromatic and halogenated compounds.

  • Split Injection: Prevents column overloading with the main component, allowing for better detection of trace impurities.

  • Temperature Program: A gradient temperature program is essential for separating compounds with a range of boiling points.

  • EI at 70 eV: Standard ionization energy that provides reproducible fragmentation patterns for library matching and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Elucidation

NMR is the most powerful technique for the definitive structural characterization of the main component and any isolated impurities. ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecule's structure.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

NMR Analysis (Proposed):

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. The ethyl group protons will be clearly visible.

  • ¹³C NMR: Shows all unique carbon atoms in the molecule, including those of the pyrimidine ring and the ester group.

  • ¹⁹F NMR: This is a particularly informative experiment due to the presence of fluorine. The chemical shift of the fluorine atom will be highly sensitive to its electronic environment on the pyrimidine ring.[2][3][11][12][13]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the overall structure.

Expected Spectral Features:

  • ¹H NMR: A triplet and a quartet corresponding to the ethyl ester group.

  • ¹⁹F NMR: A singlet for the fluorine atom on the pyrimidine ring, with a chemical shift characteristic of a fluoropyrimidine.

  • Mass Spectrometry: The EI-MS spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns, such as the loss of a chlorine atom, an ethoxy group, or the entire ester group.[10][15][16] The isotopic pattern of the chlorine atoms will be a key diagnostic feature.

Method Validation: Ensuring Scientific Integrity

A proposed analytical method is only as good as its validation. The HPLC method for purity determination must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.

Caption: Key parameters for the validation of the HPLC purity method according to ICH Q2(R1).

Validation Parameters Summary:

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate the analyte from all potential impurities.Peak purity analysis (e.g., using a diode array detector) should show no co-eluting peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999.
Range The concentration range over which the method is accurate, precise, and linear.For impurities: from the reporting threshold to 120% of the specification limit. For assay: 80-120% of the test concentration.
Accuracy The closeness of the measured value to the true value.% Recovery of spiked impurities should be within 98.0-102.0%.
Precision The degree of agreement among individual test results.Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.
LOD/LOQ The lowest concentration that can be detected/quantified with acceptable reliability.LOD: Signal-to-noise ratio of 3:1. LOQ: Signal-to-noise ratio of 10:1.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters.No significant changes in resolution or quantification when parameters like pH, column temperature, or flow rate are slightly varied.

Forced Degradation Studies: Probing the Molecule's Stability

Forced degradation studies are a regulatory requirement and a scientific necessity to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[10] The compound should be subjected to stress conditions as outlined in ICH guidelines.

Stress Conditions:

ConditionTypical Reagents and Parameters
Acid Hydrolysis 0.1 M HCl, 60 °C, 24 hours
Base Hydrolysis 0.1 M NaOH, 60 °C, 24 hours
Oxidation 3% H₂O₂, room temperature, 24 hours
Thermal Degradation 80 °C, 48 hours (solid state)
Photodegradation Exposure to UV and visible light (ICH Q1B)

The stressed samples are then analyzed by the validated HPLC method to identify and quantify any degradation products. The ability of the method to separate all degradation products from the parent compound and from each other is what defines it as "stability-indicating."

Conclusion: A Pathway to Robust Purity Control

The purity analysis of this compound is a multifaceted task that demands a combination of orthogonal analytical techniques, a deep understanding of the molecule's chemistry, and a firm grasp of regulatory requirements. This guide has laid out a comprehensive strategy that begins with a multi-modal analytical approach, delves into the prediction and identification of potential impurities, provides detailed experimental protocols, and emphasizes the critical importance of method validation and forced degradation studies. By following the principles and methodologies outlined herein, researchers and drug development professionals can establish a robust purity control strategy, ensuring the quality and safety of this vital pharmaceutical intermediate and the medicines derived from it.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]

  • 19F Chemical Shifts and Coupling Constants. UC Santa Barbara. [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Assignment and pH dependence of the 19F‐NMR resonances from the fluorouracil anabolites involved in fluoropyrimidine chemotherapy. Semantic Scholar. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • The reductive pathway for the degradation of pyrimidine nucleotides in... ResearchGate. [Link]

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  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed. [Link]

  • Degradation of Pyrimidines by Pseudomonas syringae. Science Alert. [Link]

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  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • EI-MS spectra from GC-Q-TOF MS of: (a) 2,6-difluoroiodobenzene, (b)... ResearchGate. [Link]

  • Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons. National Institutes of Health. [Link]

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  • Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate. [Link]

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Methodological & Application

Application Notes and Protocols for the Use of Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Modern Synthesis

Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and agrochemical research.[1] Its pyrimidine core is a privileged structure, found in numerous biologically active compounds, including a variety of kinase inhibitors.[2][3] The strategic placement of two distinct chlorine atoms, a fluorine atom, and an ethyl ester group on the pyrimidine ring offers a rich platform for selective chemical modifications. This document provides a detailed guide to the synthetic utility of this reagent, focusing on its reactivity in nucleophilic aromatic substitution and its potential in palladium-catalyzed cross-coupling reactions.

The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing halogen and ester substituents, makes the C-Cl bonds at the C2 and C6 positions susceptible to nucleophilic attack. This reactivity is central to its application as a key intermediate in the synthesis of complex pharmaceutical agents.[4][5]

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Kinase Inhibitors

The most prominent application of this compound is in nucleophilic aromatic substitution (SNAr) reactions. The differential reactivity of the C2 and C6 chlorine atoms allows for sequential and regioselective substitutions, which is a cornerstone of its utility in constructing complex molecules like the FDA-approved CDK4/6 inhibitor, Abemaciclib.[2][6]

Mechanistic Insight and Regioselectivity

The SNAr reaction on dichloropyrimidines proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8] For 2,6-dichloropyrimidines, nucleophilic attack is generally favored at the C6 position over the C2 position. This regioselectivity can be attributed to a combination of electronic and steric factors. The C6 position is para to one ring nitrogen and ortho to the other, while the C2 position is situated between both nitrogen atoms. Frontier molecular orbital analysis suggests that the LUMO coefficient is often higher at the C4/C6 positions compared to the C2 position in pyrimidine systems, making them more electrophilic.[9] Additionally, the proximity of the two nitrogen lone pairs at the C2 position can create greater electrostatic repulsion with an incoming nucleophile compared to the C6 position.[9]

In the context of this compound, the C6-Cl is typically the more labile leaving group in reactions with amine nucleophiles, leading to the selective formation of 6-amino-2-chloro-5-fluoropyrimidine derivatives.

SNAr_Mechanism reagents Ethyl 2,6-dichloro- 5-fluoropyrimidine-4-carboxylate + Nucleophile (Nu-H) intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Addition product 6-Substituted Product + HCl intermediate->product Elimination of Cl- base Base intermediate->base Proton Transfer

Caption: Generalized workflow for the SNAr reaction.

Protocol: Synthesis of a Key Abemaciclib Intermediate

This protocol details the regioselective mono-amination at the C6 position, a crucial step in the synthesis of the CDK4/6 inhibitor Abemaciclib.[4][5] The reaction involves the displacement of the C6-chloro group with an amine.

Reaction Scheme:

Caption: Synthesis of an Abemaciclib precursor via SNAr.

Materials and Equipment:

  • This compound (1.0 equiv)

  • Amine nucleophile (e.g., N-isopropylacetamide for a model reaction, 1.0-1.2 equiv)

  • Non-nucleophilic base (e.g., K₂CO₃, DIPEA, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, NMP)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and the chosen anhydrous solvent.

  • Add the amine nucleophile followed by the base.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • If using a solid base like K₂CO₃, filter the mixture to remove the solids.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-2-chloro-5-fluoropyrimidine derivative.

ParameterConditionRationale / Field Insight
Solvent Anhydrous Acetonitrile, DMF, or NMPPolar aprotic solvents are required to dissolve the reagents and facilitate the SNAr mechanism. DMF and NMP can often accelerate the reaction compared to acetonitrile but require higher temperatures for removal.
Base K₂CO₃, DIPEAA non-nucleophilic base is crucial to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile. K₂CO₃ is a cost-effective and easily removable choice, while DIPEA is suitable for reactions where a soluble organic base is preferred.
Temperature 80-100 °CThermal energy is required to overcome the activation barrier for the SNAr reaction. The specific temperature should be optimized based on the nucleophilicity of the amine and the solvent's boiling point.
Equivalents Amine (1.0-1.2), Base (2.0-3.0)A slight excess of the amine can drive the reaction to completion. A larger excess of base ensures that the reaction medium remains basic, preventing protonation of the amine nucleophile.

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling

While specific literature detailing the Suzuki-Miyaura coupling of this compound is not prevalent, the reaction is a powerful tool for C-C bond formation on related dichloropyrimidine systems.[1][10] This section provides a generalized protocol and key considerations for adapting this methodology. The reactivity of chloro-heteroaromatics in Suzuki couplings is well-established, though often requires more forcing conditions or specialized catalyst systems compared to their bromo or iodo counterparts.[11]

Scientific Considerations and Optimization
  • Regioselectivity: In 2,4- or 2,6-dichloropyrimidines, Suzuki coupling typically occurs selectively at the C4 or C6 position, respectively.[10] This is due to the higher electrophilicity of these positions. It is anticipated that this compound would primarily undergo coupling at the C6 position first.

  • Catalyst System: The C-Cl bond is notoriously less reactive than C-Br or C-I bonds in the oxidative addition step of the catalytic cycle. Therefore, the choice of palladium catalyst and ligand is critical. Electron-rich, bulky phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often necessary to facilitate the oxidative addition of the aryl chloride to the Pd(0) center.[11]

  • Base and Solvent: A variety of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene, DMF) can be employed. The optimal combination will depend on the specific boronic acid used and the catalyst system.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product RX Ar-Cl RX->OxAdd Boronic Ar'-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Generalized Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene) with degassed water if needed.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, the palladium source, and the ligand.

  • Add the anhydrous, degassed solvent. If a biphasic system is used, add degassed water.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring. Microwave irradiation can also be effective for accelerating this reaction.[10]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Application Note: Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12][13][14] This reaction is invaluable for introducing alkynyl moieties into heterocyclic scaffolds. As with the Suzuki coupling, specific protocols for this compound are scarce, but generalized procedures from similar systems can be adapted.

Scientific Considerations and Optimization
  • Catalyst System: The standard catalyst system consists of a Pd(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[12] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base and Solvent: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as the base and often as the solvent or co-solvent with THF or DMF.

  • Copper-Free Conditions: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed. These often require a different palladium catalyst/ligand system and a stronger base.[12]

  • Regioselectivity: Similar to the Suzuki coupling, the reaction is expected to occur preferentially at the C6 position.

Generalized Protocol for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., Et₃N)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, monitoring by TLC.

  • Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, high-value molecules. Its utility is firmly established in the synthesis of kinase inhibitors through regioselective nucleophilic aromatic substitution. While its application in palladium-catalyzed cross-coupling reactions is less documented, the principles of modern cross-coupling chemistry provide a strong foundation for developing robust protocols for Suzuki-Miyaura and Sonogashira reactions. The protocols and considerations outlined in this guide are intended to provide researchers with a solid starting point for the successful application of this valuable synthetic intermediate.

References

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  • Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

  • Li, X., et al. (2023). Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. Frontiers in Pharmacology, 14, 1169408. Available from: [Link]

  • Voli, L. A., Mamyrbékova, J. A., & Bazureau, J.-P. (2020). Abemaciclib, a Recent Novel FDA-Approved Small Molecule Inhibiting Cyclin-Dependant Kinase 4/6 for the Treatment of Metastatic Breast Cancer: A Mini-Review. Open Journal of Medicinal Chemistry, 10(3), 128-138. Available from: [Link]

  • Patel, H., et al. (2018). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Organic Chemistry: An Indian Journal. Available from: [Link]

  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of King Saud University - Science, 34(7), 102213. Available from: [Link]

  • Norman, J. P., Larson, N. G., Entz, E. D., & Neufeldt, S. R. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Chemistry Portal. Available from: [Link]

  • Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry. (2018). Available from: [Link]

  • Norman, J. P., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PubMed Central. Available from: [Link]

  • Wikipedia. Sonogashira coupling. (n.d.). Retrieved January 20, 2026, from [Link]

  • Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 123-134. Available from: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PubMed Central. (2023). Available from: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available from: [Link]

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  • Sonogashira Coupling. Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

  • Morrison, K. M., et al. (2025). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. ResearchGate. Available from: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. (2020). Available from: [Link]

  • Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5H‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities. Scilit. (2018). Available from: [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. (2017). Retrieved January 20, 2026, from [Link]

  • Process for preparing 2-amino-4-(4-fluorphenyl)-6-alkylpyrimidine-5-carboxylate. Google Patents. (2001).
  • Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine. Google Patents. (2013).
  • Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. ResearchGate. (1981). Available from: [Link]

  • Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Available from: [Link]

  • Preparation of C-arylglycals via Suzuki-Miyaura cross-coupling of dihydropyranylphosphates. PubMed Central. (2014). Available from: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central. (2024). Available from: [Link]

  • The Role of 2,4-Dichloro-5-fluoropyrimidine in Advancing Chemical Synthesis. (n.d.). Retrieved January 20, 2026, from [Link]

  • 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. Organic Syntheses. (n.d.). Retrieved January 20, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2025). Retrieved January 20, 2026, from [Link]

  • Process for preparing voriconazole. Google Patents. (2008).
  • Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. PubMed. (2012). Available from: [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Royal Society of Chemistry. (2018). Available from: [Link]

  • Nucleophilic Aromatic Substitution. NC State University Libraries. (n.d.). Retrieved January 20, 2026, from [Link]

  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. PubMed Central. (2021). Available from: [Link]

  • Method for preparing 2,4-dichloro-5-fluoropyrimidine compound. Google Patents. (2011).
  • N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation. Google Patents. (1998).
  • Process for synthesis of 2,4-dichloro-5-aminopyrimidine. Google Patents. (2022).

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Introduction: The Strategic Value of a Multifunctional Pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide to the Versatile Chemistry of Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This compound stands as a pivotal building block in modern synthetic and medicinal chemistry. Its strategic importance is derived from the convergence of several key structural features within a single, highly reactive scaffold. The pyrimidine core is a well-established "privileged structure" in drug discovery, forming the backbone of numerous biologically active molecules and approved pharmaceuticals.[1][2] The strategic placement of a fluorine atom and two distinct chlorine atoms on this electron-deficient ring system creates a platform for selective, sequential functionalization.

The fluorine substituent is particularly noteworthy. The judicious incorporation of fluorine into drug candidates can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, membrane permeability, pKa, and binding affinity.[3] The two chlorine atoms at the C2 and C6 positions serve as excellent leaving groups, primed for a variety of transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of these reactions, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further activated by the inductive effects of the fluorine and ester groups, renders the C2 and C6 positions highly susceptible to nucleophilic attack. The SNAr reaction is a cornerstone of this molecule's chemistry, allowing for the facile introduction of a wide array of functional groups.[2][4] While the classical SNAr mechanism proceeds through a two-step addition-elimination sequence via a Meisenheimer complex, recent studies suggest that many of these transformations on heteroaromatic rings may proceed through a concerted mechanism.[5]

Regioselectivity between the C2 and C6 positions can often be controlled by modulating reaction temperature and stoichiometry, with the C6 position generally exhibiting slightly higher reactivity due to the electronic influence of the adjacent ester.

Diagram: General Reaction Pathways

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_coupling Pd-Catalyzed Cross-Coupling cluster_ester Ester Modification main Ethyl 2,6-dichloro- 5-fluoropyrimidine-4-carboxylate amination Amination (R₂NH) main->amination C6 or C2 Displacement alkoxylation Alkoxylation (R-OH, Base) main->alkoxylation thiolation Thiolation (R-SH, Base) main->thiolation suzuki Suzuki Coupling (Ar-B(OH)₂) main->suzuki C6 or C2 C-C Bond Formation hydrolysis Hydrolysis (LiOH or NaOH) main->hydrolysis Forms Carboxylic Acid reduction Reduction (e.g., LiAlH₄) main->reduction Forms Primary Alcohol

Caption: Key reaction pathways for functionalizing the core scaffold.

Protocol 1.1: SNAr with Amine Nucleophiles (Amination)

This protocol details a general procedure for the monosubstitution of an amine at the C6 position, which is typically more reactive under milder conditions.

Rationale: The reaction proceeds by the displacement of a chloride by the amine nucleophile. A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is included to quench the hydrochloric acid generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

Materials and Reagents:

  • This compound

  • Primary or secondary amine of choice (1.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Solvent: Ethanol (EtOH), Acetonitrile (MeCN), or Tetrahydrofuran (THF)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) supplies

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in the chosen solvent (e.g., EtOH, approx. 0.2 M concentration).

  • Addition of Reagents: Add the amine (1.1 eq) to the solution, followed by the dropwise addition of TEA (1.5 eq).

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-80 °C) for 2-16 hours.[2][4] The reaction progress should be monitored by TLC.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Extraction: Partition the resulting residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[1]

  • Purification: Concentrate the organic layer in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure monosubstituted product.[1]

Data Summary: Representative SNAr Reactions
NucleophileBaseSolventTemperature (°C)Typical Yield (%)
AnilineTEAEtOH8085-95
MorpholineDIPEAMeCN6090-98
BenzylamineTEATHF6588-96
Sodium MethoxideN/AMeOH25>95

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

To forge new carbon-carbon bonds, the Suzuki-Miyaura coupling is an indispensable tool. This reaction enables the coupling of the chloro-pyrimidine with a wide variety of aryl and heteroaryl boronic acids, providing access to complex biaryl structures that are common motifs in pharmaceutical agents.[6]

Causality: The reaction mechanism involves a catalytic cycle of oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the activated boronic acid (requiring a base), and finally reductive elimination to yield the coupled product and regenerate the catalyst.[7] An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Diagram: Experimental Workflow for Suzuki Coupling

G start Start setup Assemble flame-dried flask under N₂/Ar start->setup add_solids Add Pyrimidine (1 eq), Boronic Acid (1.2 eq), Base (e.g., K₂CO₃, 2 eq), & Pd Catalyst (1-5 mol%) setup->add_solids add_solvent Add degassed solvent (e.g., 1,4-Dioxane/H₂O) add_solids->add_solvent heat Heat reaction mixture (e.g., 90-100 °C, 4-24h) add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, dilute with EtOAc, wash with H₂O & brine monitor->workup Reaction Complete purify Dry (Na₂SO₄), concentrate, & purify via column chromatography workup->purify end End: Isolated Product purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura reaction.

Protocol 2.1: Suzuki-Miyaura Coupling with Arylboronic Acids

This protocol describes a general method for the monosubstitution at one of the chloro positions. Selective substitution can often be achieved by careful control of stoichiometry and reaction time.

Materials and Reagents:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or Palladium(II) acetate/ligand combination.[6][8]

  • Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Solvent system: 1,4-Dioxane and water (e.g., 4:1 v/v), degassed

  • Inert atmosphere supplies (Nitrogen or Argon)

Step-by-Step Procedure:

  • Setup: To a Schlenk flask or similar reaction vessel, add the pyrimidine (1.0 eq), the boronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 1,4-dioxane/water) via cannula or syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.[8]

  • Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer again with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the desired coupled product.

Modification of the Ester Functional Group

The ethyl ester at the C4 position provides a further handle for synthetic modification, allowing for the generation of additional derivatives after the pyrimidine core has been functionalized.

Protocol 3.1: Saponification to the Carboxylic Acid

Rationale: Basic hydrolysis of the ester provides the corresponding carboxylate salt, which upon acidic workup yields the carboxylic acid. This functional group can then be used for amide bond formation or other transformations. The direct conversion of a carboxylic acid to an amide often requires a coupling agent like DCC to activate the carboxylate.[9]

Step-by-Step Procedure:

  • Dissolve the ester-containing pyrimidine derivative in a mixture of THF and water (e.g., 3:1).

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir at room temperature until TLC indicates complete consumption of the starting material.

  • Quench the reaction by adding water and then acidify the mixture to pH ~3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the carboxylic acid, which can often be used without further purification.

References

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020).
  • Application Notes and Protocols for the Synthesis of 4-Pyrimidine Methanamine Deriv
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI.
  • Fluoropyrimidine.Wikipedia.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022).
  • Efficient SNAr Approach under Mild Conditions for 2-Substituted Pyrimidines. (2024). Synfacts.
  • General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. (2024).
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020).
  • A Comprehensive Guide to the Clinical Applications, Mechanisms, and Management of Oral Fluoropyrimidine Drugs.Alfa Chemistry.
  • Nickel-Catalyzed Suzuki-Miyaura Coupling.Organic Syntheses.
  • Applications of Fluorine in Medicinal Chemistry. (2015). PubMed.
  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.Journal of the Chemical Society C: Organic.
  • Suzuki Coupling.Organic Chemistry Portal.
  • Concerted Nucleophilic Aromatic Substitutions. (2018).
  • Ethyl 5-(2,6-dichlorophenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (2004).
  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxyl
  • Conversion of Carboxylic Acids to Amides using DCC. (2023). Chemistry LibreTexts.
  • Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). MDPI.
  • Method for producing 4,6-dichloro-5-fluoropyrimidine.
  • Nucleophilic Acyl Substitution Reaction Mechanism. (2017). YouTube.
  • Why Carboxylic Acids undergo Nucleophilic Substitution. (2021). YouTube.
  • Synthesis of selected plant metabolites of Icafolin-methyl via formation of a spirocyclic nitron
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2014).
  • Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Ethyl 2,6-bis(4-chlorophenyl)-4-(4-fluoroanilino)-1-(4-fluorophenyl). (2013).
  • Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)
  • Ethyl 2,4-dichloropyrimidine-5-carboxyl

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The Synthetic Chemist's Gateway to Novel Therapeutics: Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate as a Versatile Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and development, the strategic selection of chemical intermediates is paramount to the successful synthesis of novel molecular entities. Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate stands out as a highly functionalized and reactive building block, offering a direct and efficient pathway to a diverse array of heterocyclic compounds, particularly those with demonstrated therapeutic potential. This guide provides an in-depth exploration of this key intermediate, detailing its synthesis, characterization, and application in the construction of high-value molecules such as kinase inhibitors.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis.

PropertyValue
CAS Number 1266238-63-4[1][2][3]
Molecular Formula C₇H₅Cl₂FN₂O₂[1][2]
Molecular Weight 239.03 g/mol [1][2]
Appearance White to off-white solid
Purity Typically ≥97%

The pyrimidine core is rendered highly electrophilic by the presence of two electron-withdrawing chlorine atoms and a fluorine atom. This electronic profile makes the C2 and C6 positions exceptionally susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile handle for the introduction of various functional groups. The ethyl carboxylate at the C4 position offers a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation.

Synthesis of this compound: A Representative Protocol

While multiple synthetic routes may exist, a common approach involves the chlorination of a corresponding dihydroxypyrimidine precursor. The following protocol is a representative method adapted from procedures for analogous compounds.

Diagram of the Synthetic Pathway

G start Ethyl 2,6-dihydroxy-5-fluoropyrimidine-4-carboxylate product This compound start->product Chlorination Reflux reagent Phosphorus Oxychloride (POCl₃) N,N-Dimethylaniline (DMA) reagent->product

Caption: Synthesis of the target intermediate via chlorination.

Experimental Protocol

Materials:

  • Ethyl 2,6-dihydroxy-5-fluoropyrimidine-4-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (DMA)

  • Toluene

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • To a stirred solution of Ethyl 2,6-dihydroxy-5-fluoropyrimidine-4-carboxylate in toluene, add N,N-dimethylaniline.

  • Slowly add phosphorus oxychloride to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous layer with toluene.

  • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization and Analytical Data

Proper characterization of the synthesized intermediate is crucial to ensure its purity and structural integrity before proceeding to subsequent steps.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm).
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbons of the pyrimidine ring, and the ethyl group.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight.
FT-IR Characteristic absorption bands for the C=O stretch of the ester, C-Cl bonds, and the aromatic ring.

Application in the Synthesis of Kinase Inhibitors

The di-chloro substitution pattern of this compound makes it an ideal scaffold for the synthesis of kinase inhibitors, which often feature a substituted pyrimidine core that mimics the adenine ring of ATP. The differential reactivity of the two chlorine atoms can be exploited for sequential nucleophilic substitutions.

General Workflow for Kinase Inhibitor Synthesis

G A Ethyl 2,6-dichloro-5- fluoropyrimidine-4-carboxylate C Mono-substituted Intermediate A->C SNAr Reaction 1 B First Nucleophile (Amine 1) B->C E Di-substituted Pyrimidine Core C->E SNAr Reaction 2 D Second Nucleophile (Amine 2) D->E F Further Functionalization (e.g., ester hydrolysis, amidation) E->F G Final Kinase Inhibitor F->G

Caption: Stepwise synthesis of kinase inhibitors.

Protocol: Synthesis of a Di-substituted Pyrimidine-based Kinase Inhibitor Precursor

This protocol describes a sequential nucleophilic aromatic substitution reaction.

Materials:

  • This compound

  • Amine 1 (e.g., aniline derivative)

  • Amine 2 (e.g., piperazine derivative)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Acetonitrile)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

Step 1: Mono-substitution

  • Dissolve this compound in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the first amine (1.0-1.2 equivalents) and the base (1.5-2.0 equivalents).

  • Stir the reaction mixture at room temperature or heat as required, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude mono-substituted intermediate by flash column chromatography.

Step 2: Di-substitution

  • Dissolve the purified mono-substituted intermediate in a suitable solvent under an inert atmosphere.

  • Add the second amine (1.0-1.5 equivalents) and the base (1.5-2.0 equivalents).

  • Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up the reaction as described in Step 1.

  • Purify the final di-substituted product by flash column chromatography or recrystallization.

Application in the Synthesis of Ticagrelor Analogues

This compound is a valuable starting material for the synthesis of analogues of the antiplatelet drug Ticagrelor. The pyrimidine core of this intermediate can be elaborated to form the triazolopyrimidine scaffold present in Ticagrelor.

Safety, Handling, and Storage

As with all chlorinated organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a strategically important intermediate for the synthesis of a wide range of biologically active molecules. Its predictable reactivity and versatile functional handles make it an invaluable tool for medicinal chemists and drug development professionals. The protocols and information provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, accelerating the discovery of novel therapeutics.

References

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. J Med Chem. 2021;64(11):7312-7330. [Link]

  • This compound. PubChem. [Link]

  • Specifications of this compound. Capot Chemical. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. 2021;26(17):5170. [Link]

  • SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. RASĀYAN J. Chem. 2018;11(3):1088-1095. [Link]

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Derivatization of Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic

Abstract

Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in contemporary medicinal chemistry and drug discovery.[1] Its pyrimidine core is decorated with three distinct electronically active substituents: two displaceable chlorine atoms, an electron-withdrawing fluorine atom, and an ethyl ester group. This unique arrangement makes the scaffold exceptionally susceptible to regioselective modification, primarily through nucleophilic aromatic substitution (SNAr), enabling the generation of diverse molecular libraries. This guide provides a comprehensive overview of the derivatization strategies for this versatile building block, complete with detailed experimental protocols, mechanistic insights, and characterization guidelines for researchers in pharmaceutical and chemical development.

The Strategic Importance in Drug Discovery

The pyrimidine ring is a privileged scaffold found in a multitude of biologically active molecules, including several FDA-approved drugs.[2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[][4] this compound, in particular, is a valuable starting material for synthesizing targeted therapeutics, such as kinase inhibitors for oncology, by allowing for the precise installation of various functional groups to modulate potency, selectivity, and pharmacokinetic properties.[1][5]

The reactivity of this molecule is governed by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the inductive effects of the C5-fluoro and C4-ester substituents. This electronic profile makes the C2 and C6 positions, bearing the chloro leaving groups, highly electrophilic and ripe for nucleophilic attack.[6][7]

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary pathway for derivatizing this scaffold is the Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike electrophilic substitutions common to electron-rich aromatics, SNAr proceeds with electron-poor aromatic systems and is characterized by a two-step addition-elimination mechanism.[6][8]

  • Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbons bearing a chlorine atom (C2 or C6), breaking the aromaticity of the ring.

  • Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyrimidine ring and is further stabilized by the electron-withdrawing groups.[6][8]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the substituted product.

The regioselectivity of the first substitution (C2 vs. C6) can be influenced by steric hindrance of the incoming nucleophile and the electronic environment dictated by the substituents. For many dichloropyrimidines, substitution at the C4 (or C6 in this case) position is often favored; however, substituents on the ring can alter this preference.[9] Careful control of reaction conditions is crucial for achieving selective monosubstitution or proceeding to disubstitution.

Caption: The two-step addition-elimination SNAr pathway.

Experimental Protocols for Derivatization

The following protocols provide detailed, step-by-step methodologies for the most common derivatization strategies. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of Amino-Pyrimidines (N-Nucleophiles)

The introduction of amine functionalities is a cornerstone of medicinal chemistry, often used to impart basicity for salt formation or to form key hydrogen bonds with biological targets.

Protocol 3.1: General Procedure for Amination

  • Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN), to a concentration of approximately 0.1-0.5 M.

  • Base Addition: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq), or an inorganic base like potassium carbonate (K₂CO₃, 2.5 eq).[5]

  • Nucleophile Addition: Add the desired primary or secondary amine (1.1 eq for monosubstitution) to the stirred solution at room temperature.

  • Reaction Execution: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature depends on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using K₂CO₃, filter off the inorganic salts.

    • Pour the mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate (3x).[5]

    • Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure amino-pyrimidine derivative.[10]

Amination_Workflow Workflow for Amine Derivatization Reactants 1. Combine Pyrimidine, Amine, and Base in DMF Reaction 2. Heat Reaction (e.g., 80 °C, 4-8h) Reactants->Reaction Workup 3. Aqueous Work-up & Ethyl Acetate Extraction Reaction->Workup Purify 4. Column Chromatography Workup->Purify Product Pure Amino-Pyrimidine Derivative Purify->Product

Caption: Step-wise workflow for the synthesis of amino-pyrimidines.

Synthesis of Pyrimidine Ethers (O-Nucleophiles)

Reaction with alcohols or phenols yields pyrimidine ethers, which can act as hydrogen bond acceptors and improve compound lipophilicity.

Protocol 3.2: General Procedure for Etherification

  • Reagent Preparation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), add the desired alcohol or phenol (1.2 eq).

  • Solvent and Base: Dissolve the alcohol/phenol in an anhydrous solvent like Tetrahydrofuran (THF) or DMF. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide/phenoxide.

  • Pyrimidine Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous solvent and add it dropwise to the nucleophile solution at 0 °C.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-24 hours. Gentle heating (40-60 °C) may be required for less reactive nucleophiles.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Dilute with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the organic phase and purify the crude product by flash column chromatography.[10]

Synthesis of Pyrimidine Thioethers (S-Nucleophiles)

Thioethers are valuable isosteres for ethers in drug design and can participate in unique interactions with biological targets.

Protocol 3.3: General Procedure for Thiolation

  • Reagent Preparation: In a round-bottom flask, dissolve the desired thiol (1.1 eq) in a solvent such as ethanol or DMF.

  • Base Addition: Add a base like potassium carbonate (K₂CO₃, 2.0 eq) or an aqueous solution of sodium hydroxide (NaOH, 1.1 eq) and stir for 20-30 minutes at room temperature to form the thiolate.[5]

  • Pyrimidine Addition: Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature. The reaction is often complete within 2-12 hours.

  • Monitoring & Work-up: Follow the same procedures for monitoring (Step 2.1.6) and work-up (Step 2.1.7) as described in the amination protocol.

  • Purification: Purify the crude material via flash column chromatography or recrystallization to obtain the target thioether.[10]

Parameter Amination (N-Nu) Etherification (O-Nu) Thiolation (S-Nu)
Nucleophile Eq. 1.1 - 1.21.2 - 1.51.1 - 1.2
Typical Base DIPEA, K₂CO₃NaH, K₂CO₃K₂CO₃, NaOH
Solvent DMF, ACN, EthanolAnhydrous THF, DMFEthanol, DMF
Temperature 25 - 100 °C0 °C to 60 °C25 °C
Typical Time 2 - 16 hours4 - 24 hours2 - 12 hours
Table 1. Comparative Summary of Reaction Conditions for SNAr Derivatization.

Purification and Structural Characterization

Rigorous purification and unambiguous structural confirmation are paramount to ensure the integrity of the synthesized derivatives for subsequent biological evaluation.

Purification Techniques

Proper purification is essential to remove unreacted starting materials, excess reagents, and by-products.[10]

  • Flash Column Chromatography: This is the most common technique for purifying pyrimidine derivatives from complex mixtures. Separation is based on differential polarity using a silica gel stationary phase and a solvent system (e.g., Hexanes/Ethyl Acetate) as the mobile phase.[10]

  • Recrystallization: For solid, crystalline products, recrystallization is a cost-effective method to achieve high purity. The principle relies on the differential solubility of the compound and impurities in a chosen solvent at different temperatures.[10]

  • Preparative HPLC: For obtaining highly pure samples or separating challenging mixtures, preparative High-Performance Liquid Chromatography (HPLC) is a powerful, high-resolution technique.[10]

Purification_Workflow General Post-Reaction Workflow Crude Crude Reaction Mixture Workup Aqueous Work-up & Extraction Crude->Workup Concentration Solvent Removal (Reduced Pressure) Workup->Concentration Purification Purification Concentration->Purification Column Flash Chromatography Purification->Column  Complex  Mixture Recrystal Recrystallization Purification->Recrystal  Solid  Product Prep Preparative HPLC Purification->Prep  High Purity  Required Analysis Purity & Identity Confirmation (NMR, LC-MS) Column->Analysis Recrystal->Analysis Prep->Analysis

Caption: Decision workflow for purification and analysis.

Analytical Characterization

A combination of spectroscopic techniques is required for full structural elucidation.[11]

Technique Information Provided Expected Observations
¹H NMR Provides data on the electronic environment and connectivity of protons.[11]Disappearance of a leaving group signal is not applicable here. Appearance of new signals corresponding to the introduced nucleophile's protons.
¹³C NMR Details the carbon framework of the molecule.[11]Significant chemical shift changes for C2 and/or C6 upon substitution. New signals corresponding to the nucleophile's carbon atoms will appear.
¹⁹F NMR Confirms the presence and environment of the fluorine atom.A singlet or doublet (if coupled to a nearby proton) confirming the C5-fluoro group remains intact.
Mass Spec (MS) Confirms the molecular weight and elemental composition of the product.[12]The molecular ion peak [M+H]⁺ or [M]⁺ should match the calculated molecular weight of the derivatized product. The isotopic pattern for the remaining chlorine atom (if monosubstituted) should be observable.
FTIR Identifies functional groups based on their vibrational frequencies.[13]Stretching frequencies for the ester C=O (~1720 cm⁻¹), C=N in the ring, and new bands from the nucleophile (e.g., N-H stretch for amines ~3300-3400 cm⁻¹) can be observed.

Table 2. Key Spectroscopic Techniques for Product Characterization.

Conclusion

This compound stands out as a supremely versatile and reactive scaffold for chemical synthesis. Its predictable reactivity via the SNAr mechanism allows for the straightforward and regioselective introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles. The protocols and guidelines presented here offer a robust framework for researchers to confidently exploit this building block, accelerating the design and synthesis of novel small molecules for drug discovery and development.

References

  • Title: Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Source: Benchchem.
  • Title: A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. Source: Benchchem.
  • Title: FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Source: Applied Science and Biotechnology Journal for Advanced Research.
  • Title: A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Source: Benchchem.
  • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Source: Chemistry LibreTexts.
  • Title: De Novo Pyrimidine Synthesis. Source: BOC Sciences.
  • Title: Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2. Source: Benchchem.
  • Title: Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Source: PMC - NIH.
  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism. Source: Master Organic Chemistry.
  • Title: A study on methods of synthesis of pyrimidine derivatives and their biological activities. Source: Heterocyclic Letters.
  • Title: 16.6: Nucleophilic Aromatic Substitution. Source: Chemistry LibreTexts.
  • Title: 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Source: NC State University Libraries.
  • Title: The Role of 2,4-Dichloro-5-fluoropyrimidine in Advancing Chemical Synthesis. Source: NINGBO INNO PHARMCHEM CO.,LTD. Blog.

Sources

The Strategic Role of Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, particularly in the realm of targeted therapies, the pyrimidine scaffold stands as a cornerstone of molecular design.[1][2][3] Its inherent ability to mimic the purine bases of ATP allows for the development of potent kinase inhibitors. This guide delves into the technical nuances of a highly functionalized pyrimidine derivative, Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate (CAS No. 1266238-63-4), a versatile building block poised for significant applications in medicinal chemistry.[4][5] We will explore its synthesis, reactivity, and its pivotal role as a key intermediate in the generation of sophisticated kinase inhibitors.

Core Attributes and Strategic Value

This compound is a polysubstituted pyrimidine ring bearing multiple reactive sites. The strategic placement of two chlorine atoms at the 2 and 6 positions, a fluorine atom at the 5 position, and an ethyl carboxylate group at the 4 position provides medicinal chemists with a powerful tool for molecular elaboration. The differential reactivity of the chloro-substituents allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern kinase inhibitor synthesis.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1266238-63-4[4]
Molecular Formula C₇H₅Cl₂FN₂O₂[7]
Molecular Weight 239.03 g/mol [5]
Appearance White to off-white solidGeneral knowledge
Purity ≥97%[5]

Synthesis Protocol: A Representative Approach

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a robust synthetic route can be devised based on established pyrimidine chemistry. The following protocol is a representative, two-step procedure starting from a dihydroxy pyrimidine precursor.

Step 1: Synthesis of Ethyl 2,6-dihydroxy-5-fluoropyrimidine-4-carboxylate

This initial step involves the construction of the core pyrimidine ring. A plausible approach is the condensation of an appropriate three-carbon precursor with a urea or thiourea derivative, a common strategy in pyrimidine synthesis.

Materials:

  • Diethyl 2-fluoro-3-oxosuccinate

  • Urea

  • Sodium ethoxide

  • Ethanol, absolute

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • To the sodium ethoxide solution, add urea and diethyl 2-fluoro-3-oxosuccinate.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and slowly add concentrated hydrochloric acid to neutralize the solution and precipitate the product.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield Ethyl 2,6-dihydroxy-5-fluoropyrimidine-4-carboxylate.

Step 2: Chlorination to this compound

The dihydroxy pyrimidine is then chlorinated to yield the target compound. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.[6][8][9][10]

Materials:

  • Ethyl 2,6-dihydroxy-5-fluoropyrimidine-4-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as a catalyst)

  • Toluene (as a solvent, optional)

  • Ice

  • Saturated sodium bicarbonate solution

Procedure:

  • In a fume hood, carefully charge a round-bottom flask with Ethyl 2,6-dihydroxy-5-fluoropyrimidine-4-carboxylate and an excess of phosphorus oxychloride.

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction and should be performed with extreme caution.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis_Workflow cluster_step1 Step 1: Pyrimidine Ring Formation cluster_step2 Step 2: Chlorination A Diethyl 2-fluoro-3-oxosuccinate + Urea C Ethyl 2,6-dihydroxy-5-fluoropyrimidine-4-carboxylate A->C Condensation/Cyclization B Sodium Ethoxide in Ethanol B->C D Ethyl 2,6-dihydroxy-5-fluoropyrimidine-4-carboxylate F This compound D->F Chlorination E POCl3, N,N-Dimethylaniline E->F

Caption: Synthetic workflow for this compound.

Application in Kinase Inhibitor Synthesis

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of kinase inhibitors. The two chlorine atoms at the 2 and 4/6 positions exhibit differential reactivity, allowing for selective and sequential substitution. This enables the construction of complex molecular architectures with high precision.

General Strategy for Kinase Inhibitor Synthesis

A common strategy involves the sequential displacement of the two chlorine atoms with different amine nucleophiles. This allows for the introduction of a "hinge-binding" moiety and a "selectivity-determining" group, which are crucial for potent and selective kinase inhibition. The ethyl ester can be further modified, for example, by hydrolysis to the carboxylic acid followed by amide coupling, to introduce additional points of interaction with the target kinase.

Kinase_Inhibitor_Synthesis Start Ethyl 2,6-dichloro-5- fluoropyrimidine-4-carboxylate Intermediate1 Mono-substituted Pyrimidine Intermediate Start->Intermediate1 Nucleophilic Substitution (Amine 1) Final_Product Disubstituted Pyrimidine (Kinase Inhibitor Scaffold) Intermediate1->Final_Product Nucleophilic Substitution (Amine 2)

Sources

Synthesis of Kinase Inhibitors Utilizing Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthetic utility of Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate as a versatile starting material for the discovery and development of novel kinase inhibitors. We will explore its reactivity, key synthetic transformations, and provide detailed protocols for the synthesis of advanced intermediates and final compounds, along with methods for their characterization and biological evaluation.

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] Its structural resemblance to the adenine core of ATP allows pyrimidine-based compounds to effectively compete for the ATP-binding site of kinases, leading to the inhibition of their catalytic activity. The dysregulation of kinase signaling pathways is a hallmark of many diseases, particularly cancer, making kinase inhibitors a crucial class of therapeutic agents.[3][4]

This compound is a highly functionalized and reactive building block for the synthesis of a diverse range of kinase inhibitors. The presence of two chlorine atoms at the C2 and C6 positions, a fluorine atom at C5, and an ethyl carboxylate group at C4 offers multiple points for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Strategic Synthesis: Leveraging the Reactivity of the Core

The synthetic strategy for elaborating this compound primarily revolves around the sequential displacement of the two chlorine atoms via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electronic properties of the pyrimidine ring, further influenced by the fluoro and carboxylate substituents, dictate the regioselectivity of these reactions.

Generally, the chlorine at the C4 position of a dichloropyrimidine is more susceptible to nucleophilic attack than the chlorine at the C2 or C6 position. However, the specific substitution pattern of this compound can influence this reactivity, and empirical determination of optimal reaction conditions is often necessary.

Below is a generalized workflow for the synthesis of kinase inhibitors from this starting material:

G start Ethyl 2,6-dichloro-5- fluoropyrimidine-4-carboxylate step1 Regioselective Nucleophilic Aromatic Substitution (SNAr) start->step1 Introduction of first diversity element (e.g., amine at C6) step2 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) step1->step2 Introduction of second diversity element (e.g., aryl group at C2) step3 Amide Coupling / Further Functionalization step2->step3 Modification of the carboxylate product Final Kinase Inhibitor step3->product

Caption: General synthetic workflow for kinase inhibitors.

Experimental Protocols

Note: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Reagents and solvents should be of high purity and anhydrous where necessary.[5][6]

Protocol 1: Regioselective Mono-amination at the C6-Position

This protocol describes the selective substitution of the C6-chloro group with an amine, a common first step in the synthesis of many kinase inhibitors. The C6 position is often targeted to introduce a moiety that interacts with the hinge region of the kinase.

Materials:

  • This compound

  • Desired amine (e.g., aniline, benzylamine, or a heterocyclic amine)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired mono-aminated product.

Expected Outcome: This reaction is expected to yield the corresponding ethyl 2-chloro-6-(substituted-amino)-5-fluoropyrimidine-4-carboxylate. The regioselectivity should be confirmed by 2D NMR techniques (e.g., HMBC, NOESY).

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling at the C2-Position

This protocol details the introduction of an aryl or heteroaryl moiety at the C2-position via a Suzuki cross-coupling reaction. This is a powerful method for installing key pharmacophoric elements.

Materials:

  • Ethyl 2-chloro-6-(substituted-amino)-5-fluoropyrimidine-4-carboxylate (from Protocol 1)

  • Desired aryl or heteroaryl boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent mixture (e.g., 1,4-dioxane/water)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a reaction vessel, combine the ethyl 2-chloro-6-(substituted-amino)-5-fluoropyrimidine-4-carboxylate (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent mixture and heat the reaction to 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the residue by flash chromatography to obtain the desired 2,6-disubstituted pyrimidine.

Protocol 3: Amide Bond Formation

The ethyl ester at the C4-position can be hydrolyzed to the corresponding carboxylic acid and subsequently coupled with an amine to introduce further diversity and modulate the compound's properties.

Materials:

  • 2,6-disubstituted ethyl 5-fluoropyrimidine-4-carboxylate (from Protocol 2)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Solvent mixture (e.g., THF/water/methanol)

  • Desired amine for coupling

  • Peptide coupling reagent (e.g., HATU, HOBt/EDC)

  • DIPEA or another suitable base

  • Anhydrous DMF

Procedure: Step A: Saponification

  • Dissolve the ester in a mixture of THF, methanol, and water.

  • Add an aqueous solution of LiOH or NaOH (2.0-3.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with 1N HCl to pH ~3-4 and extract with an organic solvent.

  • Dry the organic layer and concentrate to yield the carboxylic acid, which can often be used in the next step without further purification.

Step B: Amide Coupling

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq), the coupling reagent (e.g., HATU, 1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 2-12 hours until completion.

  • Work up the reaction as described in the previous protocols and purify by flash chromatography or preparative HPLC.

Characterization of Synthesized Compounds

The identity and purity of all synthesized compounds must be confirmed by appropriate analytical techniques.

Technique Purpose Typical Observations for Pyrimidine Derivatives
¹H NMR To determine the proton environment of the molecule.Aromatic protons on the pyrimidine ring and its substituents, chemical shifts and coupling constants consistent with the proposed structure.[7][8]
¹³C NMR To determine the carbon framework of the molecule.Characteristic chemical shifts for the pyrimidine ring carbons and substituent carbons.[7][8]
Mass Spectrometry (MS) To determine the molecular weight of the compound.A molecular ion peak corresponding to the calculated mass of the synthesized compound.[5][6]
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final compound.A single major peak indicating a high degree of purity (typically >95%).[8]

In Vitro Kinase Inhibition Assay

The biological activity of the synthesized compounds is assessed through in vitro kinase inhibition assays. Luminescent kinase assays are a common and robust method for determining the potency of inhibitors.[3][9][10]

Protocol 4: General Luminescent Kinase Assay (e.g., Kinase-Glo®)

This protocol provides a general framework for measuring kinase activity by quantifying the amount of ATP remaining after the kinase reaction.[1][11]

Materials:

  • Synthesized inhibitor compounds

  • Target kinase

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque multi-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In the wells of a multi-well plate, add the assay buffer, the target kinase, and the kinase-specific substrate.

  • Add the serially diluted inhibitor compounds or DMSO (for control wells).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time.

  • Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's protocol.

  • Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

G cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate + ATP ADP ADP ATP ATP ATP->ADP Remaining ATP Remaining ATP Light Light Remaining ATP->Light + Luciferin/Luciferase Inhibitor Inhibitor Inhibitor->Kinase blocks activity

Caption: Principle of a luminescent kinase assay.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its rich functionality allows for the strategic introduction of diverse chemical moieties to optimize interactions with the target kinase. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this pyrimidine scaffold and to develop potent and selective kinase inhibitors for therapeutic applications. Rigorous characterization and biological evaluation are essential to validate the synthesized compounds and to advance the most promising candidates in the drug discovery pipeline.

References

  • Auld, D. S., et al. (2011). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Probe Reports from the NIH Molecular Libraries Program.
  • Carlson, C. B. (2012). Assay Development for Protein Kinase Enzymes. In Probe Development Efforts at the University of New Mexico Center for Molecular Discovery.
  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • Wren, J. A., et al. (2007). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. Tetrahedron Letters, 48(49), 8631–8634.
  • Gray, N. S., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12094–12108.
  • Abdel-Aziz, M. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324.
  • Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7469–7486.
  • Al-Warhi, T., et al. (2021). Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis. RSC Advances, 11(52), 32967-32985.
  • Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • Norman, J. P., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414–7421.
  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of King Saud University - Science, 34(7), 102235.
  • Norman, J. P., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414–7421.
  • Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 353-364.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Neufeldt, S. R., & Sanford, M. S. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 34(01), 1-6.
  • Morrison, K. M., et al. (2015). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. Organic Letters, 17(10), 2456-2459.
  • Morrison, K. M., et al. (2015). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. Organic Letters, 17(10), 2456–2459.
  • Asif, M. (2021). Synthesis of chloro, fluoro, and nitro derivatives of 7-amino-5-aryl-6-cyano-5H-pyrano pyrimidin-2,4-diones using organic catalysts and their antimicrobial and anticancer activities. Journal of the Iranian Chemical Society, 18(11), 2969-2982.
  • WO2001004100A1 - Process for preparing 2-amino-4-(4-fluorphenyl)
  • Chae, H. J., et al. (2001). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. Journal of the Chemical Society, Perkin Transactions 1, (11), 1253-1256.
  • Shaw, A. Y., et al. (2021). Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(4), 947-955.
  • US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl)
  • Slanina, T., & Slany, M. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ChemInform, 44(28).
  • Gonçalves, I. L., et al. (2018). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)

Sources

Topic: Protocol for Nucleophilic Aromatic Substitution on Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Polysubstituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its prevalence is due to its ability to engage in various biological interactions, often serving as a bioisostere for purines in nucleic acids or as a privileged structure for kinase inhibition. The strategic functionalization of the pyrimidine ring allows for the precise tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate is a highly versatile synthetic intermediate. The electron-deficient nature of the pyrimidine ring, further activated by three halogen substituents and an ethyl carboxylate group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). This application note provides a comprehensive technical guide, including theoretical principles and detailed experimental protocols, for performing regioselective nucleophilic substitution on this valuable building block.

Theoretical Framework: Understanding the SNAr Reaction on an Activated Pyrimidine Core

The successful application of this compound in synthesis hinges on a solid understanding of the underlying reaction mechanism.

Mechanism of Action: The Addition-Elimination Pathway

Nucleophilic substitution on this pyrimidine system does not proceed via a concerted SN2-like mechanism but rather a stepwise addition-elimination pathway, often referred to as the SNAr mechanism.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom (C2 or C6). This step is typically the rate-determining step.[3]

  • Formation of the Meisenheimer Complex: The attack disrupts the aromaticity of the pyrimidine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is paramount to the reaction's success. The negative charge is delocalized across the ring and, most importantly, onto the electronegative nitrogen atoms and the electron-withdrawing carboxylate group, which provides significant resonance stabilization.[3]

  • Elimination & Aromatization: The aromaticity of the ring is restored through the expulsion of the chloride ion, which is an excellent leaving group.

Caption: The SNAr Addition-Elimination Mechanism.

Regioselectivity: The C2 vs. C6 Question

The substrate possesses two electronically similar chlorine atoms at the C2 and C6 positions. The key factors influencing which position is substituted are:

  • Electronic Activation: The C4-ester and C5-fluoro groups are powerful electron-withdrawing groups that activate the entire ring, particularly the adjacent C2 and C6 positions.

  • Steric Hindrance: The ethyl carboxylate group at the C4 position may exert some steric hindrance. While this effect is not directly adjacent, it can influence the trajectory of the incoming nucleophile, potentially favoring attack at the more accessible C2 position over the C6 position, depending on the size of the nucleophile.

  • Intermediate Stability: The stability of the Meisenheimer complex is the deciding factor. For pyrimidines, attack at positions that allow the negative charge to be delocalized onto the ring nitrogens is favored.[3][4] Both C2 and C6 attacks allow for this stabilization. In similar 2,4-disubstituted systems, the C4 position is often more reactive; however, in this 2,6-dichloro system, subtle electronic and steric factors will govern the outcome. It is common for the first substitution to occur preferentially at one site, allowing for sequential, distinct functionalization. For many common nucleophiles, the first substitution is expected to occur predominantly at one of the chloro positions, leaving the second chloro group intact for subsequent reactions.

Experimental Protocols

General Safety and Handling
  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Halogenated heterocyclic compounds and amine reagents can be toxic and irritant. Consult the Safety Data Sheet (SDS) for all reagents before use.

  • Anhydrous solvents and inert atmosphere conditions (Nitrogen or Argon) are recommended for moisture-sensitive nucleophiles or reactions requiring strong bases.

General Protocol for Nucleophilic Substitution with Amines

This protocol provides a robust starting point for the reaction of this compound with primary or secondary amine nucleophiles.

Protocol_Workflow A 1. Setup - Dissolve pyrimidine in solvent. - Add base. B 2. Nucleophile Addition - Add amine solution dropwise  at 0 °C or RT. A->B C 3. Reaction - Stir at specified temperature. - Monitor by TLC/LC-MS. B->C D 4. Work-up - Quench with water/brine. - Extract with organic solvent. C->D E 5. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify via chromatography. D->E F 6. Analysis - Characterize via NMR, MS. E->F

Caption: General experimental workflow for amination.

Materials:

  • This compound (1.0 eq)

  • Amine Nucleophile (e.g., morpholine, aniline, benzylamine) (1.1 - 1.5 eq)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), K₂CO₃) (1.5 - 2.0 eq)

  • Solvent (e.g., Acetonitrile (MeCN), Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethanol (EtOH))

  • Round-bottom flask, magnetic stirrer, condenser (if heating), inert atmosphere setup.

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen solvent (approx. 0.1-0.2 M concentration).

  • Add the base (e.g., DIPEA, 1.5 eq). The base acts as a scavenger for the HCl generated during the reaction, driving it to completion.

  • In a separate vial, dissolve the amine nucleophile (1.1 eq) in a small amount of the reaction solvent.

  • Slowly add the amine solution to the stirred pyrimidine solution at room temperature (or 0 °C for highly reactive nucleophiles).

  • Stir the reaction mixture at the desired temperature (see table below for examples). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Work-up: Concentrate the mixture under reduced pressure to remove the solvent. Partition the residue between ethyl acetate and water. Separate the layers.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired mono-substituted product.

Table 1: Exemplary Reaction Conditions for Various Nucleophiles

The following table provides starting conditions for different classes of nucleophiles. Optimization of temperature, reaction time, and solvent may be required.

Nucleophile ClassExample NucleophileBaseSolventTemp (°C)Time (h)Notes
Aliphatic Amine MorpholineK₂CO₃DMF252 - 6Reactions are often fast at room temperature. K₂CO₃ is a mild, effective base.
Aromatic Amine AnilineDIPEAMeCN808 - 16Aromatic amines are less nucleophilic and typically require heating.[5]
Alcohol/Alkoxide Sodium MethoxideN/AMethanol25 - 60Use the corresponding alcohol as the solvent. The alkoxide is used directly.
Thiol/Thiolate ThiophenolK₂CO₃DMF251 - 4Thiolates are potent nucleophiles; reactions are generally rapid.[6]

Expert Insight: The choice of solvent is critical. Protic solvents like ethanol can participate in the reaction and may solvate anionic nucleophiles, reducing their reactivity.[7][8] Aprotic polar solvents like DMF or DMSO are excellent choices as they effectively dissolve the reagents without strongly solvating the nucleophile.[7][8]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficiently reactive nucleophile. 2. Reaction temperature too low. 3. Inactive reagents.1. Use a stronger base or convert the nucleophile to its more reactive conjugate base (e.g., use NaH to deprotonate a thiol). 2. Increase the reaction temperature incrementally. 3. Check the purity and age of reagents.
Formation of Di-substituted Product 1. Stoichiometry of nucleophile is too high (>1.2 eq). 2. Prolonged reaction time or high temperature.1. Use closer to 1.05-1.1 equivalents of the nucleophile. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Complex Product Mixture 1. Reaction temperature is too high, causing side reactions. 2. Presence of water with reactive reagents.1. Lower the reaction temperature. 2. Ensure anhydrous conditions if necessary.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, functionalized pyrimidines. By understanding the principles of the SNAr mechanism and carefully selecting reaction conditions, researchers can achieve highly regioselective substitutions with a wide array of nucleophiles. The protocols and insights provided in this note serve as a comprehensive starting point for the successful application of this substrate in drug discovery and chemical synthesis programs.

References

  • Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]

  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 30. Selective nucleophilic aromatic substitution to furnish.... Available at: [Link]

  • Chambers, R. D., et al. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. PubMed. Available at: [Link]

  • Unknown Author. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Ethyl 4-substituted-6-methylfuro[2,3-d]pyrimidine-5-carboxylate Reagents and conditions. Available at: [Link]

  • Jameel, A., et al. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. Available at: [Link]

  • Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. PubMed. Available at: [Link]

  • Budesinsky, Z., et al. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Available at: [Link]

  • LibreTexts Chemistry. (2019). Structure and SN2 Reactivity: The Nucleophile. Available at: [Link]

  • LibreTexts Chemistry. (2023). Nucleophile. Available at: [Link]

  • Hesek, D., et al. (2025). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]

  • de Oliveira, C. S. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • Al-Awadi, N. A., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate. The following troubleshooting guides and FAQs are designed to address specific issues encountered during the purification of this critical intermediate, ensuring high purity and yield for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude this compound?

A1: The two most effective and widely used methods for purifying this compound are flash column chromatography and recrystallization.

  • Flash Column Chromatography is excellent for removing a wide range of impurities, including unreacted starting materials and structurally similar by-products. It is often the first purification step for very crude mixtures.

  • Recrystallization is a highly effective technique for achieving exceptional purity, especially if the crude material is already semi-pure (>85-90%). It excels at removing small amounts of impurities from a solid product.

Q2: How do I decide between column chromatography and recrystallization?

A2: The choice depends on the impurity profile and the scale of your reaction.

  • Use Column Chromatography when: The crude product contains multiple impurities with different polarities, the impurities are very similar in structure to the product, or the product is an oil or amorphous solid that won't crystallize easily.

  • Use Recrystallization when: The product is a solid and you need to remove minor impurities to achieve high analytical purity. It is often used as a final polishing step after chromatography. A combination of both methods—chromatography followed by recrystallization—is a robust strategy for obtaining material of the highest quality.

Q3: What are the common impurities I should expect during the synthesis of this compound?

A3: Impurities can originate from various stages of the synthesis. Common culprits include:

  • Incomplete Reactions: Unreacted starting materials are a frequent source of contamination.

  • Isomeric By-products: Depending on the synthetic route, isomers may form. For pyrimidine synthesis, this can be a significant issue that requires careful chromatographic separation[1][2].

  • Side-Reaction Products: Hydrolysis of the ethyl ester to the corresponding carboxylic acid can occur if the compound is exposed to acidic or basic aqueous conditions. Incomplete chlorination can also lead to related pyrimidine impurities[3].

  • Residual Solvents: Solvents used in the reaction or workup (e.g., THF, Dichloromethane, Ethyl Acetate) can be trapped in the final product.

Q4: My purified product looks like a clear oil, but literature suggests it should be a solid. What went wrong?

A4: This is a common issue, typically caused by residual solvent or the presence of impurities that are depressing the melting point and preventing crystallization. First, ensure all solvent is removed under high vacuum, possibly with gentle heating. If it remains an oil, this indicates that further purification, likely via column chromatography, is necessary to remove the impurities that are inhibiting crystallization.

Purification Workflow Overview

The following diagram illustrates a standard, high-fidelity purification workflow for this compound.

Purification_Workflow Crude Crude Product (Post-Workup) TLC TLC Analysis Crude->TLC Chromatography Flash Column Chromatography TLC->Chromatography Determine Eluent Fractions Combine Pure Fractions Chromatography->Fractions Evaporation1 Solvent Evaporation Fractions->Evaporation1 Recrystallization Recrystallization Evaporation1->Recrystallization For final polishing Isolation Isolate & Dry Crystals Recrystallization->Isolation Final Pure Product (>99%) Isolation->Final

Caption: General purification workflow for this compound.

Troubleshooting Guide: Flash Column Chromatography

This section addresses specific problems you may encounter during chromatographic purification.

Symptom / Problem Potential Cause(s) Recommended Solution(s)
Poor Separation (Co-elution of spots) 1. Incorrect Mobile Phase: The eluent polarity is too high, causing all compounds to move too quickly, or too low, causing poor mobility. 2. Column Overload: Too much crude material was loaded onto the column.1. Optimize Eluent via TLC: Aim for a solvent system that gives your target compound an Rƒ value of ~0.25-0.35 for the best separation[4]. Test various solvent systems like Hexane/Ethyl Acetate, Hexane/DCM, or gradients thereof[5]. 2. Reduce Load: Use a larger column or reduce the amount of sample. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight.
Streaking or Tailing of the Product Band 1. Insolubility at Point of Loading: The compound may be precipitating at the top of the column. 2. Compound Interaction with Silica: The compound may have acidic or basic sites interacting with the slightly acidic silica gel. 3. Sample Applied in Too Strong a Solvent. 1. Use Dry Loading: Pre-adsorb your crude material onto a small amount of silica gel or Celite, evaporate the solvent, and load the resulting free-flowing powder onto the column[6]. 2. Modify Mobile Phase: For acidic compounds, adding ~0.5% acetic acid to the eluent can improve peak shape. For basic compounds, ~0.5% triethylamine may help. 3. Dissolve Sample in a Minimal Volume of a non-polar solvent (like hexane or DCM) before loading.
Low Product Recovery 1. Product is Highly Retained: The compound may be sticking irreversibly to the silica gel. 2. Premature Elution: The product may have eluted in early, un-analyzed fractions. 3. Product is Volatile. 1. Flush the Column: After your initial elution, flush the column with a much more polar solvent (e.g., 100% Ethyl Acetate or 5% Methanol in DCM) to recover any strongly adsorbed material. 2. Analyze All Fractions: Use TLC to check all collected fractions, including the initial solvent run-off. 3. Careful Evaporation: Use moderate temperatures and pressures during rotary evaporation to avoid loss of product.
Cracks or Bubbles in the Silica Bed 1. Poor Packing Technique. 2. Running Dry: The solvent level dropped below the top of the silica bed. 3. Heat Generation: Mixing solvents of different polarities (e.g., hexane and ethyl acetate) can generate heat, causing bubbles.1. Repack the Column: Ensure the silica is packed as a uniform slurry and is never allowed to run dry[7]. 2. Maintain Solvent Head: Always keep a level of solvent above the silica. 3. Pre-mix Eluent: Prepare the mobile phase mixture before adding it to the column to allow any heat to dissipate.
Troubleshooting Guide: Recrystallization

This section provides solutions for common issues encountered during recrystallization.

Recrystallization_Troubleshooting cluster_oiling Solution for Oiling Out cluster_nocrystals Solution for No Crystals cluster_lowyield Solution for Low Yield cluster_poorpurity Solution for Poor Purity Start Problem during Recrystallization OilingOut Compound 'Oils Out' Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals LowYield Low Yield of Crystals Start->LowYield PoorPurity Purity Not Improved Start->PoorPurity Sol1 Re-heat solution to dissolve oil OilingOut->Sol1 Sol4 Scratch inner wall of flask NoCrystals->Sol4 Sol8 Concentrate mother liquor LowYield->Sol8 Sol11 Ensure slow crystal growth PoorPurity->Sol11 Sol2 Add more solvent Sol3 Cool solution more slowly Sol5 Add a seed crystal Sol6 Cool to lower temperature Sol7 Add anti-solvent dropwise Sol9 Ensure sufficient cooling time Sol10 Use an anti-solvent Sol12 Wash crystals with cold solvent Sol13 Perform a second recrystallization Sol14 Use chromatography first

Caption: Decision tree for troubleshooting common recrystallization problems.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol is a general guideline and should be adapted based on TLC analysis.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 9:1 Hexane:Ethyl Acetate, then 4:1, 1:1).

    • The ideal system will show good separation and place the target compound at an Rƒ of ~0.3[4].

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no cracks or bubbles form. Add a layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (e.g., 1 g) in a minimal amount of a suitable solvent (e.g., 10-15 mL dichloromethane).

    • Add 2-3 g of Celite or silica gel to the solution.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained[6].

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle air pressure to begin eluting the compounds. Maintain a steady flow rate.

    • Collect fractions in test tubes or flasks. Monitor the separation by collecting small, regular fractions and analyzing them by TLC.

    • If using a gradient, gradually increase the polarity of the mobile phase (e.g., from 5% to 20% Ethyl Acetate in Hexane) to elute more polar compounds.

  • Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

  • Solvent Selection:

    • The ideal solvent dissolves the compound well when hot but poorly when cold. For this compound, systems like Ethyl Acetate/Hexane or Ethanol/Water are good starting points[8][9].

    • Test solubility in small vials: add a few milligrams of the compound and a few drops of solvent. Observe solubility at room temperature and upon heating.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the primary solvent (e.g., Ethyl Acetate) portion-wise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow cooling and promote the growth of larger, purer crystals.

    • If an anti-solvent (e.g., Hexane) is used, add it dropwise to the hot solution until it just begins to turn cloudy, then re-heat slightly to clarify before allowing it to cool.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

    • Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass or vial to dry completely under high vacuum.

References
  • Senawee, S. (n.d.). SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes. The Royal Society of Chemistry.
  • Anthal, S., et al. (2013). Ethyl 2,6-bis(4-chlorophenyl)-4-(4-fluoroanilino)-1-(4-fluorophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate. National Institutes of Health (NIH).
  • Sigma-Aldrich. (n.d.). Affinity Chromatography Troubleshooting. Sigma-Aldrich.
  • Reddy, G. J., et al. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. National Institutes of Health (NIH).
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • Wang, C., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. National Institutes of Health (NIH).
  • BenchChem. (2025). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. BenchChem.
  • El-Sayed, M. A. A., et al. (2018). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Arkivoc.
  • BenchChem. (2025). Application Note: Recrystallization Procedure for the Purification of Ethyl 2-(2,6-dichlorophenyl)acetate. BenchChem.
  • BenchChem. (2025). Application Note and Protocol for the Purification of Ethyl 2-formyloxazole-4-carboxylate by Chromatography. BenchChem.

Sources

Technical Support Center: Optimizing the Synthesis of Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate. This molecule is a critical building block in the development of advanced therapeutics, most notably as a key intermediate for the antiviral agent Favipiravir.[1][2][3] The synthesis, while established, presents several challenges that can impact yield and purity. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies to overcome common hurdles in this multi-step synthesis.

Our approach moves beyond simple protocols, focusing on the causality behind experimental choices to empower you with the knowledge to not only solve problems but also proactively optimize your reaction conditions.

Section 1: Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds via a two-stage process: first, a cyclocondensation reaction to form the pyrimidine ring, followed by a chlorination step to install the dichloro functionalities. Understanding this workflow is the first step in effective troubleshooting.

The most common approach involves the cyclocondensation of a β-dicarbonyl compound with an N-C-N containing nucleophile like an amidine, urea, or guanidine to form the core pyrimidine structure.[4] This is followed by chlorination, often using a potent agent like phosphorus oxychloride (POCl₃), to convert hydroxyl groups into chlorides.[5][6]

Synthetic_Pathway A Diethyl 2-fluoro-3-oxosuccinate C Ethyl 5-fluoro-2-hydroxy-6-oxo- 1,6-dihydropyrimidine-4-carboxylate A->C Cyclocondensation (Base, Solvent) B Formamidine Acetate B->C E Ethyl 2,6-dichloro-5-fluoropyrimidine- 4-carboxylate C->E Chlorination D Phosphorus Oxychloride (POCl3) + Tertiary Amine Catalyst D->E

Caption: General synthetic route to the target compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

2.1 Low Reaction Yield

Q1: My initial cyclocondensation step to form the pyrimidine ring has a very low yield. What are the most probable causes and how can I fix this?

A: Low yield in the cyclocondensation step is a frequent issue, often stemming from suboptimal reaction conditions or reagent quality. The core of this reaction is the condensation of a 1,3-dielectrophile with a 1,3-dinucleophile.[7]

  • Causality:

    • Moisture: The presence of water can hydrolyze the starting materials and intermediates, preventing efficient cyclization.

    • Base Selection: The choice and stoichiometry of the base (e.g., sodium ethoxide, potassium carbonate) are critical. An inappropriate base can fail to deprotonate the reactants effectively or may cause unwanted side reactions.

    • Reaction Temperature: While heating is often necessary to drive the reaction, excessive temperatures can lead to the degradation of the starting materials or the pyrimidine product.

    • Purity of Reactants: Impurities in the diethyl 2-fluoro-3-oxosuccinate or the amidine salt can inhibit the reaction.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and handle hygroscopic reagents in a glovebox or under an inert atmosphere (e.g., Nitrogen, Argon).

    • Optimize the Base: If using sodium ethoxide, ensure it is freshly prepared or properly stored. Screen other bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or potassium carbonate to find the optimal conditions for your specific substrate.

    • Temperature Screening: Run small-scale parallel reactions at different temperatures (e.g., 60°C, 80°C, 100°C) to determine the ideal point where the reaction proceeds efficiently without significant degradation.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials. This will prevent premature workup or unnecessary heating after the reaction has reached completion.

Q2: The final chlorination step is inefficient, leaving a lot of starting material or mono-chlorinated byproduct. What should I investigate?

A: The chlorination of the dihydroxypyrimidine intermediate is a critical and often challenging step. Incomplete reaction is typically due to issues with the chlorinating agent or the reaction conditions. The mechanism often involves the formation of a Vilsmeier-Haack type reagent from POCl₃ and a tertiary amine catalyst.[8][9][10][11]

  • Causality:

    • Deactivated Chlorinating Agent: Phosphorus oxychloride is highly sensitive to moisture. Contamination with water will deactivate the reagent, reducing its efficacy.

    • Insufficient Catalyst: Tertiary amines like N,N-dimethylaniline (DMA) or diisopropylethylamine (DIPEA) act as catalysts.[5][6] Insufficient amounts will slow the reaction, leading to incomplete conversion.

    • Temperature Too Low: This reaction requires a significant activation energy. If the temperature is too low, the reaction rate will be impractically slow.

    • Poor Solubility: The pyrimidine intermediate may have poor solubility in the reaction medium (often neat POCl₃ or a high-boiling solvent), preventing it from reacting efficiently.

Troubleshooting_Low_Yield start Low Yield in Chlorination Step q1 Is the POCl3 fresh and handled under N2? start->q1 s1 Use fresh, sealed POCl3. Ensure anhydrous setup. q1->s1 No q2 Is the catalyst ratio correct? (e.g., 1.5 eq DMA) q1->q2 Yes s1->q2 s2 Verify catalyst stoichiometry. Consider screening catalysts. q2->s2 No q3 Is the reaction temperature optimal (e.g., 110-115°C)? q2->q3 Yes s2->q3 s3 Calibrate thermometer. Gradually increase reflux temp. q3->s3 No end Yield Improved q3->end Yes s3->end

Caption: Troubleshooting flowchart for low chlorination yield.

2.2 Impurity Formation & Purification

Q1: My final product is contaminated with a significant amount of a mono-chlorinated byproduct. How can I prevent its formation?

A: The presence of mono-chlorinated species (e.g., Ethyl 2-chloro-5-fluoro-6-hydroxypyrimidine-4-carboxylate) is a clear sign of incomplete reaction.

  • Causality:

    • Insufficient Reagent: The molar ratio of POCl₃ to the pyrimidine substrate is crucial. A common ratio is 10:1 (POCl₃:substrate) to ensure the POCl₃ can also act as the solvent and drive the reaction to completion.[5]

    • Short Reaction Time: The conversion of the second hydroxyl group is often slower than the first. Stopping the reaction too early will result in a mixture of mono- and di-chloro products.

    • Non-optimal Temperature: As mentioned, if the temperature is too low, the reaction may stall after the first chlorination.

  • Preventative Measures:

    • Increase POCl₃ Stoichiometry: Ensure a large excess of phosphorus oxychloride is used.

    • Extend Reaction Time: Monitor the reaction by TLC/HPLC. Continue heating until the mono-chloro intermediate spot is no longer visible. A typical reaction time is 2-4 hours at reflux.[5]

    • Maintain Optimal Temperature: Ensure the reaction mixture is maintained at the optimal reflux temperature (around 114°C for DMA catalyst system) to drive the reaction to completion.[5]

Q2: After workup, I have a dark, tarry crude product that is very difficult to purify. What causes this and what purification strategy do you recommend?

A: Dark, polymeric impurities are typically the result of product degradation or side reactions caused by excessive heat or prolonged reaction times.

  • Causality:

    • Thermal Decomposition: Pyrimidine rings, especially highly functionalized ones, can be sensitive to high temperatures. Holding the reaction at reflux for an extended period (e.g., > 6 hours) can lead to decomposition.

    • Hydrolysis during Workup: The workup, which often involves quenching the reaction mixture with ice water, is highly exothermic and must be done carefully. Localized hot spots can cause hydrolysis of the chloro groups back to hydroxyls, which can then polymerize.

  • Purification Protocol:

    • Controlled Quenching: Add the reaction mixture slowly to a vigorously stirred slurry of ice and water to dissipate heat effectively.

    • Liquid-Liquid Extraction: After quenching, extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.

    • Silica Gel Chromatography: This is the most effective method for removing polar and colored impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate, is recommended.

    • Recrystallization: If chromatography provides a semi-pure solid, recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate can yield a highly pure product.

Section 3: Optimized Experimental Protocols

The following protocols are provided as a validated starting point for your experiments.

Protocol 1: Synthesis of Ethyl 5-fluoro-2,6-dihydroxypyrimidine-4-carboxylate
  • To a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add sodium ethoxide (1.1 eq) to anhydrous ethanol under a nitrogen atmosphere.

  • Add diethyl 2-fluoro-3-oxosuccinate (1.0 eq) dropwise to the solution at room temperature.

  • Add formamidine acetate (1.1 eq) in one portion.

  • Heat the mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (Eluent: 7:3 Ethyl Acetate/Hexane).

  • After completion, cool the reaction mixture to room temperature and neutralize with acetic acid.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and stir for 30 minutes.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the product.

Protocol 2: High-Yield Chlorination to this compound
  • In a flask equipped with a reflux condenser and a dropping funnel, add the dried Ethyl 5-fluoro-2,6-dihydroxypyrimidine-4-carboxylate (1.0 eq) to phosphorus oxychloride (10.0 eq).

  • Slowly add N,N-dimethylaniline (1.5 eq) dropwise to the suspension while stirring.[5]

  • Heat the reaction mixture to reflux (approx. 114°C) and maintain for 2-3 hours.[5]

  • Monitor the reaction by HPLC until the starting material and mono-chloro intermediate are consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture three times with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the final product.

Section 4: Data Summary Table

The following table summarizes the impact of key parameters on the chlorination step.

ParameterConditionExpected Impact on YieldExpected Impact on PurityRationale
Temperature < 100°CLowHigh (mostly starting material)Insufficient energy for complete reaction.
110-115°CHighHighOptimal for driving reaction to completion.
> 120°CDecreasingLowIncreased risk of product degradation.
POCl₃ Ratio 5:1ModerateModerate (mono-chloro impurity)May be insufficient to act as solvent and reagent.
10:1HighHighLarge excess ensures complete conversion.[5]
Reaction Time 1 hourLowLow (high % of intermediates)Incomplete reaction.
2-3 hoursHighHighSufficient time for di-substitution.[5]
> 5 hoursDecreasingLowPotential for side reactions and decomposition.
References
  • Shaabani, A., Ghadari, R., Ghasemi, S., & Rezayan, A. H. (2009). A novel and efficient one-pot synthesis of pyrimidine derivatives. Monatshefte für Chemie-Chemical Monthly, 140(5), 545-548.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]

  • Zhang, R., Zhang, D., Liang, Y., Zhou, G., & Dong, D. (2011). Vilsmeier Reaction of 3-Aminopropenamides: One-Pot Synthesis of Pyrimidin-4(3H)-ones. The Journal of Organic Chemistry, 76(8), 2880-2883. [Link]

  • Gonçalves, V., et al. (2015). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. Tetrahedron, 71(35), 5854-5862.
  • Amrollahi, M., Mobinikhaledi, A., & Forughifar, N. (2016). Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. Asian Journal of Chemistry, 28(4), 902-906.
  • Wikipedia contributors. (2023). Pyrimidine. Wikipedia, The Free Encyclopedia. [Link]

  • da Silva, W. R., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 267-275. [Link]

  • Hassan, S. S., & Guner, V. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers, 76(11), 6939-6946. [Link]

  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (2022). MDPI. [Link]

  • Titova, Y. A., & Fedorova, O. V. (2020). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Russian Journal of General Chemistry, 90(11), 2244-2256.
  • Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Chemistry Steps. [Link]

  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. (2007). Conference Paper. [Link]

  • CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound. (2011).

Sources

Technical Support Center: Stability of Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and have questions regarding its stability, particularly under acidic conditions. The following information is based on established principles of organic chemistry and extensive experience with related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the potential sites of degradation for this compound under acidic conditions?

When exposed to acidic conditions, this compound has two primary sites that are susceptible to degradation:

  • Ester Hydrolysis: The ethyl carboxylate group is a classic ester functionality. Under acidic conditions, it can undergo hydrolysis to yield the corresponding carboxylic acid and ethanol.[1] This is often the most likely and initial degradation pathway.

  • Pyrimidine Ring Instability: While the pyrimidine ring is aromatic and generally stable, the presence of activating and leaving groups (halogens) can render it susceptible to nucleophilic attack or ring-opening reactions under harsh acidic conditions, although this is generally less common than ester hydrolysis. The general degradation of pyrimidines can lead to ring cleavage.[2][3][4][5][6]

Q2: How can I assess the stability of my compound in an acidic solution?

To assess the stability, a forced degradation study is recommended.[7] This involves intentionally exposing a solution of the compound to acidic conditions and monitoring for any changes over time.

A typical workflow for a forced degradation study is as follows:

Forced Degradation Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare stock solution of this compound in an appropriate organic solvent C Incubate samples at controlled temperatures (e.g., room temperature, 40°C, 60°C) A->C Spike into acidic solution B Prepare acidic solutions of varying concentrations (e.g., 0.1 M, 1 M HCl) B->C D Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) C->D E Neutralize aliquots immediately D->E F Analyze by HPLC-UV, LC-MS, or qNMR E->F

Caption: Workflow for a forced degradation study.

Q3: What analytical techniques are best for monitoring the stability of this compound?

Several analytical methods are suitable for monitoring the purity and degradation of this compound.[8][9][10][11]

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse technique for purity assessment and stability studies. A reverse-phase C18 column is a good starting point. You can monitor the disappearance of the parent peak and the appearance of new peaks corresponding to degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of any degradation products, which can help in elucidating their structures.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR can be used to determine the absolute purity of your sample and to quantify the parent compound and any major degradants without the need for reference standards of the impurities.[8]

Troubleshooting Guide

Issue: I'm observing a new, more polar peak in my HPLC chromatogram after acidic treatment.

Potential Cause: This is a strong indication of ester hydrolysis. The resulting carboxylic acid is more polar than the parent ester and will therefore have a shorter retention time on a reverse-phase HPLC column.

Proposed Mechanism: Acid-Catalyzed Ester Hydrolysis

Ester Hydrolysis compound This compound intermediate Protonated Ester Intermediate compound->intermediate + H⁺ acid H₃O⁺ tetrahedral Tetrahedral Intermediate intermediate->tetrahedral + H₂O water H₂O product_acid 2,6-dichloro-5-fluoropyrimidine-4-carboxylic acid tetrahedral->product_acid - EtOH, - H⁺ product_etoh Ethanol tetrahedral->product_etoh - R-COOH, - H⁺

Caption: Proposed acid-catalyzed hydrolysis of the ester.

Confirmation and Resolution:

  • Co-injection: If you have a standard of the suspected carboxylic acid, co-inject it with your degraded sample. If the new peak increases in size, it confirms the identity of the degradant.

  • LC-MS Analysis: Analyze the degraded sample by LC-MS. The mass of the new peak should correspond to the molecular weight of the carboxylic acid.

  • pH Control: To avoid this degradation, maintain a neutral or slightly acidic pH (pH 4-6) in your experiments if the reaction conditions allow. Buffering your solution can help maintain a stable pH.

Issue: I'm observing multiple new peaks, and my mass balance is poor.

Potential Cause: This could indicate more extensive degradation, potentially involving the pyrimidine ring itself. Halogenated pyrimidines can be susceptible to nucleophilic substitution or ring-opening under forcing conditions (e.g., high acid concentration and elevated temperature).

Hypothetical Degradation Pathway of the Pyrimidine Ring

While specific data for this molecule is not available, a hypothetical degradation could involve nucleophilic attack by water at one of the carbon atoms bearing a chlorine atom, followed by subsequent ring-opening. This would be a much harsher process than simple ester hydrolysis.

Ring Degradation compound Ethyl 2,6-dichloro-5- fluoropyrimidine-4-carboxylate intermediate1 Nucleophilic attack by H₂O (Substitution of Cl) compound->intermediate1 Harsh Conditions harsh_conditions Strong Acid (e.g., >1M HCl) High Temperature intermediate2 Ring-opened intermediates intermediate1->intermediate2 Further reaction products Complex mixture of smaller, highly polar fragments intermediate2->products Decomposition

Caption: Hypothetical pyrimidine ring degradation pathway.

Troubleshooting Steps:

  • Reaction Condition Matrix: To identify the cause, set up a matrix of experiments varying the acid concentration and temperature. This will help you define the stability limits of the compound.

  • Inert Atmosphere: While less likely to be the primary cause in acidic degradation, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can rule out oxidative processes.

  • NMR Spectroscopy: For a detailed structural elucidation of the degradation products, ¹H, ¹³C, ¹⁹F, and 2D NMR techniques can be very powerful.

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Protocol 2: Sample Preparation for Forced Degradation
  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • In a clean vial, add 100 µL of the stock solution to 900 µL of 1 M HCl.

  • Vortex the solution and place it in a heating block at 60 °C.

  • At t = 0, 1, 2, 4, 8, and 24 hours, withdraw 100 µL of the reaction mixture.

  • Immediately quench the degradation by adding it to a vial containing 900 µL of 1 M NaOH to neutralize the acid.

  • Analyze the quenched samples by the HPLC method described above.

Quantitative Data Summary

The following table provides a hypothetical example of data you might obtain from a forced degradation study.

Time (hours)Acid ConcentrationTemperature (°C)Parent Compound (%)Degradant 1 (Hydrolysis Product) (%)Other Impurities (%)
00.1 M HCl4099.8< 0.1< 0.1
240.1 M HCl4095.24.50.3
01 M HCl6099.7< 0.10.2
81 M HCl6065.332.12.6

References

  • Vertex AI Search. (n.d.).
  • Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology.
  • Mohd Wasiullah, Prof. (Dr.), et al. (2025). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. International Journal of Advanced Research in Engineering, Science & Management.
  • Ashihara, H., & Stasolla, C. (2022). Degradation of Pyrimidine Nucleotides.
  • Wikipedia. (n.d.). Pyrimidine metabolism. Retrieved January 20, 2026.
  • Koteru Aparna, et al. (2025). Analytical Methods for the Detection of Counterfeit Pharmaceuticals.
  • Biochemistry - Pharmacy 180. (n.d.).
  • Chennaiah, Dr. M. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews.
  • Cornish, A., et al. (2013). A functional analysis of the pyrimidine catabolic pathway in Arabidopsis.
  • CymitQuimica. (n.d.).
  • BenchChem. (2025). Application Note: Analytical Methods for Purity Assessment of Nitropyrimidines.
  • Synblock. (n.d.).
  • ResearchGate. (2003).
  • PubChem. (n.d.).
  • Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube.
  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved January 20, 2026.
  • Freelance Teacher. (2009).
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved January 20, 2026.
  • ResearchGate. (2004). Ethyl 5-(2,6-dichlorophenyl)-7-methyl-2-(1-naphthylmethylene)
  • PubChem. (n.d.).

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Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate reaction side products

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of synthesizing Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate, this Technical Support Center provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently encountered challenges. As a Senior Application Scientist, this guide is structured to offer not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve issues in your own research.

Introduction: The Chemistry of a Key Intermediate

This compound is a highly functionalized heterocyclic compound, serving as a critical building block in medicinal chemistry. Its reactivity is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr), and the ester group, which can undergo hydrolysis. The electron-withdrawing nature of the pyrimidine ring, further activated by the fluorine and chlorine substituents, makes the molecule prone to specific side reactions under various conditions. Understanding these potential pitfalls is key to achieving high yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, synthesis, and analysis of this compound.

Q1: What are the typical starting materials and reaction type for synthesizing this compound?

A1: The synthesis generally involves the chlorination of a pyrimidine precursor. A common route is the treatment of a dihydroxy pyrimidine, such as ethyl 2,6-dihydroxy-5-fluoropyrimidine-4-carboxylate (a derivative of 5-fluorouracil), with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[1][2] This reaction often requires elevated temperatures and sometimes includes a catalyst or acid scavenger, such as N,N-dimethylaniline (DMA).[1]

Q2: How stable is the final product? What are the recommended storage conditions?

A2: The compound is sensitive to moisture and strong nucleophiles. The chlorine atoms can be hydrolyzed back to hydroxyl groups, and the ester can be cleaved under acidic or basic conditions. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), preferably at low temperatures (2-8 °C) and protected from light.

Q3: What is the best method for monitoring reaction progress and assessing product purity?

A3: Thin-Layer Chromatography (TLC) is the most common method for real-time reaction monitoring. A typical mobile phase would be a mixture of hexane and ethyl acetate. For purity assessment and characterization, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) are essential.

Section 2: Troubleshooting Guide

This guide is structured around common problems observed during the synthesis and workup.

Problem: Multiple Unexpected Spots on TLC Plate

Observing multiple spots on your TLC plate is a clear indicator of side product formation. Identifying the likely culprits is the first step toward mitigation.

Side Product Profile
Potential Side Product Formation Mechanism Appearance on TLC Mitigation Strategy
Mono-chloro Intermediates Incomplete chlorination of the dihydroxy starting material.More polar (lower Rf) than the desired product due to the hydroxyl group.Increase stoichiometry of POCl₃, prolong reaction time, or increase temperature cautiously.
Hydrolyzed Product (Diol) Reaction with water during the synthesis or aqueous workup.Very polar (baseline or very low Rf) in typical solvent systems.Ensure strict anhydrous conditions. Use a non-aqueous workup (e.g., quenching with cold hydrocarbon).
Decarboxylated Product Loss of the C4-carboxylate group, often initiated by ester hydrolysis followed by thermal decomposition.[3][4]Less polar (higher Rf) than the desired product.Maintain moderate temperatures (<100°C) during reaction and distillation. Avoid harsh acidic or basic conditions during workup.
Amine-Substituted Byproduct SNAr reaction if an amine catalyst (e.g., DMA) is used at high temperatures.[1]Polarity can vary, but will be distinct from the starting material and product.Use the minimum effective amount of catalyst. Maintain the lowest possible reaction temperature. Consider a non-nucleophilic base if possible.
Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing issues in your synthesis.

G cluster_observe Observation cluster_diagnose Diagnosis cluster_action Corrective Action A Low Yield or Multiple TLC Spots B Analyze Crude Sample (LC-MS, NMR) A->B  Initiate  Analysis C Identify Side Products: - Incomplete Reaction? - Hydrolysis? - Decarboxylation? - Other Adducts? B->C  Interpret  Data D Incomplete Reaction: - Increase Reagent Stoichiometry - Extend Reaction Time/Temp C->D  Select Strategy E Hydrolysis Detected: - Ensure Anhydrous Conditions - Modify Workup (Non-Aqueous) C->E  Select Strategy F Decarboxylation Detected: - Reduce Reaction Temperature - Use Neutral pH Workup C->F  Select Strategy G Other Adducts (e.g., Amine): - Lower Catalyst Loading - Reduce Temperature C->G  Select Strategy G SM Ethyl 2,6-dihydroxy- 5-fluoropyrimidine-4-carboxylate MC Mono-chloro Intermediate SM->MC Incomplete Chlorination DP Ethyl 2,6-dichloro- 5-fluoropyrimidine-4-carboxylate (Desired Product) HP Hydrolyzed Product (Diol) DP->HP H2O (Workup) DCP Decarboxylated Product (2,6-dichloro-5-fluoropyrimidine) DP->DCP Heat / Δ AP Amine-Substituted Product DP->AP R2NH (Catalyst) MC->DP POCl3

Caption: Reaction pathways leading to common side products.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by TLC
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Spotting: Apply a small spot of the reaction mixture (diluted in a volatile solvent like dichloromethane) alongside a spot of the starting material.

  • Elution: Develop the plate in a chamber with a pre-saturated atmosphere of a Hexane:Ethyl Acetate mixture (e.g., starting with a 4:1 ratio). Adjust polarity as needed.

  • Visualization: View the dried plate under UV light (254 nm). The desired product is typically less polar (higher Rf) than the dihydroxy starting material.

  • Staining (Optional): If compounds are not UV-active, use a potassium permanganate stain to visualize spots.

Protocol 2: Recommended Non-Aqueous Workup and Purification

To minimize hydrolysis-related side products, a non-aqueous workup is advised.

  • Reaction Quench: After confirming reaction completion by TLC, cool the reaction vessel in an ice bath. Slowly pour the reaction mixture onto crushed ice or into a cold, saturated solution of sodium bicarbonate. Alternative for highly sensitive substrates: Remove the excess POCl₃ under reduced pressure and quench the residue by slowly adding it to a cold, stirred slurry of a non-polar solvent like hexanes.

  • Extraction: Extract the product into a water-immiscible organic solvent such as ethyl acetate or dichloromethane. [5]3. Washing: Wash the combined organic layers sequentially with cold water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

References

Sources

Technical Support Center: Optimization of Reaction Conditions for Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction conditions for improved yield and purity.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and effective approach involves a two-step procedure:

  • Cyclocondensation: The synthesis begins with the cyclocondensation of diethyl 2-fluoro-3-oxopentanedioate with a suitable nitrogen source, such as urea or formamidine. This reaction forms the pyrimidine ring, resulting in an intermediate, Ethyl 2,6-dihydroxy-5-fluoropyrimidine-4-carboxylate.

  • Chlorination: The dihydroxy intermediate is then subjected to chlorination, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms, yielding the final product.

This guide will address potential issues that may arise during each of these critical steps.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Cyclocondensation Step

Question 1: My cyclocondensation reaction is showing low yield, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the cyclocondensation step can be attributed to several factors. Here is a systematic approach to troubleshooting this issue:

  • Inadequate Base Catalysis: This reaction typically requires a basic catalyst to facilitate the condensation. If you are using a weak base or an insufficient amount, the reaction may not proceed to completion.

    • Recommendation: Ensure you are using a strong enough base, such as sodium ethoxide or sodium methoxide, in stoichiometric amounts. The base is crucial for deprotonating the active methylene compound and initiating the cyclization.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to the decomposition of reactants and the formation of byproducts.

    • Recommendation: The optimal temperature for this cyclocondensation is typically in the range of 70-90 °C. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.

  • Purity of Reactants: Impurities in your starting materials, particularly in the diethyl 2-fluoro-3-oxopentanedioate, can significantly hinder the reaction.

    • Recommendation: Ensure all your reactants are of high purity. If necessary, purify the starting materials before use. For instance, diethyl 2-fluoro-3-oxopentanedioate can be purified by vacuum distillation.

  • Moisture Contamination: The presence of water can interfere with the reaction, especially when using moisture-sensitive bases like sodium ethoxide.

    • Recommendation: All glassware should be thoroughly dried, and anhydrous solvents should be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Question 2: I am observing the formation of a significant amount of a byproduct that is difficult to separate from my desired dihydroxy pyrimidine intermediate. What could this be and how can I prevent it?

Answer:

A common side reaction in pyrimidine synthesis is the self-condensation of the β-ketoester, which can lead to the formation of undesired oligomeric or polymeric materials. Another possibility is the formation of N-acylureas from a competing reaction between the β-ketoester and urea[1].

  • Minimizing Self-Condensation:

    • Recommendation: The order of addition of reagents can be critical. Try adding the diethyl 2-fluoro-3-oxopentanedioate slowly to a mixture of the base and urea. This ensures that the β-ketoester is consumed in the desired reaction as soon as it is added, minimizing the opportunity for self-condensation.

  • Preventing N-Acylurea Formation:

    • Recommendation: Carefully controlling the stoichiometry of the reactants and the reaction temperature can help suppress the formation of N-acylureas. Lowering the reaction temperature slightly may favor the desired cyclocondensation over the N-acylation reaction.

  • Purification Strategy:

    • Recommendation: If byproducts do form, recrystallization is often an effective method for purifying the Ethyl 2,6-dihydroxy-5-fluoropyrimidine-4-carboxylate intermediate. Experiment with different solvent systems to find one that provides good separation.

Chlorination Step

Question 3: The chlorination of my dihydroxy pyrimidine intermediate is resulting in a low yield of the final product, and the crude product is a dark, tarry substance. What is going wrong?

Answer:

The chlorination step using phosphorus oxychloride is a vigorous reaction that can lead to decomposition if not properly controlled. The formation of a dark, tarry product is a common sign of uncontrolled side reactions.

  • Excessive Reaction Temperature: Phosphorus oxychloride is a very reactive chlorinating agent. Running the reaction at too high a temperature can lead to extensive decomposition of the starting material and product.

    • Recommendation: The reaction should be heated gradually and maintained at a controlled temperature, typically in the range of 100-110 °C. The use of a reflux condenser is essential to prevent the loss of POCl₃.

  • Presence of Water: Any residual water in the dihydroxy pyrimidine intermediate will react violently with phosphorus oxychloride, leading to a decrease in the effective concentration of the chlorinating agent and the formation of phosphoric acid, which can catalyze decomposition.

    • Recommendation: Ensure that the Ethyl 2,6-dihydroxy-5-fluoropyrimidine-4-carboxylate intermediate is thoroughly dried before adding it to the phosphorus oxychloride. Drying under vacuum at a slightly elevated temperature is recommended.

  • Insufficient Phosphorus Oxychloride: While using a large excess of POCl₃ should be avoided for environmental and safety reasons, an insufficient amount will lead to incomplete chlorination.

    • Recommendation: A molar ratio of 2.5 to 3 equivalents of POCl₃ per mole of the dihydroxy pyrimidine is generally sufficient for complete chlorination[2].

  • Work-up Procedure: The quenching of the reaction mixture is a critical step. Adding water directly to the hot reaction mixture can be dangerous and can also lead to the hydrolysis of the desired product back to the starting material or other byproducts.

    • Recommendation: The reaction mixture should be cooled to room temperature before being slowly and carefully poured onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃ and precipitate the crude product. The pH of the aqueous solution can then be carefully neutralized with a base like sodium bicarbonate to aid in the precipitation of the product.

Question 4: My final product, this compound, is contaminated with a mono-chlorinated impurity. How can I improve the selectivity of the chlorination and purify my product?

Answer:

The formation of mono-chlorinated species (e.g., Ethyl 2-chloro-6-hydroxy-5-fluoropyrimidine-4-carboxylate or Ethyl 6-chloro-2-hydroxy-5-fluoropyrimidine-4-carboxylate) is a common issue if the chlorination is incomplete.

  • Optimizing Reaction Time and Temperature:

    • Recommendation: Increasing the reaction time or slightly raising the temperature (within the recommended range) can help drive the reaction to completion and ensure both hydroxyl groups are replaced by chlorine. Monitor the reaction by TLC or HPLC to determine the point of complete conversion.

  • Use of a Catalyst:

    • Recommendation: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can accelerate the chlorination reaction and improve the yield of the desired dichloro product[3]. The amine acts as a catalyst by forming a more reactive Vilsmeier-Haack type reagent with POCl₃.

  • Purification:

    • Recommendation: If mono-chlorinated impurities are present, purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). Alternatively, recrystallization from a suitable solvent may also be effective in removing these impurities.

Frequently Asked Questions (FAQs)

Q1: What is the role of N,N-dimethylaniline in the chlorination step?

A1: N,N-dimethylaniline acts as a catalyst in the chlorination reaction with phosphorus oxychloride. It reacts with POCl₃ to form a highly reactive Vilsmeier-Haack reagent, which is a more potent chlorinating agent than POCl₃ alone. This can lead to a faster and more complete reaction, often at a lower temperature, and can help to minimize the formation of mono-chlorinated byproducts[3].

Q2: How can I effectively monitor the progress of these reactions?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of both the cyclocondensation and chlorination steps. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q3: Are there any specific safety precautions I should take when working with phosphorus oxychloride?

A3: Yes, phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. When quenching the reaction, always add the reaction mixture to ice slowly and with good stirring to control the exothermic reaction.

Q4: Can I use other chlorinating agents instead of phosphorus oxychloride?

A4: While phosphorus oxychloride is the most common and effective reagent for this type of chlorination, other reagents like thionyl chloride (SOCl₂) in the presence of a catalyst (like DMF) can also be used. However, the reaction conditions would need to be re-optimized. For large-scale synthesis, using an equimolar amount of POCl₃ under solvent-free conditions has been shown to be an efficient and more environmentally friendly approach[4].

Q5: What are the key characterization techniques for the final product?

A5: The structure and purity of this compound should be confirmed using a combination of spectroscopic techniques. ¹H NMR and ¹³C NMR spectroscopy will confirm the presence of the ethyl ester and the pyrimidine ring protons and carbons. Mass spectrometry (MS) will confirm the molecular weight of the compound. Elemental analysis can be used to determine the elemental composition and confirm the purity of the final product.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,6-dihydroxy-5-fluoropyrimidine-4-carboxylate
  • To a stirred solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add urea (1.0 equivalent).

  • Heat the mixture to 70-80 °C to obtain a clear solution.

  • Slowly add diethyl 2-fluoro-3-oxopentanedioate (1.0 equivalent) to the reaction mixture.

  • Maintain the reaction at reflux for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize it with a dilute acid (e.g., acetic acid or HCl) to a pH of 6-7.

  • The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain Ethyl 2,6-dihydroxy-5-fluoropyrimidine-4-carboxylate.

Protocol 2: Synthesis of this compound
  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add Ethyl 2,6-dihydroxy-5-fluoropyrimidine-4-carboxylate (1.0 equivalent) to phosphorus oxychloride (3.0 equivalents).

  • Add a catalytic amount of N,N-dimethylaniline (0.1 equivalents).

  • Heat the reaction mixture to 100-110 °C and maintain it at this temperature for 3-5 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • The precipitated solid is collected by filtration and washed thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product and then purify it by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography.

Data Presentation

ParameterCyclocondensationChlorination
Key Reagents Diethyl 2-fluoro-3-oxopentanedioate, Urea, Sodium EthoxideEthyl 2,6-dihydroxy-5-fluoropyrimidine-4-carboxylate, POCl₃, N,N-dimethylaniline (cat.)
Solvent EthanolNone (POCl₃ acts as reagent and solvent)
Temperature 70-90 °C100-110 °C
Reaction Time 4-6 hours3-5 hours
Typical Yield 75-85%80-90%
Purification RecrystallizationRecrystallization or Column Chromatography

Visualizations

Logical Troubleshooting Workflow for Low Yield in Cyclocondensation

troubleshooting_cyclocondensation cluster_solutions Potential Solutions start Low Yield in Cyclocondensation check_base Check Base Catalysis (Strength & Stoichiometry) start->check_base check_temp Evaluate Reaction Temperature (Too low or too high?) start->check_temp check_purity Assess Reactant Purity (Especially β-keto ester) start->check_purity check_moisture Investigate Moisture Contamination start->check_moisture solution_base Use Stronger Base (e.g., NaOEt) in Stoichiometric Amount check_base->solution_base solution_temp Optimize Temperature (70-90 °C) & Monitor by TLC check_temp->solution_temp solution_purity Purify Starting Materials (e.g., Vacuum Distillation) check_purity->solution_purity solution_moisture Use Anhydrous Conditions & Inert Atmosphere check_moisture->solution_moisture

Caption: Troubleshooting flowchart for low yield in the cyclocondensation step.

Reaction Pathway and Key Control Points

reaction_pathway cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination cluster_controls Key Control Points start_materials Diethyl 2-fluoro-3-oxopentanedioate + Urea intermediate Ethyl 2,6-dihydroxy-5- fluoropyrimidine-4-carboxylate start_materials->intermediate NaOEt, EtOH 70-90 °C control1 Anhydrous Conditions start_materials->control1 control3 Reagent Purity start_materials->control3 final_product Ethyl 2,6-dichloro-5- fluoropyrimidine-4-carboxylate intermediate->final_product POCl₃, cat. DMA 100-110 °C control2 Temperature Control intermediate->control2 control4 Controlled Work-up final_product->control4

Caption: Synthetic pathway with critical control points highlighted.

References

  • BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
  • Organic Syntheses. (1988).
  • Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410.
  • PubMed. (2018).
  • ResearchGate. (2024). Additional examples of pyrimidine functionalization and pyrimidine to pyridine conversion.
  • Google Patents. (2012).
  • Gao, Y., et al. (2016). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 21(9), 1188.
  • MDPI. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties.
  • ResearchGate. (2010).
  • Journal of the Chemical Society. (1959). Organic fluorine compounds. Part XII.
  • Google Patents. (2008). Process for preparing voriconazole. AU2008284593A1.
  • Google Patents. (2010).
  • Google Patents. (2006). Method for producing 4,6-dichloro-5-fluoropyrimidine. US20060014952A1.
  • Google Patents. (2004).
  • Asian Journal of Chemistry. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol.
  • PubMed. (2018).
  • Google Patents. (2011). Method for preparing 2,4-dichloro-5-fluoropyrimidine compound. CN102070536A.
  • ChemicalBook. (n.d.). 2,4-Dichloro-5-fluoropyrimidine synthesis.
  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester.
  • OMICS International. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl)
  • PubMed Central. (2023). Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy.
  • ResearchGate. (2007). An efficient synthesis of ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4- dihydro-[1]thiazeto[3,2-a]quinoline-3-carboxylate as intermediate of the prulifloxacin containing tricyclic fluoroquinolone.

Sources

Technical Support Center: Troubleshooting the Suzuki-Miyaura Coupling of Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers utilizing Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate in Suzuki-Miyaura cross-coupling reactions. This pyrimidine derivative is a highly electron-deficient and sterically hindered substrate, presenting unique challenges that require careful optimization and troubleshooting. This document is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific rationale to empower your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction shows low to no conversion of the starting material. Where should I begin troubleshooting?

Failure to observe product formation is the most common issue and typically points to a problem in one of the three key steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1] Given the electron-deficient nature of your dichloropyrimidine substrate, the primary bottleneck is often the initial oxidative addition of the C-Cl bond to the Pd(0) center.

Initial Diagnostic Checklist:

  • Catalyst System Inactivity: Is your chosen palladium source and ligand combination appropriate for a challenging heteroaryl chloride? Standard catalysts like Pd(PPh₃)₄ are often insufficient for these substrates.[2][3]

  • Base Incompatibility: Is the base strong enough to facilitate the crucial transmetalation step without causing degradation? The choice of base is critical for activating the boronic acid.[4][5]

  • Boronic Acid Integrity: Have you confirmed the purity and stability of your boronic acid partner? Protodeboronation is a frequent and often overlooked side reaction.[6][7]

  • Reaction Conditions: Are the temperature and solvent system optimized for this specific transformation?

The following sections will delve into each of these points in greater detail.

Q2: What is the optimal palladium catalyst and ligand system for coupling with this electron-deficient dichloropyrimidine?

Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, necessitating more sophisticated catalyst systems to achieve efficient oxidative addition.[1] For electron-deficient heteroaryl chlorides like this compound, the use of bulky, electron-rich phosphine ligands is paramount. These ligands stabilize the palladium center and promote the cleavage of the strong C-Cl bond.[8][9]

Recommendations:

  • Buchwald Ligands: Biaryl monophosphine ligands developed by the Buchwald group are the gold standard for challenging Suzuki couplings. They are designed to be both electron-rich and sterically demanding.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that can also be highly effective in activating aryl chlorides.

  • Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., G3 or G4-generation Buchwald pre-catalysts) can significantly improve reproducibility by ensuring the efficient generation of the active Pd(0) species.[7]

The table below provides a starting point for catalyst screening.

Catalyst System (Palladium Source + Ligand)Typical Loading (mol%)Rationale & Key Characteristics
Pd₂(dba)₃ + XPhos or SPhos 1-3% Pd, 2-6% LigandHighly effective, general-purpose systems for heteroaryl chlorides. Promotes fast oxidative addition.[10][11]
Pd(OAc)₂ + RuPhos 1-3% Pd, 2-6% LigandExcellent for sterically hindered and electron-deficient substrates.[12]
XPhos Pd G3 or SPhos Pd G4 (Pre-catalyst)1-3%Air-stable, easy to handle, provides reliable generation of the active catalyst. Recommended for consistency.[13]
PdCl₂(dppf)3-5%Can sometimes be effective, but generally less active for chlorides than modern Buchwald systems.[14]
Pd(PPh₃)₄5-10%Often ineffective for this substrate class; oxidative addition is typically too slow.[3][15]
Q3: My reaction is working, but I'm getting a mixture of mono-substituted products. How can I control the regioselectivity?

Your substrate has two distinct chlorine atoms at the C2 and C6 positions. The electronic environment of these positions is different, which should, in principle, allow for selective mono-arylation under carefully controlled conditions.

In 2,6-dichloropyridines and related heterocycles, the site of initial coupling is governed by a combination of steric hindrance, electronic effects, and potential catalyst-directing groups.[16] For your specific substrate, the large carboxylate group at C4 will sterically hinder the C6 position more than the C2 position. Conversely, the electron-withdrawing nature of the adjacent ester may render the C6 position more electronically activated for oxidative addition.

G

Strategies for Controlling Regioselectivity:

  • Temperature Control: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate (e.g., start at room temperature or 40 °C and slowly increase). Lower temperatures often enhance selectivity.

  • Ligand Choice: The steric bulk of the phosphine ligand can have a profound impact. A very bulky ligand (e.g., Ad₂PⁿBu) might show a higher preference for the less hindered C2 position.[17]

  • Stoichiometry: Use a slight deficiency of the boronic acid (e.g., 0.9 equivalents) to minimize the formation of the di-substituted product and favor mono-substitution.

If you desire the di-substituted product, a one-pot, two-step approach is often effective.[18][19] After the first coupling is complete (monitored by TLC or LC-MS), a second portion of boronic acid, base, and potentially fresh catalyst can be added, and the temperature increased to drive the second coupling.

Q4: My main impurity is a byproduct corresponding to my starting boronic acid minus the B(OH)₂ group. What is happening and how do I stop it?

This is a classic case of protodeboronation , a common side reaction where the C-B bond of the organoboron reagent is cleaved and replaced by a C-H bond.[6] This process consumes your nucleophile and is a primary cause of low yields.[7] Electron-deficient boronic acids are particularly susceptible.[6]

G

Preventative Measures:

  • Switch to a More Stable Boron Reagent: This is the most robust solution. Boronic pinacol esters (Bpin) or potassium trifluoroborate salts (BF₃K) are significantly more stable towards protodeboronation than their corresponding boronic acids.[12][20]

  • Use Fresh Reagents: Boronic acids can degrade on storage. Use a freshly opened bottle or purify older stock if its quality is suspect.

  • Minimize Water: While some water can be beneficial or necessary depending on the solvent/base system, excess water can promote protodeboronation. If using a carbonate or phosphate base, try minimizing the amount of water or running the reaction under anhydrous conditions.

  • Base Selection: Strong aqueous bases can accelerate the side reaction. Consider using milder, non-hydroxide bases like K₃PO₄, K₂CO₃, or even anhydrous fluoride sources like CsF or KF, which can activate the boronic acid without promoting hydrolysis.[4][21]

  • Lower Temperature: High temperatures can exacerbate protodeboronation.[6]

Q5: What are other common side reactions I should be aware of?

Besides protodeboronation, two other side reactions are frequently observed:

  • Homo-coupling: The reaction of two molecules of your boronic acid to form a biaryl byproduct (Ar-Ar). This is often promoted by the presence of oxygen or if the transmetalation step is slow compared to competing pathways.

    • Solution: Ensure your reaction is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) and maintained under a strict inert atmosphere (N₂ or Ar). Using a highly active catalyst system can also minimize homo-coupling by ensuring the desired cross-coupling pathway is kinetically favored.[13][22]

  • Catalyst Decomposition (Palladium Black): The formation of palladium black (insoluble Pd(0) precipitate) indicates your catalyst is deactivating and falling out of the catalytic cycle.

    • Solution: This is often caused by insufficient ligand concentration or high temperatures. Ensure you are using an adequate ligand-to-palladium ratio (typically 2:1 or slightly higher for monodentate ligands). If the problem persists at high temperatures, a more thermally stable ligand or catalyst system may be required.[22]

Experimental Protocols & Data

General Protocol for a Screening Reaction

This protocol provides a robust starting point for optimization. All operations should be performed under an inert atmosphere (N₂ or Argon).

  • Vial Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) or the combination of palladium source (e.g., Pd₂(dba)₃, 1 mol%) and ligand (e.g., XPhos, 2.5 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane or Toluene, to a concentration of 0.1 M with respect to the limiting reagent) via syringe.

  • Reaction: Place the vial in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., start screening at 80-100 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[11][23]

Recommended Starting Conditions for Optimization

The following table summarizes promising starting conditions based on literature precedents for difficult heteroaryl chloride couplings.[6][15][24]

ParameterCondition 1Condition 2Condition 3
Pd Source Pd₂(dba)₃ (1 mol%)Pd(OAc)₂ (2 mol%)XPhos Pd G3 (2 mol%)
Ligand SPhos (2.5 mol%)RuPhos (4.5 mol%)N/A
Base K₃PO₄ (2.5 equiv)K₂CO₃ (3.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent 1,4-DioxaneToluene / H₂O (10:1)THF
Temperature 100 °C110 °C80 °C

References

Sources

Technical Support Center: Purification of Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Ensuring the purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.

Introduction: The Critical Role of Purity

This compound is a key building block in the synthesis of numerous pharmaceutical compounds. The presence of impurities, even in trace amounts, can lead to side reactions, lower yields, and the formation of difficult-to-remove byproducts in downstream processes. This guide will equip you with the knowledge to identify, troubleshoot, and effectively remove these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. However, based on common synthetic methodologies, you can anticipate the following types of impurities:

  • Starting Materials: Unreacted starting materials, such as derivatives of ethyl fluoroacetate and malonates, can be present.[1]

  • Partially Chlorinated Intermediates: Incomplete chlorination of the pyrimidine ring can result in mono-chloro species.

  • Over-chlorinated Byproducts: Under harsh chlorination conditions, the formation of trichloropyrimidine derivatives is possible.

  • Hydrolysis Products: The ester group is susceptible to hydrolysis, leading to the corresponding carboxylic acid. This can be exacerbated by the presence of moisture or acidic/basic conditions during workup.

  • Solvent Adducts: Residual solvents from the reaction or workup can form adducts with the product.

  • Polymeric Materials: Under certain conditions, especially with pH fluctuations, polymerization can occur.[2]

Q2: What are the best analytical techniques to assess the purity of my sample?

A2: A multi-pronged analytical approach is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity determination and impurity quantification. A reverse-phase C18 column with a gradient elution of acetonitrile and water (often with a modifier like formic acid) is a good starting point.[2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique provides molecular weight information for each separated peak, which is invaluable for identifying unknown impurities.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of your target compound and for the structural elucidation of isolated impurities.

  • Gas Chromatography (GC): GC can be useful for detecting volatile impurities and residual solvents.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reaction progress and for the initial screening of purification fractions.[4]

Q3: My purified product is a yellow oil, but the literature reports a white solid. What could be the issue?

A3: A yellow coloration often indicates the presence of colored impurities. These can be residual starting materials, byproducts from side reactions, or degradation products. It's also possible that your product is not sufficiently pure to crystallize. In this case, further purification by column chromatography or recrystallization from a different solvent system is recommended.

Troubleshooting Guides

This section provides structured approaches to address specific purification challenges.

Issue 1: Persistent Impurities After Initial Purification

Symptom: HPLC analysis shows one or more persistent impurity peaks after a standard purification procedure (e.g., a single recrystallization or a quick filtration).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for persistent impurities.

Issue 2: Low Recovery After Purification

Symptom: A significant loss of product is observed after performing a purification step.

Possible Causes & Solutions:

CauseRecommended Solution
Product is too soluble in the recrystallization solvent. Choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[5]
Product is adsorbing irreversibly to the silica gel in column chromatography. Deactivate the silica gel with a small amount of triethylamine in the eluent, especially if your compound is basic.[6]
Product is co-eluting with a major impurity. Optimize the solvent system for column chromatography to achieve better separation. A shallower gradient or a different solvent mixture may be necessary.[7]
Product is degrading during purification. If your compound is sensitive to acid or base, ensure that your purification conditions are neutral. Avoid prolonged heating.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

Flash column chromatography is a highly effective method for purifying this compound from a variety of impurities.[7]

Step-by-Step Methodology:

  • Solvent System Selection:

    • Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system.

    • A good starting point is a mixture of hexanes and ethyl acetate.

    • The ideal solvent system will give your product an Rf value of approximately 0.3.

  • Column Packing:

    • Select a column with a diameter appropriate for your sample size (a good rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel as a slurry in the initial, low-polarity eluent.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and carefully adding it to the top of the column.[6]

  • Elution:

    • Begin eluting with the low-polarity solvent system.

    • Gradually increase the polarity of the eluent to move your product down the column.

    • Collect fractions and monitor them by TLC.

  • Fraction Analysis and Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to yield the purified product.

Self-Validation:

  • Expected Purity: >98% by HPLC.

  • Analytical Confirmation: Confirm the purity and identity of the product by HPLC, ¹H NMR, and ¹³C NMR.

Protocol 2: Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities, especially if your product is a solid at room temperature.[8]

Step-by-Step Methodology:

  • Solvent Selection:

    • The ideal solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

    • Common solvents to screen include ethanol, isopropanol, hexanes, and ethyl acetate, or mixtures thereof.[5]

  • Dissolution:

    • Place the crude product in a flask and add a minimal amount of the chosen solvent.

    • Heat the mixture with stirring until the product is completely dissolved.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • For maximum recovery, you can further cool the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Self-Validation:

  • Expected Purity: >99% by HPLC.

  • Analytical Confirmation: Confirm the purity by HPLC and check for the absence of impurity signals in the ¹H NMR spectrum.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Polarity
This compound 253.04~280-290 (decomposes)68-70[9]Moderate
2,6-dihydroxy-5-fluoropyrimidine-4-carboxylic acid190.09N/A>300High
Ethyl 2-chloro-5-fluoro-6-hydroxypyrimidine-4-carboxylate234.59N/AN/AModerate-High
Ethyl 6-chloro-5-fluoro-2-hydroxypyrimidine-4-carboxylate234.59N/AN/AModerate-High

Visualization of Purification Workflow

G crude_product Crude Product (Purity < 90%) column_chromatography Flash Column Chromatography crude_product->column_chromatography Major Impurities hplc_analysis HPLC Purity Check column_chromatography->hplc_analysis recrystallization Recrystallization pure_product Pure Product (Purity > 99%) recrystallization->pure_product hplc_analysis->recrystallization Purity < 99% hplc_analysis->pure_product Purity > 99%

Caption: General purification workflow for this compound.

References

  • US20160304425A1 - Process for Purifying 2,5-Dichlorophenol - Google Patents.
  • US20060014952A1 - Method for producing 4,6-dichloro-5-fluoropyrimidine - Google Patents.
  • Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation - PubMed. Available at: [Link]

  • Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

  • US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents.
  • (PDF) A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API - ResearchGate. Available at: [Link]

  • CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate.
  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Available at: [Link]

  • Ethyl 2,4-dichloropyrimidine-5-carboxylate | C7H6Cl2N2O2 | CID 104020 - PubChem. Available at: [Link]

  • Ethyl 5-(2,6-dichlorophenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - ResearchGate. Available at: [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. Available at: [Link]

  • Purine and Related Compound Purification Strategies - Teledyne Labs. Available at: [Link]

  • Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf. Available at: [Link]

  • Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate - MDPI. Available at: [Link]

  • Separation Science in Drug Development, Part I: High-Throughput Purification. Available at: [Link]

  • CN102746105A - Method for purifying dichloromethane - Google Patents.
  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC - NIH. Available at: [Link]

  • WO/2014/185321 PURIFICATION METHOD FOR DICHLOROMETHANE, AND PRODUCTION METHOD FOR DIFLUOROMETHANE USING SAID PURIFICATION METHOD - WIPO Patentscope. Available at: [Link]

  • NOTE An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Available at: [Link]

  • Flow Chemistry in Organic Synthesis 14. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents.

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Technical Support Center: Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate (CAS 1266238-63-4). This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block. As a highly functionalized heterocyclic compound, its reactivity is key to its utility, but it also presents specific challenges regarding stability and handling. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential issues and ensure the success of your experiments.

Section 1: FAQs - General Handling, Storage, and Properties

This section addresses fundamental questions regarding the physical and chemical properties of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is critical to maintain the integrity of the compound. Due to the presence of hydrolyzable ester and chloro groups, the primary concern is moisture.

Causality: The electron-deficient pyrimidine ring makes the chlorine atoms susceptible to nucleophilic substitution, including hydrolysis. The ethyl ester is also prone to hydrolysis under acidic or basic conditions.

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C[1]Reduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen.
Container Tightly sealed, amber glass vialProtects from light and moisture ingress.[2]
Location Dry, well-ventilated area away from heat and incompatible materials.[2][3]Prevents accidental reactions and ensures safety.

Q2: Is this compound stable in common organic solvents?

A2: The compound exhibits good stability in anhydrous, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Toluene at room temperature for typical reaction times. However, long-term storage in solution is not recommended.

Pro-Tip: Avoid protic solvents like methanol or ethanol unless they are part of the intended reaction, as they can act as nucleophiles and displace the chlorine atoms over time, especially in the presence of a base.

Q3: What are the primary safety precautions when handling this material?

A3: As with most halogenated heterocyclic compounds, appropriate personal protective equipment (PPE) is mandatory. The compound is a solid with unknown long-term toxicity.

  • Handling: Always handle in a well-ventilated chemical fume hood.[2][4]

  • PPE: Wear safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Spills: Avoid dust formation. In case of a spill, collect the material using spark-proof tools and dispose of it as chemical waste in a suitable, closed container.[2]

Section 2: Troubleshooting Guide - Synthesis and Purity Issues

Problems often arise from impurities carried over from the synthesis of the title compound. Understanding these can help diagnose unexpected downstream results.

Q1: My HPLC analysis shows multiple peaks in my starting material. What are they?

A1: The synthesis of substituted pyrimidines can often lead to side products. Without a specific synthetic route, we can anticipate common impurities based on typical preparative methods for similar structures, which often involve the chlorination of a dihydroxypyrimidine precursor.[5][6][7]

Table 2: Potential Synthesis-Related Impurities

Potential ImpurityLikely OriginDiagnostic Tip
Mono-chloro analog Incomplete chlorination of the dihydroxy precursor.Look for a peak with a mass of M-34 (loss of Cl, gain of OH) in LC-MS.
Hydroxy-chloro analog Partial hydrolysis during workup or purification.Will have different polarity and retention time in RP-HPLC.
Starting Material (Dihydroxy form) Incomplete reaction.Significantly more polar than the product; may not elute with non-polar solvents.
Isomeric Products Non-specific reactions during functionalization steps.May have an identical mass but a different NMR spectrum.

Workflow for Purity Troubleshooting

The following workflow can be used to identify and resolve purity issues with your starting material.

G start Purity Issue Detected (e.g., by HPLC/TLC) lcms Run LC-MS Analysis start->lcms nmr Run ¹H and ¹⁹F NMR start->nmr analyze_mass Analyze Mass Spec Data - Parent Ion Mass? - Isotope Pattern? lcms->analyze_mass analyze_nmr Analyze NMR Data - Correct Integrations? - Aromatic Signals Match? - ¹⁹F Coupling? nmr->analyze_nmr impurity_known Impurity Identified? (e.g., starting material) analyze_mass->impurity_known analyze_nmr->impurity_known repurify Repurify Lot (Column Chromatography or Recrystallization) impurity_known->repurify Yes unknown Impurity Unknown impurity_known->unknown No end Proceed with Experiment repurify->end isolate Isolate Impurity (Prep-HPLC/Column) unknown->isolate characterize Full Characterization (NMR, MS, etc.) isolate->characterize stop Consult Supplier or Re-synthesize characterize->stop

Caption: Workflow for troubleshooting starting material purity.

Section 3: Core Troubleshooting - Reaction and Decomposition Pathways

This compound is designed for reaction, but its inherent reactivity can also be a source of decomposition. The primary degradation pathways involve the reaction of its key functional groups.

Q2: My reaction is giving low yield and a complex mixture of products. What is happening to my starting material?

A2: The most probable cause is the decomposition of the starting material via nucleophilic attack or hydrolysis under your reaction conditions. The two chloro-substituents are activated towards displacement by the electron-withdrawing pyrimidine ring and the adjacent carboxylate group.

Primary Decomposition Pathways

G cluster_hydrolysis Hydrolysis Pathway cluster_nucleophilic Nucleophilic Substitution Pathway parent This compound hydrolysis_cl Mono/Di-hydroxy Pyrimidine parent->hydrolysis_cl H₂O / Base or Acid (on C2/C6) hydrolysis_ester Pyrimidine Carboxylic Acid parent->hydrolysis_ester H₂O / Base or Acid (on Ester) substitution Mono/Di-substituted Product (e.g., with Amine, Thiol, Alkoxide) parent->substitution Nucleophile (Nu:) (e.g., R-NH₂, R-SH)

Caption: Major decomposition pathways for the title compound.

Issue 1: Suspected Hydrolysis
  • Symptom: Your LC-MS analysis shows new peaks with masses corresponding to the replacement of one or both chlorine atoms with a hydroxyl group (M-18 and M-36, respectively, after tautomerization to the pyrimidone) or hydrolysis of the ethyl ester to a carboxylic acid (M-28).

  • Cause: Presence of water in your reagents or solvents, or use of strong aqueous acidic/basic conditions. The chloro groups on the pyrimidine are activated leaving groups.[8]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry all solvents using appropriate methods (e.g., molecular sieves, distillation). Flame-dry glassware and run the reaction under an inert atmosphere.

    • Control pH: If an aqueous workup is necessary, use buffered solutions and keep the temperature low to minimize hydrolysis. Avoid strong acids or bases.

    • Reagent Purity: Ensure that amine reagents or other bases are anhydrous.

Issue 2: Unintended Nucleophilic Substitution
  • Symptom: Your product mass is higher than expected, corresponding to the addition of a solvent molecule or another nucleophile present in the reaction mixture. For example, when using methanol as a solvent, you might see a peak corresponding to the replacement of Cl with OMe (M-5.5).

  • Cause: The chloro groups at the C2 and C6 positions are highly susceptible to nucleophilic aromatic substitution (SNAr).[9][10] Solvents, bases (e.g., triethylamine), or additives can compete with your intended nucleophile.

  • Troubleshooting Steps:

    • Solvent Choice: Use non-nucleophilic solvents (THF, Dioxane, Toluene, DCM, DMF).

    • Base Selection: Use non-nucleophilic bases like diisopropylethylamine (DIPEA) or potassium carbonate if your intended nucleophile is a weak base. Triethylamine can sometimes form reactive adducts.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to improve selectivity.

Section 4: Analytical Methodologies

Reliable analytical methods are essential for monitoring reaction progress and assessing the stability and purity of the compound.

Q1: What is a good starting point for an HPLC method to check the purity of my compound?

A1: A reverse-phase HPLC method is generally suitable for this type of molecule. A C18 column with a water/acetonitrile gradient is a robust choice.[11][12]

Protocol 1: General Purpose HPLC Purity Analysis
  • Objective: To determine the purity of this compound and detect common impurities.

  • Methodology:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or TFA).

    • Detection: UV at 254 nm and 280 nm.

    • Sample Preparation: Dissolve ~1 mg of sample in 1 mL of Acetonitrile.

    • Injection Volume: 5-10 µL.

    • Flow Rate: 1.0 mL/min.

Table 3: Example HPLC Gradient

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

Causality: The gradient starts with high polarity (90% water) to retain and separate polar impurities (like hydrolyzed byproducts) and gradually increases the organic content to elute the main compound and any non-polar impurities. The acidic modifier helps to sharpen peaks by protonating any basic sites.

Q2: How can I identify an unknown degradation product?

A2: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for this purpose.[13] It provides both the retention time and the mass-to-charge ratio (m/z) of the unknown peak, allowing you to deduce its molecular formula and propose a structure.

Protocol 2: Identification of Unknowns by LC-MS
  • Objective: To obtain the molecular weight of an unknown impurity observed during a reaction or stability study.

  • Methodology:

    • Develop an HPLC method (as in Protocol 1) that cleanly separates the peak of interest from the main component.

    • Transfer the method to an LC-MS system, ensuring the mobile phase is compatible with the mass spectrometer (formic acid is preferred over TFA, which can cause ion suppression).

    • Acquire data in both positive and negative electrospray ionization (ESI) modes to maximize the chance of seeing a molecular ion ([M+H]+ or [M-H]-).

    • Analyze the resulting mass spectrum. Look for the molecular ion and check the isotopic pattern. The presence of two chlorine atoms in the parent compound will give a characteristic M, M+2, M+4 pattern. The loss of one or both chlorines will alter this pattern in a predictable way, providing strong evidence for hydrolysis or substitution reactions.

References
  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. (n.d.). Google Patents.
  • Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate. (n.d.). Google Patents.
  • On the cause of low thermal stability of ethyl halodiazoacetates. (2016). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry. (2001). USGS Publications Warehouse. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Safety Data Sheet. (2025). AA Blocks. Retrieved from [Link]

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (2003). ARKIVOC. Retrieved from [Link]

  • Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (n.d.). Google Patents.
  • Ethyl 2,4-dichloropyrimidine-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Method for producing 4,6-dichloro-5-fluoropyrimidine. (n.d.). Google Patents.
  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (1967). Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles. (2004). The Journal of Organic Chemistry. Retrieved from [Link]

  • PYROPHORIC CHEMICALS: HANDLING & USE. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

  • Chemical Storage Guidelines. (n.d.). Environmental Health and Safety, University of California, Santa Cruz. Retrieved from [Link]

  • Significance of Stability Studies on Degradation Product. (2018). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Method for preparing 2,4-dichloro-5-fluoropyrimidine compound. (n.d.). Google Patents.
  • Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates. (2010). ResearchGate. Retrieved from [Link]

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (2016). Molecules. Retrieved from [Link]

  • An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. (2022). MDPI. Retrieved from [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (2012). ARKIVOC. Retrieved from [Link]

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Analytical challenges in characterizing Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

Introduction

This compound is a key intermediate in pharmaceutical and agrochemical synthesis. Its unique structure, featuring a pyrimidine core substituted with two chlorine atoms, a fluorine atom, and an ethyl carboxylate group, presents distinct analytical challenges. The high degree of halogenation and the reactivity of the pyrimidine ring necessitate robust and well-understood analytical methods to ensure identity, purity, and stability.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for characterizing this compound. It is structured in a question-and-answer format to directly address common issues encountered during analysis, blending theoretical explanations with practical, field-proven troubleshooting advice.

Part 1: Frequently Asked Questions (FAQs) - Purity & Chromatography

Question 1: What is the recommended primary method for assessing the purity of this compound, and what are the typical starting conditions?

Answer:

The recommended primary method for purity assessment is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique offers the best balance of resolution, sensitivity, and reproducibility for this type of compound. Gas Chromatography (GC) can also be used, but the compound's relatively high molecular weight and potential for thermal degradation require careful method development.

Application Scientist's Insight: The pyrimidine ring is a strong chromophore, making UV detection highly effective. A reversed-phase (RP) C18 column is the standard starting point due to its versatility. The multiple halogen atoms increase the molecule's hydrophobicity, leading to strong retention on a C18 stationary phase. Therefore, a mobile phase with a significant proportion of organic solvent is necessary for timely elution.

Table 1: Recommended Starting HPLC and GC Method Parameters

ParameterHPLC (Reversed-Phase)GC-MS
Column C18, 4.6 x 150 mm, 5 µmDB-5ms, 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas A: 0.1% Formic Acid in WaterB: AcetonitrileHelium, constant flow ~1 mL/min
Gradient/Oven Program Start at 60% B, ramp to 95% B over 15 minStart at 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min
Flow Rate 1.0 mL/minN/A
Detector UV at 270 nm[1]Mass Spectrometer (MS)
Injection Volume 5 µL1 µL (split 25:1)[2]
Sample Preparation Dissolve in AcetonitrileDissolve in Dichloromethane

These are starting points and must be optimized for your specific instrument and sample.

Question 2: I'm observing significant peak tailing in my HPLC analysis. What are the likely causes and how can I fix it?

Answer:

Peak tailing is a common issue when analyzing halogenated heterocyclic compounds like this one. The primary causes are typically secondary chemical interactions with the column, extra-column volume, or column contamination.[3][4]

Troubleshooting Steps:

  • Identify the Source of Tailing:

    • All peaks tail: This suggests a physical problem, such as a void in the column packing or a partially blocked frit.[5] First, try reversing and flushing the column (disconnect from the detector). If this fails, the column may need replacement.

    • Only the main peak tails: This points to a chemical interaction between the analyte and the stationary phase.

  • Address Chemical Interactions:

    • Silanol Interactions: The basic nitrogen atoms in the pyrimidine ring can interact with acidic residual silanol groups on the silica-based C18 column, causing tailing.[4][6]

      • Solution 1: Lower Mobile Phase pH: Add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. At a lower pH (around 2.5-3.0), the silanol groups are protonated and less active, and the pyrimidine nitrogens are protonated and more consistently charged, improving peak shape.

      • Solution 2: Use a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, shielding the analyte from these secondary interactions.[6]

      • Solution 3: Modern Column Technology: Use an end-capped column or one with a polar-embedded phase designed to shield silanol activity.[4]

  • Minimize Extra-Column Volume:

    • Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005").[4][7] Excessive tubing length increases dispersion and contributes to tailing.[7]

Application Scientist's Insight: For this specific molecule, silanol interactions are the most probable cause of peak tailing. The electron-withdrawing effects of the halogens make the ring nitrogens less basic than in unsubstituted pyrimidine, but they are still capable of interacting with active sites on the column. Starting with an acidic mobile phase is the most direct and effective solution.

Workflow for Troubleshooting Peak Tailing

G cluster_physical Physical Issues cluster_chemical Chemical Interactions start Peak Tailing Observed q1 Do all peaks tail? start->q1 p1 Check for column void/ blocked frit q1->p1 Yes c1 Suspect Silanol Interactions q1->c1 No, only analyte p2 Reverse flush column p1->p2 p3 Replace column p2->p3 c2 Lower mobile phase pH (e.g., 0.1% Formic Acid) c1->c2 c3 Use end-capped or polar-embedded column c2->c3 c4 Consider adding a competing base (TEA) c3->c4

Caption: Decision tree for diagnosing and resolving HPLC peak tailing.

Part 2: FAQs - Impurity Identification & Structural Confirmation

Question 3: How can I identify unknown peaks in my chromatogram? What is the expected mass spectral fragmentation pattern?

Answer:

The most powerful technique for identifying unknown impurities is Liquid Chromatography-Mass Spectrometry (LC-MS). By obtaining the mass-to-charge ratio (m/z) of the impurity, you can propose potential structures based on likely degradation pathways or synthetic byproducts.

Expected Mass Spectral Fragmentation: The fragmentation of pyrimidine derivatives is heavily influenced by the substituents on the ring.[8] For this compound (Molecular Weight: 252.04 g/mol ), expect to see the following:

  • Isotope Pattern: The presence of two chlorine atoms will create a characteristic isotopic pattern for the molecular ion (M+) and any chlorine-containing fragments. You will observe an M+ peak, an M+2 peak (approx. 65% of M+), and an M+4 peak (approx. 10% of M+). This pattern is a definitive indicator of a species containing two chlorines.

  • Primary Fragmentation:

    • Loss of the ethyl group (-CH₂CH₃, 29 Da) or ethoxy group (-OCH₂CH₃, 45 Da) from the carboxylate is highly probable.[9]

    • Loss of a chlorine atom (-Cl, 35/37 Da).

    • Cleavage of the pyrimidine ring itself, often following the initial loss of a substituent.[8]

Table 2: Predicted MS Fragments and Isotopic Signatures

Fragment StructureMass LossPredicted m/zKey Isotopic Feature
[M - C₂H₅]⁺29223Cl₂ pattern
[M - OC₂H₅]⁺45207Cl₂ pattern
[M - Cl]⁺35217Single Cl pattern
[M - CO₂C₂H₅]⁺73179Cl₂ pattern

Impurity Identification Workflow

G cluster_lcms LC-MS Analysis cluster_deduction Structure Elucidation start Unknown Peak Detected in HPLC-UV lcms1 Determine m/z of impurity start->lcms1 lcms2 Analyze Isotopic Pattern (Cl₂ signature?) lcms1->lcms2 lcms3 Perform MS/MS (Fragmentation) lcms2->lcms3 d1 Compare m/z to known side-products & degradants lcms3->d1 d2 Propose structure based on fragmentation data d1->d2 d3 Confirm via synthesis or NMR if necessary d2->d3

Caption: Workflow for the identification of unknown impurities using LC-MS.

Question 4: What are the key NMR features for confirming the structure of this compound?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguous structural confirmation. A combination of ¹H, ¹³C, and ¹⁹F NMR is required.

Application Scientist's Insight: ¹⁹F NMR is particularly powerful for fluorinated compounds. It has a wide chemical shift range and 100% natural abundance, making it a very sensitive and informative nucleus to probe.[10][11] The couplings between ¹⁹F and nearby ¹³C and ¹H nuclei provide definitive evidence of the fluorine's position on the pyrimidine ring.

Expected NMR Features:

  • ¹H NMR:

    • You will see signals corresponding only to the ethyl ester group: a quartet for the -CH₂- protons and a triplet for the -CH₃ protons. The absence of any other signals in the aromatic region confirms the full substitution of the pyrimidine ring.

  • ¹³C NMR:

    • Signals for the ethyl group carbons.

    • Four distinct signals for the pyrimidine ring carbons. The carbon attached to the fluorine (C5) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF). The adjacent carbons (C4 and C6) will show smaller two-bond couplings (²JCF).

  • ¹⁹F NMR:

    • This will show a single resonance for the fluorine atom at the 5-position.[12] Due to the molecule's asymmetry, this signal will likely appear as a complex multiplet due to small long-range couplings to the carbons of the ethyl group, though it is often simply reported as a singlet if these couplings are not resolved. The chemical shift will be highly sensitive to the electronic environment.[11][13]

A comprehensive NMR analysis using these three experiments provides a complete and unambiguous confirmation of the compound's structure.[14]

Part 3: Troubleshooting Guide - Stability and Degradation

Scenario: My sample purity is decreasing over time, even when stored in solvent. What is causing this instability and how can I develop a stability-indicating method?

Problem Analysis: this compound is susceptible to nucleophilic substitution, particularly hydrolysis of the ester and displacement of the chlorine atoms. The chlorine at the 4-position is likely more activated towards substitution than the one at the 2-position due to the electronic influence of the adjacent carboxylate group.

Developing a Stability-Indicating Method:

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can detect changes in the properties of the drug substance over time.[15] Its key feature is specificity: the ability to accurately measure the active ingredient in the presence of its degradation products, impurities, and excipients.[16][17]

Step-by-Step Protocol for Developing a SIAM:

  • Forced Degradation Studies: Intentionally stress the compound under various conditions to generate potential degradation products.[18] This is crucial for proving the method's specificity.

    • Acid Hydrolysis: 0.1 M HCl at 60°C.

    • Base Hydrolysis: 0.1 M NaOH at room temperature. (Expect rapid degradation, primarily of the ester).

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store solid sample at 105°C.

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm).

  • Method Development & Optimization:

    • Analyze the stressed samples using your initial HPLC method.

    • The goal is to achieve baseline resolution between the parent peak and all degradation product peaks.

    • Adjust the gradient slope, mobile phase composition (e.g., switching from acetonitrile to methanol can alter selectivity), and pH to improve separation.[17]

  • Peak Purity Analysis (Validation):

    • Use a Photodiode Array (PDA) or Diode Array Detector (DAD) to assess peak purity.[17] This analysis confirms that the main analyte peak is spectrally pure and not co-eluting with any degradants.

Application Scientist's Insight: For this molecule, you should anticipate that the primary degradation product under hydrolytic conditions will be 2,6-dichloro-5-fluoropyrimidine-4-carboxylic acid. Your HPLC method must be able to separate this more polar degradant from the parent ester. A well-developed gradient that starts with a higher aqueous content will be essential for retaining and resolving this acidic impurity. Following ICH guidelines for forced degradation is the standard for developing a robust SIAM.[18]

References

  • 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research, Oxford Academic.[Link]

  • HPLC Troubleshooting Guide. KNAUER.[Link]

  • HPLC Troubleshooting Guide. SCION Instruments.[Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. Der Pharma Chemica.[Link]

  • Stability indicating study by using different analytical techniques. International Journal for Scientific Research & Development.[Link]

  • The NMR spectra of some fluorinated pyridine derivatives. Organic Magnetic Resonance.[Link]

  • Stability Indicating Assay Method. International Journal of Creative Research Thoughts.[Link]

  • Fluorine NMR. University of Wisconsin-Madison.[Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. MDPI.[Link]

  • HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. PubMed.[Link]

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies.[Link]

  • ANALYTICAL METHOD SUMMARIES. Eurofins.[Link]

  • Stability-indicating assay method for determination of actarit, its process related impurities and degradation products. National Institutes of Health.[Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]

  • What is a stability indicating method? | Peptide Testing. AmbioPharm.[Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals.[Link]

  • mass spectra - fragmentation patterns. Chemguide.[Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate.[Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing.[Link]

  • The precious Fluorine on the Ring: Fluorine NMR for biological systems. National Institutes of Health.[Link]

  • Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. PubMed.[Link]

  • Analytical Methods. RSC Publishing.[Link]

  • Analytical Methods. RSC Publishing.[Link]

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ResearchGate.[Link]

  • Gas Chromatography–Mass Spectrometry Characterization of Bioactive Compounds from Ziziphus nummularia (Burm. F.) Stem Bark with Promising In Vitro Antiplasmodial Activity. National Institutes of Health.[Link]

  • (PDF) Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. ResearchGate.[Link]

  • Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS. MDPI.[Link]

  • GC-MS analysis of bioactive compounds from ethanolic leaves extract of Eichhornia crassipes (Mart) Solms. and their pharmacologi. The Pharma Innovation.[Link]

  • GC-MS profiling and assessment of antioxidant, antibacterial, and anticancer properties of extracts of Annona squamosa L. leaves. National Institutes of Health.[Link]

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Validation & Comparative

A Comparative Guide to the Characterization of Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrimidine derivatives represent a cornerstone scaffold, integral to the structure of numerous therapeutic agents. The strategic functionalization of the pyrimidine ring is a key aspect of drug design, enabling the modulation of pharmacological properties. Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate is a highly functionalized and versatile building block, offering multiple reaction sites for the synthesis of diverse compound libraries. Its derivatives are of significant interest in the development of novel kinase inhibitors, antiviral agents, and other targeted therapies.

This guide provides a comprehensive comparison of analytical techniques for the structural elucidation and characterization of derivatives of this compound. As a Senior Application Scientist, the following content is synthesized from established analytical principles and field-proven insights to ensure technical accuracy and practical utility. We will explore the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, supported by representative experimental data and detailed protocols.

The Strategic Importance of the 2,6-dichloro-5-fluoropyrimidine-4-carboxylate Scaffold

The this compound core is rich in chemical information and synthetic potential. The electron-withdrawing nature of the two nitrogen atoms, two chlorine atoms, and the fluorine atom makes the pyrimidine ring highly electron-deficient. This electronic characteristic governs its reactivity, primarily towards nucleophilic aromatic substitution (SNAr).

The reactivity of the chloro-substituents on the pyrimidine ring is not equal. In general, the C4 and C6 positions are more susceptible to nucleophilic attack than the C2 position.[1][2] This regioselectivity is a critical consideration in the design of synthetic routes to novel derivatives. The fluorine atom at the C5 position and the ethyl carboxylate at C4 further modulate the electronic properties and provide additional points for characterization and potential interaction with biological targets.

A Comparative Analysis of Characterization Techniques

The robust characterization of novel derivatives of this compound is paramount to confirm their chemical identity and purity. The primary analytical techniques employed for this purpose are NMR spectroscopy, mass spectrometry, and X-ray crystallography. Each technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Pillar of Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution. For fluorinated pyrimidine derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive understanding of the molecular structure.

  • ¹H NMR Spectroscopy provides information on the number, connectivity, and chemical environment of protons in the molecule. The ethyl ester group will exhibit a characteristic quartet and triplet pattern. Protons on substituents introduced through nucleophilic substitution will provide key structural information.

  • ¹³C NMR Spectroscopy reveals the carbon framework of the molecule. The chemical shifts of the pyrimidine ring carbons are particularly sensitive to the nature of the substituents.

  • ¹⁹F NMR Spectroscopy is a highly sensitive technique for fluorine-containing compounds.[3] The chemical shift of the fluorine atom at the C5 position will be influenced by substitutions at the C2 and C6 positions, making it a valuable probe for monitoring reactions.[4][5]

Table 1: Representative NMR Data for a Substituted 2,6-dichloro-5-fluoropyrimidine-4-carboxylate Derivative (Analog)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H4.45q7.1-OCH₂CH₃
1.40t7.1-OCH₂CH₃
7.50-8.50m-Aromatic Protons on Substituent
¹³C~165s-C=O (ester)
~160d~20 (¹JCF)C5
~155s-C2/C6 (with Cl)
~150s-C4
~120-140m-Aromatic Carbons on Substituent
~62s--OCH₂CH₃
~14s--OCH₂CH₃
¹⁹F~ -130s-C5-F

Note: The data presented is a representative example for a hypothetical derivative where one of the chlorine atoms has been substituted by an aromatic amine. Actual chemical shifts will vary depending on the specific substituent and solvent.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. For halogenated compounds, the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl) provides a characteristic signature in the mass spectrum.

  • Electron Ionization (EI-MS) is a common technique that leads to extensive fragmentation, providing a "fingerprint" of the molecule. Key fragmentation pathways for derivatives of this compound would likely involve the loss of the ethyl group, the carboxylate group, and chlorine atoms.

  • Electrospray Ionization (ESI-MS) is a softer ionization technique that typically results in less fragmentation and a prominent molecular ion peak, making it ideal for confirming the molecular weight of the synthesized compound.

Table 2: Predicted Key Mass Spectral Fragments for this compound Derivatives

m/z ValueInterpretationNotes
[M]⁺Molecular IonIsotopic pattern for two chlorine atoms will be observed (M, M+2, M+4).
[M - OEt]⁺Loss of the ethoxy group
[M - COOEt]⁺Loss of the ethyl carboxylate group
[M - Cl]⁺Loss of a chlorine atomIsotopic pattern for one chlorine atom will remain.
[M - 2Cl]⁺Loss of both chlorine atoms
X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique is invaluable for unambiguously determining the regioselectivity of substitution reactions and understanding the conformational preferences of the molecule.

Experimental Protocols

The following are detailed, self-validating protocols for the characterization of this compound derivatives.

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise).

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 64-256.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: -50 to -200 ppm (typical range for fluoroaromatics).

  • Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: Mass Spectrometric Analysis (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer).

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the derivative. Scan a mass range that encompasses the expected molecular weight of the compound.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and confirm that the observed isotopic pattern corresponds to the number of chlorine atoms in the molecule.

Visualizing Reactivity and Analytical Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in the synthesis and characterization of these derivatives.

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) Start Ethyl 2,6-dichloro-5- fluoropyrimidine-4-carboxylate Nu1 Nucleophile 1 (e.g., R-NH2) Start->Nu1 Position 6 Attack (Major Pathway) Nu2 Nucleophile 2 (e.g., R'-SH) Start->Nu2 Position 2 Attack (Minor Pathway) Product1 C6-Substituted Derivative Nu1->Product1 Product2 C2-Substituted Derivative Nu2->Product2

Caption: Regioselectivity in the nucleophilic substitution of this compound.

G cluster_1 Analytical Workflow for Characterization Synthesis Synthesized Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS Xray X-ray Crystallography (if single crystals obtained) Purification->Xray Structure Structure Elucidation & Purity Confirmation NMR->Structure MS->Structure Xray->Structure

Caption: A typical workflow for the comprehensive characterization of a synthesized pyrimidine derivative.

Conclusion

The structural characterization of this compound derivatives is a multifaceted process that relies on the synergistic application of modern analytical techniques. NMR spectroscopy provides the foundational structural information, while mass spectrometry confirms the molecular weight and offers insights into fragmentation pathways. For definitive stereochemical and regiochemical assignments, X-ray crystallography is the gold standard. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently and efficiently characterize their novel pyrimidine derivatives, accelerating the pace of drug discovery and development.

References

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  • Neufeldt, S. R., & Sanford, M. S. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 51(7), 1776-1787.
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  • Naik, P., et al. (2021). Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal. Journal of Fluorescence, 31(4), 1167-1183.
  • Fülöp, F., et al. (1993). 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Magnetic Resonance in Chemistry, 31(9), 849-852.
  • Cîrstea, E. M., et al. (2016). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region). Rev. Roum. Chim, 61(11-12), 899-906.
  • Abdel-Aziz, H. A., et al. (2022). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 12(55), 35694-35709.
  • Haroon, M., et al. (2018). Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies. Journal of Molecular Structure, 1167, 154-160.
  • Çelik, İ., et al. (2024). Synthesis, spectroscopic characterization, crystal structure, DFT calculations, anti-cancer activities and Hirshfeld surface analysis of 2-((4-chlorophenyl)amino)-2-oxoethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate. Journal of Molecular Structure, 1313, 138701.
  • Liu, X. G., et al. (2004). Ethyl 5-(2,6-dichlorophenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 60(3), o464-o465.

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Comparison of Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate with other pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate for Advanced Synthesis

For researchers, scientists, and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that dictates the trajectory of a research program. Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] This guide provides a detailed comparison of this compound, a highly functionalized and versatile building block, against other common pyrimidine alternatives. We will explore its unique reactivity, supported by experimental insights and protocols, to empower chemists in making informed decisions for their synthetic campaigns.

The Strategic Advantage of Polysubstitution: A Physicochemical Overview

The reactivity and biological relevance of a pyrimidine core are profoundly influenced by its substitution pattern. This compound is engineered with a specific combination of electron-withdrawing groups that "tune" the properties of the heterocyclic ring.

The two chlorine atoms at the 2 and 6 positions are excellent leaving groups, priming the molecule for sequential nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom at the 5-position, with its high electronegativity, further activates the ring towards nucleophilic attack by lowering the electron density.[2] This electronic modulation also impacts the basicity (pKa) of the ring nitrogens, making them less prone to protonation under physiological conditions, a desirable trait for many drug candidates.[2]

Below is a comparative table summarizing the key physicochemical properties of our lead compound and other relevant pyrimidine intermediates.

Compound Structure Molecular Weight ( g/mol ) Key Reactive Sites Impact of Substituents
This compound ~255.04C2, C6 (SNAr)-Cl (x2): Excellent leaving groups. -F: Strong electron-withdrawal, activates C2/C6, enhances metabolic stability.[3] -COOEt: Electron-withdrawing, directs reactivity.
Ethyl 2,4-dichloropyrimidine-5-carboxylate ~221.04[4]C2, C4 (SNAr)-Cl (x2): Good leaving groups. Lacks the additional activation and potential metabolic stability offered by the 5-fluoro group.[4]
2,4-dichloro-5-fluoropyrimidine ~166.96C2, C4 (SNAr)-Cl (x2), -F: Highly reactive building block, but lacks the ester handle for further derivatization present in the title compound.[5]
4,6-dichloro-5-fluoropyrimidine ~166.96C4, C6 (SNAr)-Cl (x2), -F: Isomeric to the above, offering a different regiochemical outcome for substitutions.[6]

Navigating Reactivity: A Guide to Synthetic Transformations

The primary utility of this compound lies in its capacity for controlled, sequential displacement of its chloro substituents. This allows for the precise and differential introduction of various nucleophiles, building molecular complexity in a stepwise fashion. The general workflow involves the initial displacement of one chlorine, followed by the displacement of the second, often under slightly more forcing conditions.

Logical Workflow for Sequential SNAr Reactions

The diagram below illustrates the typical synthetic pathway utilizing this scaffold. The first nucleophilic substitution (Nu1-H) preferentially occurs at one of the chloro-positions, followed by a second substitution (Nu2-H) at the remaining chloro-position.

G A Ethyl 2,6-dichloro-5- fluoropyrimidine-4-carboxylate B Intermediate: Mono-substituted (e.g., 2-Nu¹, 6-chloro) A->B  + Nu¹-H (e.g., Amine, Thiol) Base, Solvent, Temp 1 C Final Product: Di-substituted (e.g., 2-Nu¹, 6-Nu²) B->C  + Nu²-H (e.g., Amine, Alcohol) Base, Solvent, Temp 2 (T2 ≥ T1) G cluster_0 Scaffold Selection cluster_1 Synthetic & Biological Outcomes cluster_2 Programmatic Impact A Ethyl 2,6-dichloro- 5-fluoropyrimidine- 4-carboxylate C Controlled, Sequential Derivatization A->C D Enhanced Metabolic Stability (due to C-F bond) A->D B Less-functionalized Pyrimidine F Harsher Reaction Conditions B->F G Limited Derivatization Potential B->G E Diverse Compound Library (High structural complexity) C->E I Improved PK/PD Properties D->I H Higher 'Hit' Probability in Screening E->H J Slower Library Production F->J G->J

Sources

A Comparative Guide to the Reactivity of Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate and Ethyl 2,4-dichloro-5-fluoropyrimidine-4-carboxylate in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, pyrimidine scaffolds are of paramount importance, frequently appearing in a diverse array of therapeutic agents. The strategic functionalization of these heterocyclic systems is a cornerstone of novel drug design. Among the key intermediates for such endeavors are dichlorinated fluoropyrimidines, which offer multiple reaction sites for nucleophilic substitution. This guide provides an in-depth technical comparison of the reactivity of two closely related isomers: Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate and Ethyl 2,4-dichloro-5-fluoropyrimidine-4-carboxylate. While direct comparative kinetic data for these specific molecules is not extensively documented in publicly available literature, this guide will leverage established principles of physical organic chemistry and available data on analogous systems to provide a robust predictive analysis of their differential reactivity.

Introduction: The Significance of Dichlorofluoropyrimidines in Synthesis

Dichlorofluoropyrimidine carboxylates serve as versatile building blocks in organic synthesis, primarily due to the presence of multiple electrophilic centers that can be selectively targeted in nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of these reactions is dictated by a delicate interplay of electronic and steric factors, which can be modulated by the substitution pattern on the pyrimidine ring. Understanding the nuanced differences in reactivity between isomers like the 2,6-dichloro and 2,4-dichloro analogs is crucial for designing efficient and selective synthetic routes to complex target molecules.

Theoretical Framework: Predicting Reactivity

The reactivity of halopyrimidines in SNAr reactions is fundamentally governed by the stability of the Meisenheimer complex, the intermediate formed upon nucleophilic attack.[1] The rate-determining step is typically the formation of this complex.[1] Factors that stabilize this negatively charged intermediate will accelerate the reaction.

Electronic Effects

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the presence of electron-withdrawing substituents such as halogens and the ethyl carboxylate group. In a nucleophilic aromatic substitution, the attack of a nucleophile is favored at positions that can best accommodate the resulting negative charge in the Meisenheimer intermediate.

For pyrimidines, nucleophilic attack is generally favored at the C2, C4, and C6 positions, as the negative charge in the intermediate can be delocalized onto the ring nitrogens.

  • Ethyl 2,4-dichloro-5-fluoropyrimidine-4-carboxylate: In this isomer, both the C2 and C4 positions are activated towards nucleophilic attack. Generally, in 2,4-dihalopyrimidines, the C4 position is more reactive than the C2 position.[2] This preference is attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at C4, allowing for resonance delocalization of the negative charge onto both nitrogen atoms. The fluorine at C5 and the carboxylate at C4, both being electron-withdrawing, further activate the ring.

  • This compound: In this isomer, the C2 and C6 positions are the sites of potential nucleophilic attack. Similar to the 2,4-isomer, both positions are activated. However, the symmetry of the 2,6-disubstitution pattern leads to electronically equivalent C2 and C6 positions in the absence of other influencing factors. The fluorine at C5 and the carboxylate at C4 will also influence the electron distribution and reactivity of the C2 and C6 positions.

Steric Effects

Steric hindrance can play a significant role in dictating the regioselectivity of SNAr reactions.[3] The accessibility of the electrophilic carbon atom to the incoming nucleophile is a critical factor.

  • Ethyl 2,4-dichloro-5-fluoropyrimidine-4-carboxylate: The C4 position is flanked by the C5-fluoro and the C3-nitrogen. The C2 position is situated between the two ring nitrogens. The ethyl carboxylate group at the C4 position will exert some steric hindrance to an incoming nucleophile at this position.

  • This compound: The C6 position is adjacent to the C5-fluoro group, while the C2 position is positioned between the two nitrogen atoms. The ethyl carboxylate at C4 is not directly adjacent to either reactive center but can influence the overall conformation of the molecule.

Predicted Reactivity Comparison

Based on the theoretical principles outlined above, we can predict the relative reactivity of the two isomers.

FeatureEthyl 2,4-dichloro-5-fluoropyrimidine-4-carboxylateThis compound
Primary Reactive Sites C4 and C2C2 and C6
Predicted Major Monosubstitution Product Substitution at C4Substitution at C2 or C6 (likely a mixture)
Electronic Activation Strong activation at both C2 and C4. C4 is generally more activated in 2,4-dihalopyrimidines.Strong activation at both C2 and C6.
Steric Hindrance The ethyl carboxylate at C4 may sterically hinder attack at this position to some extent.The ethyl carboxylate at C4 is less likely to directly hinder attack at C2 or C6.
Overall Predicted Reactivity High, with a strong preference for C4 substitution.High, with potential for lower regioselectivity between C2 and C6.

Rationale: For Ethyl 2,4-dichloro-5-fluoropyrimidine-4-carboxylate, the established preference for C4 attack in 2,4-dihalopyrimidines is a strong guiding principle.[2] The electronic stabilization of the Meisenheimer intermediate for C4 attack is generally the dominant factor.

For this compound, the C2 and C6 positions are electronically similar. While the fluorine at C5 might slightly influence the electron density at C6, a mixture of monosubstituted products at C2 and C6 is a likely outcome, especially with smaller nucleophiles.

Experimental Design for Comparative Reactivity Studies

To empirically validate the predicted differences in reactivity, a series of controlled experiments should be conducted.

General Experimental Protocol for Nucleophilic Aromatic Substitution

The following protocol provides a general framework for reacting the dichlorofluoropyrimidine carboxylates with a representative amine nucleophile.[4]

Materials:

  • This compound

  • Ethyl 2,4-dichloro-5-fluoropyrimidine-4-carboxylate

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a non-nucleophilic base

  • Ethanol (or another suitable polar aprotic solvent like DMF or DMSO)

  • Standard laboratory glassware and workup reagents

Procedure:

  • To a solution of the dichlorofluoropyrimidine carboxylate (1 mmol) in ethanol (5 mL), add the amine nucleophile (1.1 mmol) and triethylamine (1.2 mmol).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]

  • Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Analytical Methods for Product Characterization and Regioselectivity Determination
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are crucial for unambiguous structure determination of the substitution products.[6] The chemical shifts and coupling constants will allow for the definitive assignment of the position of substitution. For instance, the observation of specific through-space correlations in a 2D NOESY experiment can help determine the regiochemistry.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for monitoring the reaction progress and for quantifying the ratio of regioisomers in the product mixture.[5] A calibrated HPLC method can provide precise data on the conversion of starting material and the formation of products over time, allowing for the determination of reaction rates.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the products.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Workup and Purification cluster_2 Analysis start Dissolve dichlorofluoropyrimidine in Ethanol add_amine Add Amine Nucleophile (1.1 equiv) start->add_amine add_base Add Triethylamine (1.2 equiv) add_amine->add_base reflux Reflux and Monitor (TLC/HPLC) add_base->reflux workup Aqueous Workup (Water/EtOAc) reflux->workup purify Column Chromatography workup->purify nmr NMR Spectroscopy (1H, 13C, 19F) purify->nmr hplc HPLC Analysis (Regioisomer Ratio) purify->hplc ms Mass Spectrometry (HRMS) purify->ms

Caption: Experimental workflow for the comparative reactivity study.

Visualization of Reaction Mechanisms

The following diagrams illustrate the proposed mechanisms for nucleophilic attack on both isomers.

Nucleophilic Attack on Ethyl 2,4-dichloro-5-fluoropyrimidine-4-carboxylate

Caption: Proposed SNAr pathways for the 2,4-dichloro isomer.

Nucleophilic Attack on this compound

Caption: Proposed SNAr pathway for the 2,6-dichloro isomer.

Conclusion

The comparative analysis of this compound and Ethyl 2,4-dichloro-5-fluoropyrimidine-4-carboxylate suggests distinct differences in their reactivity profiles in nucleophilic aromatic substitution reactions. The 2,4-dichloro isomer is predicted to exhibit high reactivity with a strong preference for substitution at the C4 position, guided by the established principles of Meisenheimer complex stabilization. In contrast, the 2,6-dichloro isomer is also expected to be highly reactive but may yield a mixture of C2 and C6 monosubstituted products due to the electronic similarity of these positions.

The provided experimental protocol and analytical methods offer a robust framework for the empirical validation of these predictions. A thorough investigation following this guide will provide valuable insights for synthetic chemists, enabling the rational design of reaction pathways for the selective functionalization of these important pyrimidine intermediates.

References

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A Comparative Guide to the Biological Activity of Compounds Derived from Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone in the design of novel therapeutics.[1][2] Its prevalence in the structure of nucleic acids makes it a key player in cellular metabolism, and consequently, a prime target for therapeutic intervention.[2] This guide provides a comparative analysis of the biological activities of compounds derived from the versatile building block, Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate. We will delve into the synthesis, structure-activity relationships (SAR), and biological evaluation of these derivatives, with a focus on their potential as anticancer and antiviral agents. Through an objective comparison of experimental data, this guide aims to equip researchers with the insights needed to navigate the development of next-generation pyrimidine-based therapeutics.

The Strategic Advantage of this compound

This compound is a highly functionalized starting material that offers multiple reaction sites for chemical modification. The two chlorine atoms at the C2 and C6 positions are susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The fluorine atom at the C5 position can influence the electronic properties and metabolic stability of the resulting derivatives. Finally, the ethyl carboxylate group at the C4 position provides another handle for further chemical elaboration. This multi-functional nature allows for the creation of diverse chemical libraries with a broad range of biological activities.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Pyrimidine derivatives have a rich history in oncology, with compounds like 5-fluorouracil being a mainstay of chemotherapy for decades.[2] Modern drug discovery efforts have focused on developing more targeted therapies, and derivatives of substituted pyrimidines have emerged as potent inhibitors of various protein kinases that are crucial for cancer cell growth and survival.[3]

Kinase Inhibition: A Primary Mechanism of Action

Many pyrimidine-based anticancer agents function by inhibiting protein kinases, enzymes that play a critical role in cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

The Aurora kinase family (A, B, and C) are serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many human cancers, making them a compelling target for anticancer drug development. Several pyrimidine-based Aurora kinase inhibitors have been developed, demonstrating potent antiproliferative activity in a variety of cancer cell lines.

Comparative Inhibitory Activity of Pyrimidine-Based Kinase Inhibitors

Compound ClassSpecific Compound/ModificationTarget KinaseIC50 (nM)Target Cancer Cell LineReference
Pyrimidine-basedCompound 13 (a 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivative)Aurora A< 200High-MYC expressing small-cell lung cancer (SCLC)[3]
Thiazolo[4,5-d]pyrimidine7-Chloro-3-phenyl-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)Not Specified24,400 (C32), 25,400 (A375)Melanoma[6]
Dichloroacetamide pyrimidinesN-(4,6-bis(4-(2-hydroxyacetyl)piperazin-1-yl)-2-methylpyrimidin-5-yl)-2,2-dichloroacetamide (40)PDK18,210 (SF188)Glioblastoma[7]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

The biological activity of these pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.

  • Substitutions at C2 and C6: The introduction of various amine-containing moieties at the C2 and C6 positions through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions is a common strategy to enhance kinase inhibitory activity.[3]

  • The Role of the C5-Fluorine: The fluorine atom at the C5 position can increase the metabolic stability of the compound and influence its binding affinity to the target kinase.

  • Modifications at C4: The carboxylate group at the C4 position can be modified to introduce additional pharmacophoric features or to improve the pharmacokinetic properties of the molecule.

Experimental Protocols for Evaluating Anticancer Activity

This assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.[8]

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with test compounds A->B 24h incubation C Add MTT solution B->C 48-72h incubation D Incubate (2-4 hours) C->D E Add solubilization solution D->E F Measure absorbance (570 nm) E->F G Calculate IC50 values F->G

Caption: Workflow for the in vitro MTT cytotoxicity assay.

This assay measures the amount of ADP produced from a kinase reaction, which is indicative of kinase activity.

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, and test compound at various concentrations.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection: Add a reagent that stops the kinase reaction and converts the produced ADP to a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Kinase_Assay_Workflow A Combine kinase, substrate, and inhibitor B Add ATP to initiate reaction A->B C Incubate (e.g., 60 min at 30°C) B->C D Add ADP detection reagent C->D E Measure luminescence D->E F Calculate IC50 values E->F

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Antiviral Activity: A Broad Spectrum of Possibilities

Beyond their anticancer properties, pyrimidine derivatives have also demonstrated significant potential as antiviral agents.[4][9] Nucleoside analogs, which often incorporate a modified pyrimidine base, are a cornerstone of antiviral therapy. The structural similarity of these analogs to natural nucleosides allows them to be incorporated into viral DNA or RNA, leading to chain termination and inhibition of viral replication.

While specific antiviral compounds directly synthesized from this compound are not extensively documented in the readily available literature, the versatile chemistry of this starting material makes it a promising scaffold for the development of novel antiviral nucleoside and non-nucleoside inhibitors.

General Strategies for Synthesizing Antiviral Pyrimidine Derivatives:

  • Nucleoside Analogs: The pyrimidine core can be coupled with a modified sugar moiety to create nucleoside analogs. The substituents at the C2, C4, and C6 positions can be varied to optimize antiviral activity and selectivity.

  • Non-Nucleoside Inhibitors: The pyrimidine scaffold can also serve as the core for non-nucleoside inhibitors that target viral enzymes such as reverse transcriptase or protease.

In Vivo Evaluation: From the Bench to Preclinical Models

Promising compounds identified in in vitro assays must be further evaluated in vivo to assess their efficacy and safety in a whole-organism context. Animal models, particularly mouse xenograft models for cancer, are crucial for this stage of drug development.

Key Parameters in In Vivo Studies:

  • Tumor Growth Inhibition: The ability of the compound to slow or stop the growth of tumors in animal models.

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) of the compound in the body.

  • Pharmacodynamics (PD): The biochemical and physiological effects of the compound on the body.

  • Toxicity: The adverse effects of the compound on the animal.

In_Vivo_Workflow cluster_Preclinical In Vivo Efficacy and Safety Assessment A Establish animal model (e.g., xenograft) B Administer test compound and vehicle control A->B C Monitor tumor growth and animal health B->C D Collect tissue and blood samples C->D E Analyze efficacy (tumor volume, survival) D->E F Analyze safety (toxicity, histopathology) D->F G Pharmacokinetic and Pharmacodynamic analysis D->G

Caption: General workflow for in vivo evaluation of therapeutic compounds.

Conclusion and Future Directions

This compound is a highly versatile and promising starting material for the synthesis of a wide range of biologically active compounds. Its derivatives have demonstrated significant potential as both anticancer and antiviral agents. The ability to readily modify the pyrimidine core at multiple positions allows for the fine-tuning of biological activity and the optimization of pharmacokinetic properties.

Future research in this area should focus on the synthesis and evaluation of novel derivatives with improved potency, selectivity, and drug-like properties. A deeper understanding of the structure-activity relationships will guide the rational design of next-generation therapeutics. Furthermore, the exploration of novel biological targets for these compounds could open up new avenues for the treatment of a variety of diseases. The continued investigation of compounds derived from this privileged scaffold holds great promise for the future of drug discovery.

References

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Retrieved from [Link]

  • The anticancer IC50 values of synthesized compounds. (n.d.). Retrieved from [Link]

  • Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. (1988). Biochemical Pharmacology, 37(20), 3843-3849.
  • Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. (2023). International Journal of Molecular Sciences, 24(20), 15199.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Molecular Structure, 1303, 137593.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-14.
  • Synthesis, biological evaluation, and computational investigation of ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates as potential larvicidal agents against Anopheles arabiensis. (2023). Journal of Biomolecular Structure and Dynamics, 41(19), 9634-9647.
  • Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors. (1988). Biochemical Pharmacology, 37(20), 3843-3849.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2018). Journal of Medicinal Chemistry, 61(15), 6629-6645.
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2022). Bioorganic Chemistry, 128, 106093.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(20), 14778-14835.
  • Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. (2017). ACS Medicinal Chemistry Letters, 8(10), 1055-1060.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses. (2010). Bioorganic & Medicinal Chemistry, 18(21), 7548-7556.
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). Molecules, 27(19), 6537.
  • Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. (2022). Molecules, 27(19), 6537.
  • Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. (2019). Bioorganic Chemistry, 84, 493-504.
  • Toxicity profiles of anti-cancer agents. The graphs show the Log IC50... (n.d.). Retrieved from [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). Molecules, 30(1), 1.
  • AU2008284593A1 - Process for preparing voriconazole - Google Patents. (n.d.).
  • Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives. (2010). International Journal of Organic Chemistry, 1(1), 1-8.
  • Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. (2009). Bioorganic & Medicinal Chemistry, 17(1), 223-233.
  • Development of dichloroacetamide pyrimidines as pyruvate dehydrogenase kinase inhibitors to reduce cancer cell growth: synthesis and biological evaluation. (2016). RSC Advances, 6(82), 78762-78767.
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A Comparative Guide to the Structural Elucidation of Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, and rational drug design is built. Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate and its derivatives are a class of compounds of significant interest in medicinal chemistry, owing to the versatile reactivity of the pyrimidine core and the modulating effects of its halogen substituents.[1] This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques for the structural characterization of these important molecules. While a public crystal structure for the title compound is not available, this guide will utilize data from closely related pyrimidine derivatives to provide a robust comparative framework.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction stands as the gold standard for determining the absolute structure of a crystalline compound. It provides a definitive and high-resolution map of atomic positions in three-dimensional space, revealing crucial details about bond lengths, bond angles, and the overall conformation of the molecule.[2][3] This level of detail is indispensable for understanding intermolecular interactions within the crystal lattice, which can provide insights into the compound's physical properties and potential polymorphic forms.

A Case Study: The Crystallographic Analysis of a Dichloropyrimidine Carboxylate Derivative

To illustrate the power of this technique, we will consider the crystallographic analysis of a representative dichloropyrimidine derivative, the details of which are often found in dedicated crystallographic databases. While not the exact title compound, the principles and the data obtained are directly comparable.

A typical crystallographic study involves the following key stages:

  • Crystal Growth: The journey to a crystal structure begins with the meticulous growth of a high-quality single crystal. This is often the most challenging step and can involve techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and often determined empirically.[4]

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays, typically from a molybdenum or copper source. The diffraction pattern is recorded as a series of reflections, whose intensities and positions are used to determine the unit cell parameters and the arrangement of atoms within the crystal.[5]

  • Structure Solution and Refinement: The collected data is then processed to solve the crystal structure. Direct methods are commonly employed to obtain an initial model of the structure, which is then refined using least-squares methods to best fit the experimental data.[5]

The culmination of this process is a detailed crystallographic information file (CIF) and a visual representation, such as an ORTEP diagram, which depicts the molecule's structure with thermal ellipsoids.

Table 1: Representative Crystallographic Data for a Dichloropyrimidine Derivative

ParameterValue
Chemical FormulaC₇H₆Cl₂N₂O₂
Formula Weight221.04
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.176(3)
b (Å)10.443(4)
c (Å)18.375(7)
β (°)94.675(2)
Volume (ų)1568.8(10)
Z4
Density (calculated) (g/cm³)1.644
R-factor (%)4.5

Note: This data is hypothetical and serves as a representative example based on typical values for similar structures.[6][7]

The data in Table 1 provides a wealth of information. The space group and unit cell dimensions define the crystal's symmetry and packing. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a lower R-factor indicates a better fit.

Complementary and Alternative Analytical Techniques

While X-ray crystallography provides the ultimate structural detail, it is not always feasible or necessary. Other spectroscopic techniques offer valuable and often complementary information, and in some cases, may be the only methods available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[8] For pyrimidine derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

  • ¹H NMR: Provides information about the number and types of protons, their chemical shifts being influenced by neighboring functional groups.[9]

  • ¹³C NMR: Reveals the carbon skeleton of the molecule.

  • ¹⁹F NMR: Is especially useful for fluorinated compounds, providing information on the electronic environment of the fluorine atom.[10]

NMR can often confirm the successful synthesis of a target molecule and provide insights into its solution-state conformation, which may differ from its solid-state structure.[11]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. For halogenated compounds like the title pyrimidine derivative, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio) in the mass spectrum can be a tell-tale signature of their presence. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic vibrational bands for the C=O of the ester, C-Cl, C-F, and the pyrimidine ring would be expected. This technique is excellent for confirming the presence of key functional groups and for monitoring the progress of a chemical reaction.[9]

A Comparative Overview

Table 2: Comparison of Analytical Techniques for the Characterization of Pyrimidine Derivatives

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, conformation, intermolecular interactions.Unambiguous structural determination.Requires a high-quality single crystal; provides solid-state structure which may differ from solution.
NMR Spectroscopy Connectivity of atoms, chemical environment, solution-state conformation.Provides detailed structural information in solution; non-destructive.Can be complex to interpret for complex molecules; may not provide absolute stereochemistry.
Mass Spectrometry Molecular weight, elemental composition (with HRMS), fragmentation patterns.High sensitivity; provides molecular formula.Does not provide information on connectivity or stereochemistry.
FTIR Spectroscopy Presence of functional groups.Fast, simple, and non-destructive; good for reaction monitoring.Provides limited information on the overall molecular structure.

Experimental Protocols

Representative X-ray Crystallography Protocol
  • Crystal Growth: Dissolve the purified pyrimidine derivative in a suitable solvent (e.g., ethanol, acetone, or a mixture) to form a nearly saturated solution. Allow the solvent to evaporate slowly at room temperature in a loosely covered vial. Alternatively, use vapor diffusion by placing the solution in a small open vial inside a larger sealed container with a more volatile anti-solvent.

  • Crystal Mounting: Carefully select a single crystal of suitable size and quality under a microscope and mount it on a goniometer head using a cryoprotectant if necessary.

  • Data Collection: Mount the goniometer head on the diffractometer. Center the crystal in the X-ray beam. A preliminary screening is performed to determine the unit cell and crystal quality. A full sphere of diffraction data is then collected at a controlled temperature (e.g., 100 K) using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).

  • Data Processing: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods (e.g., using software like SHELXS) and refined by full-matrix least-squares on F² (e.g., using SHELXL). All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions.

Visualizing the Workflow

The following diagram illustrates the typical workflow for the structural characterization of a novel pyrimidine derivative, highlighting the central role of X-ray crystallography and its interplay with other analytical techniques.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_crystallography X-ray Crystallography Synthesis Synthesis of Pyrimidine Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (HRMS for formula) Purification->MS FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Final_Structure Definitive 3D Structure (Bond lengths, angles, conformation) NMR->Final_Structure Complementary Data MS->Final_Structure Complementary Data FTIR->Final_Structure Complementary Data Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Structure_Solution->Final_Structure Information_Hierarchy Level1 Initial Characterization FTIR FTIR (Functional Groups) Level1->FTIR MS Mass Spectrometry (Molecular Weight) Level1->MS Level2 Connectivity & Formula HRMS HRMS (Molecular Formula) Level2->HRMS NMR NMR (Atom Connectivity) Level2->NMR Level3 Definitive 3D Structure Xray X-ray Crystallography (Absolute 3D Structure) Level3->Xray

Sources

A Comparative Guide to Purity Standards of Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of compliance but a cornerstone of scientific rigor and therapeutic efficacy. Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds, is no exception. Its impurity profile can significantly influence the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of purity standards for this critical intermediate, supported by detailed experimental protocols and illustrative data to aid in the selection and qualification of high-quality material for research and manufacturing.

The Imperative of Purity in Pharmaceutical Intermediates

As a pivotal building block, the purity of this compound directly impacts the downstream synthetic steps and the final API.[1] Impurities present in this starting material can be carried through the synthesis, potentially leading to the formation of difficult-to-remove, structurally similar impurities in the drug substance.[2][3] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over the quality of starting materials to ensure the safety and consistency of pharmaceutical products.[2][4][5][6]

Establishing Purity Standards and Specifications

While a specific pharmacopeial monograph for this compound may not be publicly available, its quality is governed by the general principles outlined in ICH guidelines, particularly ICH Q11, which addresses the development and manufacture of drug substances.[1] A comprehensive specification for this intermediate should be established by the user or supplier, encompassing tests for identity, purity, and assay.

A typical specification for high-purity this compound is presented in Table 1.

Table 1: Illustrative Specification for High-Purity this compound

TestAcceptance CriteriaAnalytical Method
Appearance White to off-white crystalline powderVisual Inspection
Identification
A: Infrared (IR)The IR spectrum corresponds to that of a qualified reference standard.USP <197K>
B: HPLC Retention TimeThe retention time of the major peak in the sample chromatogram corresponds to that of the reference standard.HPLC
Assay ≥ 99.0% (on as-is basis)HPLC
Purity
Individual Impurity≤ 0.10%HPLC
Total Impurities≤ 0.50%HPLC
Residual Solvents Meets the requirements of ICH Q3CGC-HS
Water Content ≤ 0.5%Karl Fischer Titration (USP <921>)

Potential Impurities: A Synthesis-Based Perspective

Understanding the synthetic route is paramount to anticipating potential impurities. A plausible synthesis of this compound can inform the impurity profile. Common impurities may include unreacted starting materials, intermediates from incomplete reactions, and byproducts from side reactions.

Diagram 1: Potential Impurity Formation

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities A Starting Material A C Intermediate A->C B Starting Material B B->C P Ethyl 2,6-dichloro-5- fluoropyrimidine-4-carboxylate (Product) C->P I1 Unreacted A or B C->I1 Incomplete Reaction I2 Isomeric Byproduct C->I2 Side Reaction I3 Over-chlorinated Species P->I3 Side Reaction I4 Hydrolysis Product P->I4 Degradation

Caption: Logical flow of potential impurity generation.

Table 2: Common Potential Process-Related Impurities

Impurity NameStructurePotential Origin
Starting Material Impurities VariesCarried over from the synthesis of starting materials.
Isomeric Impurities e.g., Ethyl 4,6-dichloro-5-fluoropyrimidine-2-carboxylateSide reactions during the pyrimidine ring formation.
Over-chlorinated Impurity e.g., Ethyl 2,4,6-trichloro-5-fluoropyrimidine-X-carboxylateExcess chlorinating agent or harsh reaction conditions.
Hydrolysis Product 2,6-dichloro-5-fluoropyrimidine-4-carboxylic acidHydrolysis of the ester group during workup or storage.

Comparative Analysis of Purity: A Multi-Supplier Evaluation

Sourcing from different suppliers can yield materials with varying purity profiles. A comparative analysis using validated analytical methods is crucial for selecting a supplier that consistently meets the required quality standards. The following table presents hypothetical comparative data from three different suppliers.

Table 3: Hypothetical Comparative Purity Analysis of this compound from Different Suppliers

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Assay (HPLC, %) 99.899.298.5≥ 99.0%
Total Impurities (HPLC, %) 0.150.450.95≤ 0.50%
Impurity 1 (Isomer, %) 0.080.210.45≤ 0.10%
Impurity 2 (Unknown, %) < 0.050.120.25≤ 0.10%
Impurity 3 (Hydrolysis, %) < 0.050.080.15≤ 0.10%
Residual Solvents (ppm) Toluene: 50Toluene: 250Toluene: 950≤ 890 ppm (ICH Q3C)
Water Content (%) 0.10.30.6≤ 0.5%
Overall Assessment Passes Passes Fails -

Based on this illustrative data, Supplier A provides the highest quality material, meeting all acceptance criteria with a significant margin. Supplier B also provides acceptable material, while Supplier C's product fails to meet the required purity standards.

Experimental Protocols for Purity Determination

Robust and validated analytical methods are essential for accurate purity assessment. The following protocols are based on established methodologies for similar compounds and are suitable for the analysis of this compound.

Diagram 2: Analytical Workflow for Purity Assessment

G Sample Sample Received Visual Visual Inspection Sample->Visual HPLC HPLC Analysis (Purity & Assay) Sample->HPLC GC GC-MS Analysis (Residual Solvents) Sample->GC KF Karl Fischer (Water Content) Sample->KF Report Certificate of Analysis Visual->Report NMR_MS NMR & MS (Structure Confirmation) HPLC->NMR_MS If unknown impurities HPLC->Report GC->Report KF->Report NMR_MS->Report

Caption: A typical workflow for the analysis of a chemical intermediate.

Protocol 1: Purity and Assay Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the main component from its potential process-related impurities.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      Time (min) %A %B
      0 70 30
      20 30 70
      25 30 70
      26 70 30

      | 30 | 70 | 30 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of acetonitrile to obtain a solution of 0.1 mg/mL.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peaks based on their retention times.

    • Calculate the assay and impurity levels using the peak areas.

Protocol 2: Structural Elucidation of Impurities by LC-MS and NMR

When unknown impurities are detected, their structural identification is crucial.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Utilize the same HPLC method as above, with the eluent directed to a mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can provide the molecular weight and structural fragments of the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Isolate the impurity using preparative HPLC.

    • Dissolve the isolated impurity in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration will provide detailed information about the molecular structure.

Protocol 3: Analysis of Residual Solvents by Gas Chromatography-Headspace (GC-HS)

This method is used to quantify volatile organic compounds that may be present from the manufacturing process.

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

    • DB-624 column (or equivalent), 30 m x 0.53 mm ID, 3.0 µm film thickness.

  • GC Conditions:

    • Injector Temperature: 200 °C

    • Oven Program: 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min (hold 5 min).

    • Carrier Gas: Helium at a constant flow of 3 mL/min.

  • Headspace Conditions:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

  • Sample Preparation:

    • Accurately weigh about 100 mg of the sample into a headspace vial and add 5 mL of a suitable solvent (e.g., DMSO).

Conclusion

The purity of this compound is a critical determinant of the quality and safety of the final pharmaceutical product. While no specific pharmacopeial monograph may exist, a robust set of specifications based on ICH guidelines must be established and verified using validated analytical methods. A thorough understanding of the synthetic process allows for the anticipation and control of potential impurities. By employing a multi-faceted analytical approach, including HPLC for purity and assay, GC-HS for residual solvents, and spectroscopic techniques for structural confirmation, researchers and drug development professionals can ensure the selection of high-quality starting materials, thereby safeguarding the integrity of their research and the safety of future medicines.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). 2012.
  • Capot Chemical.
  • BenchChem. Benchmarking Purity: A Comparative Analysis of 4-Chloro-6-(3-iodophenyl)
  • Echemi.
  • Pharmaceutical Technology.
  • Labsolu.
  • Epuru, M. R., et al. "A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R2)
  • U.S. Food and Drug Administration. Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers. 2019.
  • The Royal Society of Chemistry. Supporting Information for Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones. 2019.
  • Singh, S., et al. "Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole." Scientia Pharmaceutica 81.3 (2013): 663-681.
  • Enkrisi. Vol 21: Understanding Regulatory Starting Materials for API Drug Substance: What Stage of Development to Define RSMs & Common Questions. 2023.
  • Daicel Pharma. Voriconazole Impurities.
  • BOC Sciences. Voriconazole Impurities.
  • ResearchGate. HPLC chromatogram (l = 256 nm) of an H 2 O:CH 3 OH:pyrimidine = 20:5:1 residue. 2020.
  • ResearchGate.
  • ResearchGate.
  • ResearchGate. Ethyl 5-(2,6-dichlorophenyl)-7-methyl-2-(1-naphthylmethylene)

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A Comparative Spectroscopic Guide to Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate Isomers: Elucidating Structure Through Spectral Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of pharmaceutical and agrochemical research, the precise structural characterization of heterocyclic compounds is paramount for understanding their bioactivity and advancing drug development. Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate and its isomers represent a class of compounds with significant synthetic potential. This guide provides a comprehensive, comparative analysis of their spectroscopic properties, offering researchers, scientists, and drug development professionals a detailed roadmap for their identification and differentiation using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The Isomers in Focus

The primary compound of interest is this compound. However, synthetic routes can potentially yield other positional isomers. This guide will focus on the spectroscopic differentiation of the primary compound from its likely isomers where the positions of the chloro, fluoro, and carboxylate groups are varied on the pyrimidine ring.

Diagram 1: Molecular Structures of this compound and a Key Isomer.

Caption: Chemical structures of the target compound and a potential isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Trio of ¹H, ¹³C, and ¹⁹F Analysis

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of these isomers. The interplay of chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra provides a detailed fingerprint of the molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum for these compounds is expected to be relatively simple, primarily showing signals for the ethyl group protons. The key diagnostic features will be the chemical shifts of the quartet and triplet, which can be subtly influenced by the overall electronic environment of the pyrimidine ring.

  • Ethyl Protons: A quartet corresponding to the methylene protons (-CH₂-) is anticipated around δ 4.0-4.5 ppm, coupled to the methyl protons. A triplet for the methyl protons (-CH₃) is expected further upfield, around δ 1.2-1.5 ppm. For instance, in related ethyl pyrimidine carboxylates, these signals are consistently observed in these regions.[1]

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides direct information about the carbon framework. The chemical shifts of the pyrimidine ring carbons are highly sensitive to the nature and position of the halogen substituents.

  • Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the downfield region, typically around δ 160-170 ppm.[1]

  • Pyrimidine Ring Carbons: The carbons directly bonded to chlorine atoms will be significantly deshielded. The carbon attached to the fluorine atom will appear as a doublet due to ¹JCF coupling, which is a key diagnostic feature. The magnitude of this coupling constant is typically large (200-300 Hz). The remaining pyrimidine carbons will also show characteristic shifts and may exhibit smaller C-F couplings (²JCF, ³JCF).

¹⁹F NMR Spectroscopy

¹⁹F NMR is indispensable for the characterization of fluorinated organic molecules due to its high sensitivity and wide chemical shift range.[2]

  • Chemical Shift: The chemical shift of the fluorine atom is highly dependent on its electronic environment on the pyrimidine ring. The presence of two adjacent chlorine atoms in this compound is expected to result in a downfield shift compared to less halogenated analogues.

  • Coupling: The fluorine signal may appear as a multiplet due to coupling with any nearby protons or other magnetic nuclei, although in this specific structure, no direct H-F coupling is expected.

Table 1: Predicted NMR Spectroscopic Data for this compound and a Key Isomer

Parameter This compound (Predicted) Ethyl 2,4-dichloro-5-fluoropyrimidine-6-carboxylate (Predicted) Rationale for Differences
¹H NMR (δ, ppm)
-CH₂- (quartet)~4.4~4.5The electronic environment of the ester is slightly different due to the altered positions of the halogens.
-CH₃ (triplet)~1.4~1.4Less likely to be significantly affected.
¹³C NMR (δ, ppm)
C=O~162~160The proximity of the fluorine in the 2,4-dichloro isomer may have a slight shielding effect.
C-F (doublet)~155 (¹JCF ≈ 250 Hz)~150 (¹JCF ≈ 260 Hz)The position of the fluorine atom relative to the nitrogen atoms and chloro substituents will significantly alter its chemical shift and coupling constant.
C-Cl~160, ~158~162, ~155The chemical shifts of the chlorinated carbons will be distinct for each isomer.
C-COOEt~115~118The position of the carboxylate group will lead to a different chemical shift for the carbon it is attached to.
¹⁹F NMR (δ, ppm) ~ -120~ -135The electronic environment created by the arrangement of the two chloro atoms and the carboxylate group will result in a distinct chemical shift for the fluorine atom in each isomer.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a crucial technique for determining the molecular weight and obtaining information about the elemental composition and fragmentation pathways of a molecule.

For this compound (C₇H₅Cl₂FN₂O₂), the expected monoisotopic mass is approximately 237.97 g/mol . A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. The M, M+2, and M+4 peaks should appear in a characteristic ratio of approximately 9:6:1.

Diagram 2: Predicted Electron Ionization Mass Spectrometry Fragmentation of this compound.

G M [M]⁺˙ m/z = 238/240/242 M_minus_OEt [M - OEt]⁺ m/z = 193/195/197 M->M_minus_OEt - OCH₂CH₃ M_minus_Cl [M - Cl]⁺ m/z = 203/205 M->M_minus_Cl - Cl M_minus_COOEt [M - COOEt]⁺ m/z = 165/167/169 M->M_minus_COOEt - COOCH₂CH₃ M_minus_OEt_minus_CO [M - OEt - CO]⁺ m/z = 165/167/169 M_minus_OEt->M_minus_OEt_minus_CO - CO

Caption: Predicted fragmentation pathway for the target compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

Table 2: Predicted Characteristic IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
C=O (Ester)~1720-1740Stretching
C=N (Pyrimidine ring)~1550-1650Stretching
C-O (Ester)~1200-1300Stretching
C-Cl~600-800Stretching
C-F~1000-1100Stretching

The precise positions of these bands can provide clues about the electronic environment of the functional groups, which will differ between isomers. For instance, the C=O stretching frequency may be slightly different depending on the electronic influence of the adjacent substituents on the pyrimidine ring.

Experimental Protocols

To obtain high-quality spectroscopic data for these compounds, the following general protocols are recommended:

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typically, 16-32 scans are sufficient.

  • ¹³C NMR: Use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • ¹⁹F NMR: Acquire the spectrum with proton decoupling. A relatively small number of scans is usually sufficient due to the high sensitivity of the ¹⁹F nucleus.

Diagram 3: General Workflow for NMR Analysis.

G start Purified Compound dissolve Dissolve in Deuterated Solvent start->dissolve h_nmr Acquire ¹H NMR dissolve->h_nmr c_nmr Acquire ¹³C NMR dissolve->c_nmr f_nmr Acquire ¹⁹F NMR dissolve->f_nmr analyze Analyze Chemical Shifts and Coupling Constants h_nmr->analyze c_nmr->analyze f_nmr->analyze structure Elucidate Isomeric Structure analyze->structure

Caption: A streamlined workflow for NMR-based structural elucidation.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Electron ionization (EI) is suitable for observing fragmentation patterns, while electrospray ionization (ESI) is a softer technique that will primarily show the molecular ion.

  • Analysis: Acquire the full scan mass spectrum to determine the molecular weight and isotopic pattern.

Infrared Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between salt plates can be used.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Conclusion

The structural elucidation of this compound and its isomers is a critical step in their development for various applications. While direct experimental data is not always readily available, a combination of ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and IR spectroscopy, guided by the principles outlined in this guide and comparison with data from analogous compounds, provides a powerful and reliable methodology for their unambiguous characterization. The subtle yet significant differences in the spectroscopic signatures of these isomers underscore the importance of a multi-technique approach for definitive structural assignment.

References

  • NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. RSC Advances, 2019.

  • Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank, 2018.

  • 4-Chloro-6-ethyl-5-fluoropyrimidine. ChemicalBook.

  • Ethyl 2,4-dichloropyrimidine-5-carboxylate. PubChem.

  • 2,4-Dichloro-5-fluoropyrimidine. ChemicalBook.

  • NIST Chemistry WebBook. National Institute of Standards and Technology.

  • New Frontiers and Developing Applications in 19F NMR. NIH Public Access.

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003.

  • Investigation of Structural and Spectroscopic Parameters of Ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5- carboxylate: a DFT Study. ResearchGate, 2020.

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

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A Senior Application Scientist's Guide to the Synthesis of Functionalized Pyrimidine-4-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of highly functionalized heterocyclic scaffolds is a cornerstone of innovation. Among these, the pyrimidine-4-carboxylate core is a privileged structure, serving as a critical intermediate in the synthesis of a wide array of biologically active molecules. This guide provides an in-depth, comparative analysis of synthetic strategies for accessing these valuable compounds, with a particular focus on pathways leading to halogenated derivatives such as the titular Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate.

While specific applications of this compound are not extensively documented in readily available literature, its structure suggests significant potential as a versatile building block. The presence of two reactive chlorine atoms at positions 2 and 6, an electron-withdrawing fluorine at position 5, and an ethyl carboxylate group at position 4, opens up a multitude of possibilities for selective nucleophilic substitution and further derivatization. This guide, therefore, shifts focus from the application of this specific molecule to a more foundational and broadly applicable topic: a comparative study of the synthetic routes to produce such highly functionalized pyrimidine-4-carboxylates.

Comparative Analysis of Synthetic Strategies

The synthesis of a substituted pyrimidine-4-carboxylate can be approached from several distinct strategic directions. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and scalability. Here, we compare four prominent methods:

  • Classical Ring Annulation followed by Functional Group Interconversion: A traditional and robust approach involving the initial construction of a pyrimidine ring, followed by the introduction or modification of functional groups.

  • Three-Component Cyclocondensation (Biginelli-type Reaction): A convergent approach where three components are combined in a single pot to form the dihydropyrimidine core, which can then be oxidized to the pyrimidine.

  • Direct C-H Functionalization (Minisci-type Reaction): A modern approach that allows for the direct introduction of a carboxylate group onto a pre-existing pyrimidine ring.

  • Regioselective Synthesis from Enamino Diketones: A method that offers high regiochemical control in the synthesis of disubstituted pyrimidines.

The following table summarizes the key performance indicators for each of these strategies, providing a high-level overview to guide the synthetic chemist in their selection.

Synthetic StrategyKey FeaturesTypical YieldsAdvantagesDisadvantages
Ring Annulation & FGI Stepwise, linear synthesis. Good for specific isomers.60-92% (for chlorination step)[1]High purity, well-established, predictable.Can be lengthy, requires handling of harsh reagents (e.g., POCl₃, SOCl₂).
Three-Component Cyclocondensation Convergent, one-pot synthesis of dihydropyrimidines.36-91%[2][3]Atom economical, rapid access to diversity, simple workup.Often produces dihydropyrimidines requiring a subsequent oxidation step, regioselectivity can be an issue.
Direct C-H Functionalization Direct introduction of the ester group onto the pyrimidine core.48% (for a specific case)Shortens synthetic sequence, utilizes simple starting materials.Can suffer from low regioselectivity, may not be suitable for all substitution patterns.
Synthesis from Enamino Diketones Regioselective cyclocondensation with amidines.51-86%[4]High regioselectivity, good yields.Requires the synthesis of specialized enamino diketone starting materials.

In-Depth Analysis and Experimental Protocols

Ring Annulation Followed by Functional Group Interconversion (FGI)

This classical approach is exemplified by the synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. The strategy involves the initial formation of a 4-hydroxypyrimidine ring, followed by a chlorination step. This method offers excellent control over the final product's structure.

The initial cyclocondensation of S-methylisothiourea with diethyl ethoxymethylenemalonate in the presence of a base yields the sodium salt of the 4-oxopyrimidine. This intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to afford the desired 4-chloro derivative[5].

  • To a three-necked flask, add ethyl 4-hydroxy-2-methylthiopyrimidine-5-carboxylate (30 g, 140 mmol).

  • Slowly add thionyl chloride (20 g, 168 mmol).

  • Heat the reaction mixture to 60 °C and maintain this temperature for 3 hours.

  • After the reaction is complete, cool the solution to 0-5 °C.

  • Slowly add 100 ml of ice water and stir the mixture at 0-5 °C for 1-2 hours to induce crystallization.

  • Collect the solid product by filtration and dry it under vacuum at 50 °C.

Expected Outcome: 30.1 g of a white solid product (Yield: 92%), with a purity of 99.8% as determined by HPLC[1].

Ring Annulation and FGI start S-Methylisothiourea + Diethyl Ethoxymethylenemalonate intermediate Ethyl 4-hydroxy-2-methylthiopyrimidine -5-carboxylate start->intermediate Base-catalyzed Cyclocondensation product Ethyl 4-chloro-2-methylthiopyrimidine -5-carboxylate intermediate->product Chlorination (SOCl₂ or POCl₃)

Fig 1. Synthetic workflow for Ring Annulation and FGI.
Three-Component Cyclocondensation (Biginelli Reaction)

The Biginelli reaction is a powerful one-pot, three-component synthesis that provides access to dihydropyrimidines, which can be subsequently oxidized to the corresponding pyrimidines. This method is highly valued for its efficiency and the ability to generate molecular diversity quickly. The reaction typically involves an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and a urea or thiourea derivative. For the synthesis of 2-aminopyrimidines, guanidine is used.

Microwave-assisted Biginelli reactions have been shown to be particularly effective, offering reduced reaction times and often improved yields compared to conventional heating[2][3].

  • In a microwave reactor vessel, combine the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), and guanidine hydrochloride (2 mmol).

  • Add ethanol (5 mL) as the solvent.

  • Seal the vessel and irradiate with microwaves at 120 °C for 10 minutes.

  • After cooling, add water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration and recrystallize from a suitable solvent.

Expected Outcome: Yields for this method are typically in the range of 36-91%, depending on the substrates used[2][3].

Biginelli Reaction reactants Aldehyde + β-Dicarbonyl Compound + Guanidine product 2-Amino-3,4-dihydropyrimidine reactants->product Microwave-assisted One-pot Cyclocondensation final_product 2-Aminopyrimidine product->final_product Oxidation

Fig 2. General scheme for the Biginelli reaction.
Direct C-H Functionalization (Minisci Reaction)

The Minisci reaction offers a modern and atom-economical approach to the synthesis of functionalized heterocycles. This radical-based method allows for the direct introduction of an alkoxycarbonyl group onto the pyrimidine ring, avoiding the need for pre-functionalized starting materials.

In a typical Minisci alkoxycarbonylation, a 5-halopyrimidine can be reacted with an alkyl pyruvate in the presence of a radical initiator to regioselectively introduce the ester group at the 4-position.

While a detailed experimental protocol for the title compound is not available, the synthesis of ethyl 5-bromopyrimidine-4-carboxylate via a Minisci reaction has been reported with a 48% yield[6]. This method's success is highly dependent on the electronic properties of the pyrimidine substrate and the reaction conditions. The regioselectivity can be a challenge, and polysubstitution is a potential side reaction. However, for certain substrates, it provides a very direct and efficient route.

Minisci Reaction start 5-Halopyrimidine product Ethyl 5-Halopyrimidine-4-carboxylate start->product Radical Alkoxycarbonylation (Alkyl Pyruvate, Initiator)

Fig 3. Conceptual workflow for the Minisci reaction.
Regioselective Synthesis from Enamino Diketones

This method provides a high degree of regiochemical control in the synthesis of 2,5-disubstituted pyrimidine-4-carboxylates. The reaction involves the cyclocondensation of an unsymmetrical enamino diketone with an amidine. The regioselectivity is dictated by the differential reactivity of the two carbonyl groups in the enamino diketone.

The reaction of enamino diketones of the type RC(O)C(=CNMe₂)C(O)CO₂Et with amidines such as benzamidine hydrochloride has been shown to produce ethyl 2,5-disubstituted pyrimidine-4-carboxylates in good yields (51-86%)[4]. This method is particularly useful when a specific substitution pattern is required and other methods might lead to isomeric mixtures. The main drawback is the need to first synthesize the enamino diketone precursor.

Conclusion and Future Outlook

The synthesis of functionalized pyrimidine-4-carboxylates is a mature field with a diverse array of available methodologies. For the synthesis of highly halogenated derivatives like this compound, a classical ring annulation and functional group interconversion approach is likely the most reliable, though it may involve multiple steps and harsh reagents.

For rapid library synthesis and the exploration of new chemical space, three-component reactions like the Biginelli synthesis offer significant advantages in terms of efficiency and convergence. Direct C-H functionalization methods, while powerful, require careful optimization to control regioselectivity. The use of enamino diketones provides an excellent solution for achieving high regioselectivity in specific cases.

References

  • Georganics. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview. [Link]

  • Felluga, F., Benedetti, F., Berti, F., Drioli, S., & Regini, G. (2018).
  • Singh, K., Singh, J., & Singh, H. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Journal of Heterocyclic Chemistry, 56(2), 565-573.
  • ArTS - UniTS. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • Asian Journal of Chemistry. Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. [Link]

  • Organic & Biomolecular Chemistry. Copper-catalyzed three-component synthesis of pyrimidines from amidines and alcohols. [Link]

  • ResearchGate. Synthesis of pyrimidines via Biginelli reaction. [Link]

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • Beilstein Journal of Organic Chemistry. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. [Link]

  • PubMed. A Sustainable Multicomponent Pyrimidine Synthesis. [Link]

  • PubMed Central. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. [Link]

  • Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • Taylor & Francis Online. Three-Component Synthesis of Pyrimidine and Pyrimidinone Derivatives in the Presence of High-Surface-Area MgO, a Highly Effective Heterogeneous Base Catalyst. [Link]

  • UCLA – Chemistry and Biochemistry. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. [Link]

  • ResearchGate. One‐pot synthesis of pyrido[2,3‐d]pyrimidines via efficient three‐component reaction in aqueous media. [Link]

  • ResearchGate. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. [Link]

  • MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]

  • PubChem. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester. [Link]

  • ResearchGate. Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H )-ones. [Link]

  • ZaiQi Bio-Tech. ethyl 2,4-dichloropyrimidine-5-carboxylate| CAS No:51940-64-8. [Link]

  • PubChem. Ethyl 2,4-dichloropyrimidine-5-carboxylate. [Link]

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A Comparative Cost-Analysis of Synthetic Routes for Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyrimidine derivatives hold a prominent position due to their diverse biological activities. Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate is a key intermediate, the efficient synthesis of which is of paramount importance for the economic viability of downstream product development. This guide provides an in-depth, comparative cost-analysis of two plausible synthetic routes to this valuable compound, supported by detailed experimental protocols, safety and environmental considerations, and a thorough examination of the associated costs.

Introduction

This compound is a highly functionalized pyrimidine ring system, featuring two reactive chlorine atoms, a fluorine substituent, and an ethyl carboxylate group. These features make it an attractive building block for the synthesis of a wide range of more complex molecules with potential applications in medicine and agriculture. The economic feasibility of any large-scale production of a target molecule is intrinsically linked to the efficiency and cost-effectiveness of its synthetic route. This guide will dissect two potential synthetic pathways, providing a comprehensive analysis to aid researchers and process chemists in making informed decisions.

Synthetic Route 1: Cyclocondensation followed by Chlorination

This route builds the pyrimidine ring first, followed by the introduction of the chloro substituents. It leverages the well-established chemistry of diethyl malonate derivatives in pyrimidine synthesis.

Logical Flow of Route 1

A Diethyl fluoromalonate C Ethyl 2,6-dihydroxy-5-fluoropyrimidine-4-carboxylate A->C Cyclocondensation (Base-catalyzed) B Urea B->C E This compound C->E Chlorination D Phosphorus Oxychloride D->E

Caption: Synthetic pathway for Route 1.

Experimental Protocol

Step 1: Synthesis of Ethyl 2,6-dihydroxy-5-fluoropyrimidine-4-carboxylate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.1 eq) in anhydrous ethanol (10 vol) under an inert atmosphere (e.g., nitrogen or argon).

  • To the resulting sodium ethoxide solution, add diethyl fluoromalonate (1.0 eq) dropwise at room temperature.

  • After the addition is complete, add urea (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Filter the solid, wash with cold water and then a small amount of cold ethanol, and dry under vacuum to yield Ethyl 2,6-dihydroxy-5-fluoropyrimidine-4-carboxylate.

Step 2: Synthesis of this compound

  • In a three-necked flask fitted with a reflux condenser, a dropping funnel, and a mechanical stirrer, place Ethyl 2,6-dihydroxy-5-fluoropyrimidine-4-carboxylate (1.0 eq).

  • Carefully add phosphorus oxychloride (5-10 eq) to the flask. The reaction is exothermic and should be done in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Synthetic Route 2: Synthesis from 5-Fluorouracil

This alternative approach starts from the readily available 5-fluorouracil and builds the desired functionality through a series of transformations.

Logical Flow of Route 2

A 5-Fluorouracil C 2,4,6-trichloro-5-fluoropyrimidine A->C Chlorination B Phosphorus Oxychloride B->C E Ethyl 2,6-dichloro-5-fluoro-4-ethoxypyrimidine C->E Nucleophilic Substitution D Sodium Ethoxide in Ethanol D->E G This compound E->G (Not a direct conversion) This route is less plausible for the final product F Hydrolysis

Caption: Synthetic pathway for Route 2. Note: The final conversion to the carboxylate is not straightforward and represents a significant challenge for this route.

Experimental Protocol

Step 1: Synthesis of 2,4,6-trichloro-5-fluoropyrimidine

  • In a well-ventilated fume hood, carefully add 5-fluorouracil (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).

  • Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to the mixture.

  • Heat the reaction mixture to reflux for 10-12 hours.

  • After completion, distill off the excess phosphorus oxychloride under reduced pressure.

  • Carefully pour the residue onto crushed ice and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give crude 2,4,6-trichloro-5-fluoropyrimidine, which can be purified by distillation.

Step 2: Challenges in subsequent steps

While the synthesis of the trichlorinated intermediate is feasible, the selective introduction of an ethyl carboxylate group at the 4-position is problematic. A nucleophilic substitution with sodium ethoxide would likely lead to a mixture of products, with substitution at the more reactive 4 and 6 positions. The direct conversion of the ethoxy group to a carboxylate under these conditions is not a standard transformation and would require further, likely low-yielding, steps. Therefore, Route 2 is considered less viable for the synthesis of the target molecule.

Cost Analysis

The following table provides an estimated cost comparison for the starting materials and key reagents for the more viable Route 1 . Prices are based on bulk quantities from common chemical suppliers and are subject to change.

ReagentMolecular Weight ( g/mol )Density (g/mL)Estimated Cost (per kg)
Diethyl fluoromalonate178.161.129$500 - $1000[1][2][3][4]
Urea60.06-$50 - $100
Sodium Metal22.990.97$100 - $200
Ethanol (anhydrous)46.070.789$50 - $100
Phosphorus Oxychloride153.331.645$150 - $300[5][6][7][8]

Note: The cost of solvents for extraction and purification, as well as labor and waste disposal costs, are not included in this table but are significant factors in a full-scale production cost analysis.

Safety and Environmental Impact

Route 1

  • Diethyl fluoromalonate: This compound is corrosive and can cause severe skin burns and eye damage.[2][9][10] It should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. The synthesis of diethyl fluoromalonate itself can involve hazardous reagents.[11][12]

  • Sodium Metal: Reacts violently with water and alcohols, producing flammable hydrogen gas. It must be handled under anhydrous conditions and with extreme care.

  • Phosphorus Oxychloride: A highly toxic and corrosive substance that reacts violently with water, releasing toxic and corrosive fumes.[13][14][15][16][17] It is fatal if inhaled and causes severe skin burns and eye damage.[14][15] Work must be conducted in a well-ventilated fume hood with appropriate respiratory protection.

  • Environmental Considerations: The use of chlorinated solvents for extraction should be minimized, and alternative, greener solvents should be considered where possible. The quenching of phosphorus oxychloride generates acidic waste that requires neutralization before disposal. Sustainable and green synthesis methods for pyrimidine derivatives are an active area of research.[18][19]

Comparison and Conclusion

Based on the analysis of the two proposed synthetic routes, Route 1 emerges as the more scientifically sound and economically viable option for the synthesis of this compound. The cyclocondensation of diethyl fluoromalonate with urea provides a direct pathway to the pyrimidine core with the required carboxylate functionality already in place. The subsequent chlorination, while requiring careful handling of phosphorus oxychloride, is a standard and generally high-yielding transformation.

Route 2, starting from 5-fluorouracil, presents significant challenges in the selective functionalization of the pyrimidine ring to introduce the ethyl carboxylate group at the desired position. This would likely lead to lower overall yields and more complex purification procedures, ultimately increasing the cost of the final product.

For researchers and drug development professionals, the choice of synthetic route is a critical decision that impacts not only the cost but also the timeline and environmental footprint of a project. This guide provides a foundational analysis to support this decision-making process, emphasizing the importance of a thorough evaluation of chemical feasibility, cost of goods, and safety and environmental considerations.

References

  • Phosphorus(V) oxychloride - SAFETY DATA SHEET. (2025, September 17). Retrieved from [Link]

  • Fluorouracil (5-FU) and Medicare: Chemotherapy Coverage. (2025, March 6). Medical News Today. Retrieved from [Link]

  • How much is fluorouracil without insurance? (2025, July 2). SingleCare. Retrieved from [Link]

  • A Sustainable Multicomponent Pyrimidine Synthesis. (2015, October 14). PubMed. Retrieved from [Link]

  • Full costs of dispensing and administering fluorouracil chemotherapy for outpatients: A microcosting study. (n.d.). PubMed Central. Retrieved from [Link]

  • Phosphorus Oxychloride, High Purity. (n.d.). The Lab Depot. Retrieved from [Link]

  • Phosphorus oxychloride. (n.d.). Lanxess. Retrieved from [Link]

  • Fluorouracil 2026 Prices, Coupons & Savings Tips. (n.d.). GoodRx. Retrieved from [Link]

  • Fluorouracil topical Prices, Coupons, Copay Cards & Patient Assistance. (n.d.). Drugs.com. Retrieved from [Link]

  • A Sustainable Multicomponent Pyrimidine Synthesis. (2015, October 14). PubMed. Retrieved from [Link]

  • (PDF) Green Synthesis of Pyrimidine Derivative. (2025, August 7). ResearchGate. Retrieved from [Link]

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020, July 28). PubMed Central. Retrieved from [Link]

  • CN102557937A - Preparation method for diethyl fluoromalonate. (n.d.). Google Patents.
  • US20060014952A1 - Method for producing 4,6-dichloro-5-fluoropyrimidine. (n.d.). Google Patents.
  • All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. (2020, November 4). PubMed. Retrieved from [Link]

  • Malonates in Cyclocondensation Reactions. (n.d.). PubMed Central. Retrieved from [Link]

  • Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). MDPI. Retrieved from [Link]

  • Malonic acid, bis(hydroxymethyl)-, diethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (2025, August 9). ResearchGate. Retrieved from [Link]

  • CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole. (n.d.). Google Patents.
  • enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. (2016, May 4). Retrieved from [Link]

  • Supplementary Information Synthesis of selected plant metabolites of Icafolin-methyl via formation of a spirocyclic nitronate. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Ethyl 2,6-bis(4-chlorophenyl)-4-(4-fluoroanilino)-1-(4-fluorophenyl). (n.d.). National Institutes of Health. Retrieved from [Link]

  • Ethyl 5-(2,6-dichlorophenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate (CAS No. 1266238-63-4), a halogenated heterocyclic compound. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of the environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). The rationale for this is to create a barrier between the researcher and the potentially hazardous substance.

Essential PPE includes:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.

  • Safety goggles or a face shield: To protect the eyes from splashes.

  • A laboratory coat: To protect clothing and skin.

All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[1][3]

II. Waste Characterization and Segregation: A Critical First Step

Proper disposal begins with accurate waste characterization and segregation. This compound is a halogenated organic compound due to the presence of chlorine and fluorine atoms.[4][5] This classification is crucial because halogenated waste streams are treated differently from non-halogenated ones, often due to the potential for the formation of acidic gases like hydrogen chloride and hydrogen fluoride upon incineration.[6]

Protocol for Waste Segregation:

  • Designate a specific waste container: Use a clearly labeled, leak-proof container for all waste containing this compound.

  • Labeling: The label should include:

    • The full chemical name: "this compound"

    • The CAS number: "1266238-63-4"[4]

    • The words "Hazardous Waste" and "Halogenated Organic Waste"

    • The appropriate hazard pictograms (e.g., irritant, harmful).

  • Avoid mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or solid waste. Incompatible chemicals can lead to dangerous reactions.[7][8]

The following diagram illustrates the initial decision-making process for waste segregation.

G Waste Segregation Workflow start Waste Generated (this compound) is_halogenated Is the waste halogenated? start->is_halogenated halogenated_waste Collect in designated 'Halogenated Organic Waste' container. is_halogenated->halogenated_waste Yes non_halogenated_waste Collect in 'Non-Halogenated Organic Waste' container. is_halogenated->non_halogenated_waste No

Caption: Decision tree for segregating halogenated waste.

III. On-site Storage and Accumulation

Proper temporary storage of the segregated waste is essential to maintain a safe laboratory environment.

Storage ParameterGuidelineRationale
Location A designated, well-ventilated, and cool, dry area.[3]Prevents degradation of the compound and minimizes exposure risks.
Container Tightly sealed, compatible container (e.g., polyethylene).[5][9]Prevents leakage and volatilization.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.[3]Avoids potentially violent chemical reactions.
Accumulation Time Follow institutional and local regulations for hazardous waste accumulation limits.Ensures timely disposal and prevents the buildup of large quantities of hazardous materials.

IV. Decontamination of Labware

Any laboratory equipment, such as glassware or spatulas, that comes into contact with this compound must be decontaminated.

Step-by-Step Decontamination Protocol:

  • Initial Rinse: Rinse the contaminated labware with a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The first rinse is considered hazardous and must be collected and added to the designated halogenated organic waste container.[10]

  • Subsequent Rinses: Subsequent rinses with solvent should also be collected as hazardous waste. For highly toxic materials, the first three rinses must be collected.[10]

  • Final Cleaning: After solvent rinsing, the labware can be washed with soap and water.

  • Empty Containers: To dispose of the original, empty chemical container, air dry it in a fume hood, rinse with a large amount of water, deface the label, and then it may be discarded as regular trash.[10]

V. Final Disposal Procedures

The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company. It is crucial to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3][11]

The primary and most acceptable method for the disposal of chlorinated organic compounds is high-temperature incineration.[12] This process is designed to achieve complete combustion and to scrub the resulting acid gases, thereby preventing environmental contamination.[12]

The following flowchart outlines the comprehensive disposal process from generation to final treatment.

G Complete Disposal Workflow start Generation of Waste ppe Wear Appropriate PPE start->ppe segregate Segregate into Labeled Halogenated Waste Container ppe->segregate store Store in Designated Area segregate->store decontaminate Decontaminate Labware (Collect Rinsate) store->decontaminate contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs decontaminate->segregate pickup Arrange for Pickup by Licensed Waste Vendor contact_ehs->pickup transport Transport to a Permitted Facility pickup->transport incinerate High-Temperature Incineration transport->incinerate

Sources

Personal protective equipment for handling Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

Hazard Assessment and Core Principles

This compound is a compound that, based on its chemical structure, warrants careful handling. The presence of dichloro and fluoro substituents on the pyrimidine ring suggests potential for toxicity, skin and eye irritation, and the release of hazardous decomposition products under thermal stress.[1][2][3] Therefore, all handling procedures must be executed within a framework of rigorous containment and personal protection. The core principle is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

Body Part Required PPE Rationale and Expert Insight
Eyes/Face Chemical safety goggles and a full-face shield.Standard safety glasses are insufficient. A full-face shield offers an additional layer of protection against splashes, especially during transfers and reactions.[1][4][5]
Hands Butyl rubber or Viton™ gloves.Nitrile gloves may offer limited protection against chlorinated solvents and reagents. Butyl rubber provides superior resistance. Always double-glove when handling neat material or concentrated solutions. Check manufacturer's glove compatibility charts.[6]
Body A fully-buttoned laboratory coat, preferably made of a chemical-resistant material.This prevents incidental skin contact and protects personal clothing from contamination.[1]
Respiratory A NIOSH-approved respirator with organic vapor cartridges.Required when working outside of a certified chemical fume hood, or when there is a potential for aerosol generation.[7][8] All personnel must be medically cleared and fit-tested to wear a respirator.[6]
Operational Workflow: From Receipt to Reaction

The following workflow is designed to guide the user through the safe handling of this compound at every stage.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Receipt Receipt & Inspection Storage Secure Storage Receipt->Storage Log & Store Planning Pre-Use Planning Storage->Planning Review SDS of Analogs FumeHood Work in Fume Hood Planning->FumeHood Don PPE Weighing Weighing & Transfer FumeHood->Weighing Use Spatula Reaction Reaction Setup Weighing->Reaction Controlled Addition Decontamination Decontamination Reaction->Decontamination Quench & Clean Waste Waste Segregation Decontamination->Waste Halogenated Waste Disposal Final Disposal Waste->Disposal Licensed Vendor

Caption: Workflow for handling this compound.

Step-by-Step Protocol:

  • Receiving and Storage :

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][4]

    • The storage area should be clearly marked, and access should be restricted to authorized personnel.

  • Pre-Use Preparation :

    • Always work within a properly functioning and certified laboratory chemical fume hood.[6]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[4][9]

    • Assemble all necessary equipment and reagents before commencing work to minimize movement in and out of the fume hood.

  • Handling and Use :

    • Don all required PPE as outlined in the table above.

    • When weighing and transferring the solid, use a spatula and handle it gently to avoid creating dust.

    • For dissolution, add the solvent to the solid slowly.

    • Avoid all personal contact, including inhalation of any dust or vapors.

  • Post-Handling Decontamination :

    • All glassware and equipment that has come into contact with the compound must be decontaminated. A rinse with a suitable organic solvent, followed by washing with soap and water, is recommended.

    • Wipe down the surfaces of the fume hood with an appropriate cleaning agent.

    • Remove PPE carefully to avoid cross-contamination, and wash hands thoroughly with soap and water.[1]

Emergency Procedures: Spill and Exposure Management

Rapid and correct response to an emergency is critical.

Emergency_Response_Plan cluster_spill Spill Response cluster_exposure Personnel Exposure Spill_Detected Spill Detected Evacuate & Alert Assess_Spill Assess Spill Small vs. Large Spill_Detected->Assess_Spill Skin_Contact Skin Contact Flush with water for 15+ min Remove contaminated clothing Spill_Detected->Skin_Contact Eye_Contact Eye Contact Flush with water for 15+ min Hold eyelids open Spill_Detected->Eye_Contact Inhalation Inhalation Move to fresh air Seek medical attention Spill_Detected->Inhalation Ingestion Ingestion Do NOT induce vomiting Seek immediate medical attention Spill_Detected->Ingestion Don_PPE Don Full PPE Incl. Respirator Assess_Spill->Don_PPE Contain_Spill Contain Spill Absorbent Material Don_PPE->Contain_Spill Cleanup Clean Up Collect & Bag Contain_Spill->Cleanup Decontaminate_Area Decontaminate Area Wash Surfaces Cleanup->Decontaminate_Area Seek_Medical_Attention Seek Medical Attention Skin_Contact->Seek_Medical_Attention Eye_Contact->Seek_Medical_Attention Inhalation->Seek_Medical_Attention Ingestion->Seek_Medical_Attention

Caption: Emergency response plan for spills and personnel exposure.

Spill Cleanup Protocol:

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are not trained to handle it.

  • Don PPE : Before attempting any cleanup, don the appropriate PPE, including a respirator.[6]

  • Containment : For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne. For a liquid spill, use an inert absorbent material like vermiculite or sand to contain it.[7]

  • Cleanup : Carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container.[5]

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.[10]

  • Reporting : Report the incident to your institution's Environmental Health and Safety (EHS) office.[10]

First Aid Measures:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][11] Remove any contaminated clothing while continuing to flush.[12] Seek medical attention if irritation persists.[12]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][11] Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air at once.[12] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[2][12] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[2][7] Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Plan: A Cradle-to-Grave Responsibility

As a halogenated organic compound, this compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Segregation : Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container. This includes neat compound, solutions, and contaminated materials (e.g., gloves, absorbent pads).[13]

  • Labeling : The waste container must be labeled with the words "Hazardous Waste" and the full chemical name.[13] Do not use abbreviations.

  • Disposal Route : All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal contractor.[2] Incineration at high temperatures (around 1200 K) is a common and effective method for the safe disposal of halogenated compounds to prevent the formation of toxic byproducts like dioxins and furans.[14] Never dispose of this chemical down the drain.[2][9]

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and environmental responsibility.

References

  • Carl ROTH. (2023, January 23).
  • Jubilant Ingrevia Limited.
  • 11 - SAFETY D
  • National Institute for Occupational Safety and Health (NIOSH). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention (CDC).
  • Washington State University.
  • Cole-Parmer.
  • Cole-Parmer. Material Safety Data Sheet - 3-Amino-2-chloropyridine, 96%.
  • Chemw
  • CP Lab Safety.
  • Princeton University. Hazardous Chemical Exposures. Office of Environmental Health and Safety.
  • Sigma-Aldrich. (2024, September 8).
  • 3 - SAFETY D
  • Braun Research Group.
  • Canadian Centre for Occupational Health and Safety (CCOHS). First Aid for Chemical Exposures.
  • University of British Columbia. (2017, December 8). Cytotoxic Spill Cleanup Procedure. Safety & Risk Services.
  • Fisher Scientific. (2024, February 23).
  • Halogenated Waste (any organic chemical th
  • Al-Yaari, M. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Szilágyi, B., et al. (2023, July 11). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. Journal of Environmental Management, 345, 118593.
  • ChemicalBook. (2025, July 26).
  • Xia, C., et al. (2012). 3-Diethylcarbamoyl-2′,4′-difluorobiphenyl-4-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate. Acta Crystallographica Section E Structure Reports Online, 68(7), o2047.
  • Ethyl 5-(2,6-dichlorophenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (2004). Acta Crystallographica Section E Structure Reports Online.

Sources

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Top-N result to add to graph 6

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Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate
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Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.